molecular formula C7H14N2O B183374 Octahydropyrazino[2,1-c][1,4]oxazine CAS No. 141108-65-8

Octahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B183374
CAS No.: 141108-65-8
M. Wt: 142.2 g/mol
InChI Key: ZWNWCROZSHWHSF-UHFFFAOYSA-N
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Description

(S)-Octahydropyrazino[2,1-c][1,4]oxazine is a chiral, saturated bicyclic heterocycle that serves as a valuable scaffold in medicinal chemistry and asymmetric synthesis. This compound is of significant interest for constructing pharmacologically active molecules, particularly as a key intermediate in the development of central nervous system (CNS) agents . Structurally related octahydro-oxazine systems have demonstrated a quantifiable depressant action on the CNS, influencing locomotor activity and showing that the molecular framework provides a useful foundation for agents with pharmacologically useful actions . Furthermore, the compound's structure aligns with the broader class of 1,3-oxazine derivatives, which are widely utilized in stereoselective methods and as key intermediates toward natural products or bioactive substances . The (S)-enantiomer is especially valuable for producing chiral nonracemic molecules, enabling highly regio-, stereo-, and enantioselective preparation of target compounds in organic synthesis . It is commonly used as a sophisticated building block for the synthesis of more complex, optically active molecules. This product is strictly for research and further manufacturing applications, such as in pharmaceutical development, and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWCROZSHWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141108-65-8
Record name octahydropiperazino[2,1-c]morpholine
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Foundational & Exploratory

An In-depth Technical Guide to Octahydropyrazino[2,1-c]oxazine

An In-depth Technical Guide to Octahydropyrazino[2,1-c][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydropyrazino[2,1-c][1][2]oxazine is a bicyclic heterocyclic compound containing a fused pyrazine and oxazine ring system. This scaffold is of interest to medicinal chemists due to the diverse biological activities exhibited by the broader class of oxazine derivatives. While specific research on the parent octahydropyrazino[2,1-c]oxazine is limited, its structural motifs are present in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of the known basic properties, a proposed synthetic approach, and the general biological context of this heterocyclic system.

Core Physicochemical Properties

Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine and its Derivatives

Property(S)-Octahydropyrazino[2,1-c][1][2]oxazine(R)-Octahydropyrazino[2,1-c][1][2]oxazine(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride
CAS Number 1089759-42-1[2]508241-14-3[3]1089280-14-7[4]
Molecular Formula C₇H₁₄N₂O[5]C₇H₁₄N₂O[3]C₇H₁₆Cl₂N₂O[4]
Molecular Weight 142.20 g/mol [5]142.1989 g/mol [3]215.12 g/mol [4]
IUPAC Name (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine[4](9aR)-octahydropyrazino[2,1-c][1][2]oxazine(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine;dihydrochloride[4]
Topological Polar Surface Area 24.5 Ų[5]24.5 Ų24.5 Ų[4]
Hydrogen Bond Donor Count 112
Hydrogen Bond Acceptor Count 333
XLogP3-AA (Computed) -0.7-0.7Not Available

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of the parent octahydropyrazino[2,1-c]oxazine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, such as 3-substituted octahydropyrido[2,1-c][1][2]oxazines.[1] The following represents a generalized, proposed experimental workflow.

Proposed Synthetic Workflow

Gcluster_startStarting Materialscluster_reactionReaction Stepscluster_productsProductsAPiperazine-2-methanolCN-AlkylationA->CBalpha-Halo ketone(e.g., α-bromoacetophenone for a phenyl-substituted analog)B->CDIntramolecular Cyclization(Hemiketal formation)C->DFIntermediate:Hydroxy-octahydropyrazino[2,1-c]oxazineD->FEReduction/Hydrogenolysis(e.g., Catalytic Hydrogenation)GFinal Product:Substituted-octahydropyrazino[2,1-c]oxazineE->GF->E

Caption: Proposed synthetic workflow for substituted octahydropyrazino[2,1-c]oxazines.

Experimental Protocol (Proposed)

Step 1: N-Alkylation and Intramolecular Cyclization

  • Dissolve piperazine-2-methanol in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, potassium carbonate or triethylamine, to the solution.

  • Slowly add a solution of an alpha-halo ketone (e.g., 2-chloroethanol or a protected version thereof for the unsubstituted core) in the same solvent at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is expected to yield the hydroxy-octahydropyrazino[2,1-c]oxazine intermediate through spontaneous intramolecular cyclization.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent. The crude product may be purified by column chromatography.

Step 2: Reduction (if necessary for substituted analogs)

This step is primarily for analogs where a reducible group is introduced in the first step (e.g., a keto group that is subsequently reduced to a methylene group).

  • Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final compound by column chromatography or recrystallization.

Characterization:

The final product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

While specific spectral data for the parent compound is not publicly available, commercial suppliers of the (S)-isomer and its dihydrochloride salt indicate the availability of ¹H NMR, suggesting that such data exists.[6]

Biological Activities and Potential Signaling Pathways

There is a lack of specific biological data for octahydropyrazino[2,1-c]oxazine in the scientific literature. However, the broader class of oxazine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities.[7][8][9] This suggests that octahydropyrazino[2,1-c]oxazine could be a valuable scaffold for the development of new therapeutic agents.

Table 2: Reported Biological Activities of the Oxazine Class of Compounds

Biological ActivityReference
Sedative[7]
Analgesic[7]
Antipyretic[7]
Anticonvulsant[7]
Antitubercular[7]
Antitumor[7][8]
Antimalarial[7]
Antimicrobial[7][9]

Given the structural similarity to other centrally active agents, it is plausible that octahydropyrazino[2,1-c]oxazine derivatives could interact with various receptors and enzymes in the central nervous system (CNS). For instance, a study on the closely related octahydropyrido[2,1-c][1][2]oxazine system demonstrated CNS depressant effects, measured by a reduction in locomotor activity in mice.[1]

Potential Signaling Pathways

Due to the absence of specific studies on octahydropyrazino[2,1-c]oxazine, any depiction of signaling pathways would be highly speculative. However, based on the general activities of the oxazine class, one could envision interactions with pathways related to neurotransmission, cell cycle regulation (in the context of anticancer activity), or inflammatory cascades.

Gcluster_compoundOctahydropyrazino[2,1-c]oxazine Scaffoldcluster_activitiesPotential Biological Activities (based on Oxazine Class)AOctahydropyrazino[2,1-c]oxazine(Core Structure)BCNS DepressantA->BModulation ofNeurotransmitter ReceptorsCAntimicrobialA->CDisruption of BacterialCell Wall SynthesisDAnticancerA->DInduction of Apoptosis/Cell Cycle ArrestEAnti-inflammatoryA->EInhibition ofPro-inflammatory CytokinesFAnalgesicA->FInteraction withPain Pathways

Caption: Potential biological activities of the octahydropyrazino[2,1-c]oxazine scaffold.

Conclusion

Octahydropyrazino[2,1-c]oxazine represents a heterocyclic system with potential for further exploration in drug discovery. While detailed experimental data on the parent compound is currently scarce, the available information on its isomers and the broader class of oxazines provides a solid foundation for future research. The proposed synthetic pathway offers a starting point for the chemical synthesis of this and related molecules, which will be essential for enabling detailed biological evaluation. Further investigation into the specific biological targets and mechanisms of action of octahydropyrazino[2,1-c]oxazine derivatives is warranted to fully understand their therapeutic potential.

An In-Depth Technical Guide on Octahydropyrazino[2,1-c]oxazine

An In-Depth Technical Guide on Octahydropyrazino[2,1-c][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydropyrazino[2,1-c][1][2]oxazine is a heterocyclic chemical compound. This bicyclic system, containing both pyrazine and oxazine rings, serves as a scaffold in medicinal chemistry for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a variety of biological activities, although detailed public research on the parent compound itself is limited. This guide provides a summary of the available information regarding its chemical identity and the biological context of related structures.

IUPAC Name and Chemical Structure

The formal IUPAC name for the racemic mixture of Octahydropyrazino[2,1-c][1][2]oxazine is 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine . The compound exists as a pair of enantiomers due to the chiral center at the 9a position.

The two enantiomers are:

  • (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine [3]

  • (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine [1]

Structure:

Gcluster_s(9aS)-Octahydropyrazino[2,1-c][1,4]oxazinecluster_r(9aR)-Octahydropyrazino[2,1-c][1,4]oxazineC1C2C1->C2C7HC1->C7C3C2->C3C4C3->C4C5C4->C5C8C4->C8C6C5->C6C6->C1C9C8->C9C9->C3R1R2R1->R2R7HR1->R7R3R2->R3R4R3->R4R5R4->R5R8R4->R8R6R5->R6R6->R1R9R8->R9R9->R3

Caption: 2D structures of the (9aS) and (9aR) enantiomers of Octahydropyrazino[2,1-c][1][2]oxazine.

Physicochemical Data

The following table summarizes some of the computed physicochemical properties of the parent compound.

PropertyValue
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol [1]
Topological Polar Surface Area24.5 Ų[1]
XLogP3-AA-0.7
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count0[1]

Synthesis and Experimental Protocols

A general synthetic workflow for related oxazine derivatives can be conceptualized as follows:

GstartStarting Materials(e.g., Amino alcohol, Dihaloalkane)step1Condensation/Cyclization Reactionstart->step1step2Purification(e.g., Chromatography, Recrystallization)step1->step2productOctahydropyrazino[2,1-c]oxazineDerivativestep2->product

Caption: A generalized workflow for the synthesis of oxazine derivatives.

Biological Activities of Related Compounds

While specific biological data for the unsubstituted Octahydropyrazino[2,1-c][1][2]oxazine is scarce in the public domain, the broader class of oxazine derivatives has been investigated for various pharmacological activities.[5][6][7]

Central Nervous System (CNS) Activity

A study on 3-phenyloctahydropyrido[2,1-c][1][2]oxazine, a structurally related compound, demonstrated a depressant action on the central nervous system. This was quantified by a reduction in locomotor activity in mice, suggesting potential applications for this scaffold in developing CNS-active agents.[4]

Anticancer Activity

Derivatives of the oxazine family have shown promise as anticancer agents.[2] For example, novel octahydropyrazino[2,1-a:5,4-a']diisoquinoline derivatives, which contain a more complex fused ring system based on the pyrazino-oxazine core, have been evaluated for their cytotoxic and antiproliferative potency in breast and gastric cancer cell lines. The mechanism of action for these complex derivatives was found to be associated with the induction of apoptosis.

Antimicrobial Activity

Various oxazine derivatives have been synthesized and screened for their antimicrobial properties.[5] Studies have reported antibacterial and antifungal activity for certain substituted oxazines, indicating the potential of this heterocyclic system in the development of new anti-infective agents.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of the core Octahydropyrazino[2,1-c][1][2]oxazine in any particular signaling pathways. Research into the biological mechanisms of action of this specific compound is required to elucidate its cellular targets and downstream effects.

Conclusion

Octahydropyrazino[2,1-c][1][2]oxazine represents a heterocyclic scaffold with potential for the development of novel therapeutic agents. While research on the unsubstituted parent compound is limited, studies on its derivatives suggest promising avenues for exploration in areas such as CNS disorders, oncology, and infectious diseases. Further investigation is needed to fully characterize the pharmacological profile of the core molecule, including detailed synthesis protocols, quantitative biological data, and elucidation of its mechanism of action at the molecular level. The information presented in this guide serves as a foundational overview for researchers and professionals in the field of drug discovery and development.

Octahydropyrazino[2,1-c]oxazine: A Technical Guide to a Versatile Synthetic Scaffold

Octahydropyrazino[2,1-c][1][2]oxazine: A Technical Guide to a Versatile Synthetic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Octahydropyrazino[2,1-c][1]oxazine is a saturated bicyclic heterocycle that has garnered interest within the medicinal chemistry and drug discovery landscape. Its rigid, three-dimensional structure and the presence of multiple heteroatoms make it an attractive scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on the octahydropyrazino[2,1-c]oxazine core, focusing on its chemical properties, synthesis, and its role as a building block in the development of more complex molecules. It is important to note that while the broader class of oxazines is known for a wide range of biological activities, specific in-depth biological data for the unsubstituted octahydropyrazino[2,1-c]oxazine core is not extensively available in the public domain.

Physicochemical Properties and CAS Numbers

The octahydropyrazino[2,1-c]oxazine scaffold can exist in different forms, including as a racemate and as individual enantiomers. The dihydrochloride salt is also commercially available. These different forms are identified by unique CAS Registry Numbers.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(9aR)-Octahydropyrazino[2,1-c][1]oxazine508241-14-3C₇H₁₄N₂O142.20
(9aR)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride1126432-04-9C₇H₁₆Cl₂N₂O215.12
(S)-Octahydropyrazino[2,1-c][1]oxazine1089759-42-1C₇H₁₄N₂O142.20
(S)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride1089280-14-7C₇H₁₆Cl₂N₂O215.12
Octahydropyrazino[2,1-c][1]oxazine (racemic)141108-65-8C₇H₁₄N₂O142.20

Synthesis and Chemical Data

Detailed experimental protocols for the synthesis of the octahydropyrazino[2,1-c]oxazine core are not readily found in peer-reviewed literature, suggesting that its preparation is often part of proprietary drug discovery programs or custom synthesis campaigns. However, a plausible synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow:

A potential synthetic route could involve the cyclization of a suitably functionalized piperazine derivative. The following diagram illustrates a conceptual workflow for the synthesis and subsequent utilization of the octahydropyrazino[2,1-c]oxazine scaffold in a drug discovery context.

Gcluster_synthesisCore Scaffold Synthesiscluster_derivatizationLead Generationcluster_screeningScreening & OptimizationstartPiperazine Derivativestep1Functionalizationstart->step1step2Intramolecular Cyclizationstep1->step2coreOctahydropyrazino[2,1-c]oxazine Corestep2->corederivatizationChemical Derivatization(e.g., acylation, alkylation)core->derivatizationlibraryCompound Libraryderivatization->libraryscreeningHigh-Throughput Screeninglibrary->screeninghitHit Identificationscreening->hitlead_optLead Optimizationhit->lead_optcandidatePreclinical Candidatelead_opt->candidate

Conceptual workflow for the synthesis and utilization of the Octahydropyrazino[2,1-c]oxazine scaffold.

Role in Drug Discovery

The octahydropyrazino[2,1-c]oxazine core serves as a rigid and conformationally constrained scaffold. Such structures are often sought after in drug design to improve selectivity and reduce off-target effects by presenting appended functional groups in a well-defined spatial orientation. The secondary amine within the pyrazino portion of the molecule provides a convenient handle for chemical modification, allowing for the exploration of the surrounding chemical space through techniques like parallel synthesis to generate libraries of analogs for biological screening.

While specific biological activities for the unsubstituted core are not documented, the broader class of oxazine-containing compounds has been reported to exhibit a wide range of pharmacological properties, including but not limited to:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

  • Central Nervous System (CNS) activity

It is plausible that derivatives of the octahydropyrazino[2,1-c]oxazine scaffold are being investigated for these or other therapeutic indications.

Experimental Protocols

Due to the lack of published research focusing on the biological effects of the octahydropyrazino[2,1-c]oxazine core itself, detailed experimental protocols for its biological evaluation are not available. In a drug discovery program utilizing this scaffold, the following general experimental workflow would be anticipated.

Gcluster_workflowDrug Discovery WorkflowscaffoldOctahydropyrazino[2,1-c]oxazine ScaffoldsynthesisLibrary Synthesisscaffold->synthesisin_vitroIn Vitro Assays(e.g., target binding, enzymatic activity)synthesis->in_vitroin_vivoIn Vivo Models(e.g., disease models in animals)in_vitro->in_vivoadme_toxADME/Tox Profilingin_vivo->adme_toxleadLead Compoundadme_tox->lead

General experimental workflow for the utilization of a chemical scaffold in drug discovery.

Conclusion

Octahydropyrazino[2,1-c]oxazine is a valuable synthetic building block for the construction of diverse and structurally complex molecules for drug discovery. While the core itself does not have a well-documented biological profile in the public domain, its rigid framework and amenability to chemical modification make it a promising starting point for the development of new therapeutic agents. Future disclosures in the form of patents and peer-reviewed publications may shed more light on the specific applications and biological activities of derivatives containing this intriguing heterocyclic system. Researchers and drug development professionals are encouraged to consider this scaffold in their efforts to design and synthesize the next generation of innovative medicines.

"Octahydropyrazino[2,1-c]oxazine" molecular weight and formula

Octahydropyrazino[2,1-c][1][2]oxazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of Octahydropyrazino[2,1-c][1][2]oxazine. Due to the limited availability of detailed public data on this specific molecule, this document also presents a generalized synthetic approach and a representative experimental workflow based on established methodologies for related heterocyclic compounds.

Core Molecular Data

Octahydropyrazino[2,1-c][1][2]oxazine is a saturated bicyclic heterocyclic compound. Its core structure and fundamental properties are summarized below. The molecule exists as a racemate and as distinct stereoisomers, with corresponding variations in their chemical identifiers and properties.

PropertyValueCitations
Molecular Formula C₇H₁₄N₂O[3]
Molecular Weight 142.20 g/mol [3]
Canonical SMILES C1CN2CCOCC2N1
CAS Number (Racemate) 141108-65-8

Stereoisomers and Salts:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-Octahydropyrazino[2,1-c][1][2]oxazine508241-14-3C₇H₁₄N₂O142.20
(S)-Octahydropyrazino[2,1-c][1][2]oxazine1089759-42-1C₇H₁₄N₂O142.20
(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride1089280-14-7C₇H₁₆Cl₂N₂O215.12

Experimental Protocols

Generalized Synthetic Protocol for Fused Piperazine-Oxazine Ring Systems:

This protocol is a representative example and would require optimization for the specific synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

  • Starting Material Preparation: A common precursor, such as a 2-substituted piperazine (e.g., piperazine-2-ethanol), is prepared or obtained commercially.

  • Cyclization Reaction: The piperazine derivative is reacted with a dielectrophilic reagent, such as a dihaloalkane (e.g., 1,2-dibromoethane), in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or DMF).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as column chromatography on silica gel or distillation.

  • Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Visualized Workflows and Pathways

The following diagrams illustrate a generalized synthetic workflow and a conceptual synthetic pathway for the formation of a fused piperazine-oxazine ring system.

GConceptual Synthetic PathwayAPiperazine-2-ethanol(Starting Material)DIntramolecular CyclizationA->DB1,2-Dibromoethane(Reagent)B->DCBase (e.g., K2CO3)Solvent (e.g., ACN)C->DEOctahydropyrazino[2,1-c][1,4]oxazine(Product)D->E

Conceptual Synthetic Pathway

GGeneral Experimental Workflowcluster_0Synthesiscluster_1Purificationcluster_2CharacterizationAReactant A + Reactant BBReaction Setup(Solvent, Catalyst, Temp)A->BCMonitoring (TLC/LC-MS)B->CDWork-up(Extraction/Filtration)C->DEChromatography/DistillationD->EIPure ProductE->IFNMR SpectroscopyGMass SpectrometryHPurity Analysis (e.g., HPLC)I->FI->GI->H

General Experimental Workflow

Biological Activity

Currently, there is a lack of specific, publicly available data detailing the biological activity or signaling pathway interactions of Octahydropyrazino[2,1-c][1][2]oxazine. The broader class of oxazine derivatives has been investigated for a wide range of pharmacological activities, but these findings are not directly attributable to this specific, unsubstituted core structure. Its prevalence in chemical supplier catalogs suggests it is likely utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Further studies are required to elucidate any intrinsic biological effects of this compound.

An In-depth Technical Guide to the Stereoisomers and Chirality of Octahydropyrazino[2,1-c]oxazine

An In-depth Technical Guide to the Stereoisomers and Chirality of Octahydropyrazino[2,1-c][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of the octahydropyrazino[2,1-c][1][2]oxazine core, a heterocyclic scaffold of interest in medicinal chemistry. This document outlines the structural basis of its chirality, discusses the potential stereoisomers, and details the general methodologies for their synthesis, separation, and characterization.

Introduction to the Chirality of Octahydropyrazino[2,1-c][1][2]oxazine

The octahydropyrazino[2,1-c][1][2]oxazine ring system is a bicyclic structure containing nitrogen and oxygen heteroatoms. The fusion of the pyrazine and oxazine rings creates a rigid framework that can possess chiral centers, leading to the existence of stereoisomers. The primary source of chirality in the unsubstituted octahydropyrazino[2,1-c][1][2]oxazine core is the bridgehead carbon atom at position 9a.

The presence of this stereocenter means that the molecule is chiral and can exist as a pair of enantiomers: the (9aS)- and (9aR)-isomers. These enantiomers are non-superimposable mirror images of each other and will exhibit identical physical properties, such as melting point and boiling point, but will differ in their interaction with plane-polarized light (optical activity) and their biological activity.

Stereoisomers of Octahydropyrazino[2,1-c][1][2]oxazine

The fundamental octahydropyrazino[2,1-c][1][2]oxazine core has one chiral center at the 9a position. Therefore, two stereoisomers exist as a pair of enantiomers.

StereoisomerIUPAC NameCAS Number
(9aS)-enantiomer(9aS)-Octahydropyrazino[2,1-c][1][2]oxazine1089759-42-1
(9aR)-enantiomer(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine508241-14-3

Substituents on the octahydropyrazino[2,1-c][1][2]oxazine core can introduce additional chiral centers, leading to a greater number of possible stereoisomers, including diastereomers. For instance, the substituted derivative (7S,9aS)-7-[(Benzyloxy)methyl]octahydropyrazino[2,1-c][1][2]oxazine possesses two stereocenters at positions 7 and 9a.

General Experimental Protocols

Synthesis of Chiral Octahydropyrazino[2,1-c][1][2]oxazine Analogs

The synthesis of specific stereoisomers of substituted octahydropyrazino[2,1-c][1][2]oxazine derivatives can be achieved through various strategies:

  • Asymmetric Synthesis: This approach involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. For example, a chiral amino alcohol could be used as a key building block to construct the oxazine ring with a defined stereochemistry.

  • Chiral Resolution: This method involves the separation of a racemic mixture of the target compound into its individual enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

A general workflow for the synthesis and resolution of chiral heterocyclic compounds is depicted below.

GGeneral Workflow for Chiral Synthesis and ResolutionARacemic Synthesis ofOctahydropyrazino[2,1-c]oxazineCFormation ofDiastereomeric SaltsA->CBChiral Resolving AgentB->CDSeparation of Diastereomers(e.g., Crystallization)C->DELiberation of(9aS)-EnantiomerD->EFLiberation of(9aR)-EnantiomerD->F

Caption: General workflow for the resolution of a racemic mixture.

Chiral Separation by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the separation and purification of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

General Protocol for Preparative Chiral HPLC:

  • Column Selection: A suitable chiral stationary phase is selected based on the chemical properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is optimized to achieve the best separation (resolution) between the enantiomers.

  • Sample Preparation: The racemic mixture of octahydropyrazino[2,1-c][1][2]oxazine is dissolved in a suitable solvent compatible with the mobile phase.

  • Chromatographic Separation: The sample is injected onto the preparative chiral HPLC column, and the mobile phase is pumped through the system. The two enantiomers will elute at different times.

  • Fraction Collection: The eluent corresponding to each separated enantiomer is collected in separate fractions.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the purified enantiomers.

The following diagram illustrates a typical preparative chiral HPLC workflow.

GPreparative Chiral HPLC WorkflowARacemic Mixturein SolutionBInjection ontoChiral HPLC ColumnA->BCSeparation onChiral Stationary PhaseB->CDDetectionC->DEFraction Collection(9aS)-EnantiomerD->EFFraction Collection(9aR)-EnantiomerD->F

Caption: Workflow for preparative chiral HPLC separation.

Characterization of Stereoisomers

The characterization of the individual stereoisomers of octahydropyrazino[2,1-c][1][2]oxazine is crucial to confirm their identity and purity. The primary methods for characterization are specific rotation and nuclear magnetic resonance (NMR) spectroscopy.

Specific Rotation

Enantiomers rotate plane-polarized light to an equal but opposite degree. This property, known as optical activity, is measured using a polarimeter, and the result is expressed as the specific rotation [α]. A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated to the right, while a negative (-) or levorotatory rotation indicates a rotation to the left. The specific rotation is a characteristic physical constant for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).

Experimental Protocol for Measuring Specific Rotation:

  • Sample Preparation: A solution of the purified enantiomer is prepared at a known concentration in a specific solvent (e.g., methanol or chloroform).

  • Polarimeter Setup: The polarimeter is calibrated, and the sample cell (typically 1 decimeter in length) is filled with the solution.

  • Measurement: The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • l is the path length of the cell in decimeters

    • c is the concentration of the solution in g/mL

Note: No experimentally determined specific rotation values for the enantiomers of the parent octahydropyrazino[2,1-c][1][2]oxazine have been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable signals for each enantiomer. This allows for the determination of enantiomeric purity.

Note: Specific ¹H and ¹³C NMR data for the individual enantiomers of the parent octahydropyrazino[2,1-c][1][2]oxazine are not available in the public domain. However, NMR data for substituted derivatives and related oxazine compounds have been reported.

Conclusion

The octahydropyrazino[2,1-c][1][2]oxazine core possesses a key stereocenter at the 9a position, giving rise to (9aS) and (9aR) enantiomers. While the existence of these stereoisomers is well-established, detailed experimental protocols for their enantioselective synthesis and preparative chiral separation, as well as specific quantitative characterization data such as specific rotation and NMR spectra, are not widely published. The general methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of these and other chiral heterocyclic compounds. Further research is warranted to develop and publish specific and optimized protocols for the stereoisomers of the parent octahydropyrazino[2,1-c][1][2]oxazine, which would be of significant value to the medicinal chemistry and drug development community.

The Octahydropyrazino[2,1-c]oxazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrazino[2,1-c][1][2]oxazine scaffold is a fused heterocyclic system that has recently emerged as a privileged core in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, making it an attractive framework for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthesis, key derivatives, and biological activities of compounds based on this scaffold, with a particular focus on its successful application in the development of novel inhibitors of the renal outer medullary potassium (ROMK) channel.

Synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine Core

The synthesis of the chiral octahydropyrazino[2,1-c][1][2]oxazine core is a critical step in the development of derivatives based on this scaffold. While specific, detailed, step-by-step protocols for the core itself are not extensively published in readily available literature, the general approach involves the cyclization of appropriate precursors. A common strategy for related fused heterocycles involves the reaction of a piperazine derivative with a suitable dielectrophile. For instance, the synthesis of the related octahydropyrido[2,1-c][1][2]oxazine system has been achieved through the treatment of 2-piperidinemethanol with α-bromoacetophenone, followed by catalytic hydrogenolysis[3]. It is plausible that a similar strategy, starting from a suitably substituted piperazine or amino alcohol, could be employed to construct the octahydropyrazino[2,1-c][1][2]oxazine core.

Commercially, the (S)- and (R)-enantiomers of the parent octahydropyrazino[2,1-c][1][2]oxazine and its dihydrochloride salt are available from various suppliers, which can facilitate the exploration of its medicinal chemistry potential without the need for de novo synthesis of the core.

Application in Medicinal Chemistry: ROMK Inhibitors

The most prominent application of the octahydropyrazino[2,1-c][1][2]oxazine scaffold to date is in the discovery of potent and selective inhibitors of the ROMK channel. These inhibitors have been investigated as potential novel diuretics for the treatment of hypertension and heart failure.

Mechanism of Action and Therapeutic Rationale

The ROMK channel, a member of the inwardly-rectifying potassium (Kir) channel family, plays a crucial role in potassium homeostasis in the kidney. By inhibiting ROMK, small molecules can induce diuresis and natriuresis (excretion of sodium in the urine) without causing the significant potassium loss (kaliuresis) that is a common side effect of currently available loop and thiazide diuretics. This potassium-sparing effect makes ROMK inhibitors a highly attractive therapeutic target.

The signaling pathway, or more accurately, the physiological mechanism, involves the inhibition of potassium recycling in the thick ascending limb of the loop of Henle, which in turn affects the function of the Na-K-2Cl cotransporter (NKCC2), leading to reduced sodium reabsorption.

ROMK_Inhibition_Pathway Physiological Cascade of ROMK Inhibition ROMK_Inhibitor Octahydropyrazino[2,1-c]oxazine Derivative ROMK ROMK Channel (Thick Ascending Limb) ROMK_Inhibitor->ROMK Inhibits ROMK_CD ROMK Channel (Collecting Duct) ROMK_Inhibitor->ROMK_CD Inhibits K_Recycling Potassium Recycling ROMK->K_Recycling Mediates ROMK->K_Recycling NKCC2 Na-K-2Cl Cotransporter (NKCC2) K_Recycling->NKCC2 Enables K_Secretion Potassium Secretion Na_Reabsorption Sodium Reabsorption NKCC2->Na_Reabsorption Mediates NKCC2->Na_Reabsorption Diuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis Reduced reabsorption leads to K_Sparing Potassium Sparing Effect ROMK_CD->K_Secretion Mediates K_Secretion->K_Sparing Leads to

Mechanism of Action of ROMK Inhibitors
Structure-Activity Relationships and Pharmacokinetic Profile

Researchers at Merck identified the acyl octahydropyrazino[2,1-c][1][2]oxazine series as potent ROMK inhibitors with improved selectivity over the hERG channel, a critical factor for cardiovascular safety.[4] Their work demonstrated that modifications to the acyl substituent and other positions on the scaffold could significantly impact potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Representative Octahydropyrazino[2,1-c]oxazine Derivatives as ROMK Inhibitors

CompoundR GroupROMK IC50 (nM)hERG IC50 (nM)Selectivity (hERG/ROMK)
1 4-Fluorophenyl101500150
2 2-Methylphenyl15>10000>667
3 3-Chlorophenyl82500313
4 4-Pyridyl255000200

Data are hypothetical and for illustrative purposes, based on the trends described in the literature.

Table 2: Pharmacokinetic Parameters of a Lead Octahydropyrazino[2,1-c]oxazine Analog in Preclinical Species

SpeciesRouteDose (mg/kg)Cmax (µM)T1/2 (h)AUC (µM*h)Cl (mL/min/kg)
RatIV12.53.15.210
RatPO31.83.56.8-
DogIV0.51.94.24.55
DogPO11.24.85.9-

Data are hypothetical and for illustrative purposes, based on the trends described in the literature.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative methodologies for the key experiments cited in the development of octahydropyrazino[2,1-c]oxazine-based ROMK inhibitors.

General Synthetic Procedure for Acyl Derivatives

Synthesis_Workflow General Synthesis Workflow for Acyl Derivatives start Octahydropyrazino[2,1-c]oxazine Core reaction Amide Coupling Reaction start->reaction reagent Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification product Acyl-Octahydropyrazino[2,1-c]oxazine Derivative purification->product

Synthesis Workflow

A solution of the octahydropyrazino[2,1-c][1][2]oxazine core in a suitable aprotic solvent (e.g., dimethylformamide) is treated with the desired carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS. The product is then isolated by aqueous workup and purified by column chromatography.

ROMK Inhibition Assay (Thallium Flux Assay)

This high-throughput assay measures the flux of thallium ions (a surrogate for potassium ions) through the ROMK channel.

  • Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a buffer solution.

  • Compound Incubation: The test compounds are added to the cells at various concentrations and incubated for a specified period.

  • Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the cells.

  • Fluorescence Reading: The influx of thallium into the cells through the open ROMK channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The IC50 value is calculated from the concentration-response curve of the test compound.

hERG Selectivity Assay (Automated Patch Clamp)

This assay directly measures the effect of the test compounds on the hERG potassium channel current.

  • Cell Culture: CHO or HEK293 cells stably expressing the human hERG channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch or Patchliner).

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.

  • Compound Application: The test compounds are applied to the cells at increasing concentrations.

  • Current Measurement: The hERG tail current is measured in the presence of each compound concentration.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined from the concentration-response curve.

In Vivo Diuretic Studies (Rat and Dog)

These studies assess the diuretic, natriuretic, and kaliuretic effects of the test compounds in animal models.

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.

  • Dosing: The test compounds are administered orally or intravenously at various doses. A vehicle control and a standard diuretic (e.g., hydrochlorothiazide) are included.

  • Urine Collection: The animals are housed in metabolic cages, and urine is collected at specified time intervals.

  • Sample Analysis: The volume of urine is measured, and the concentrations of sodium, potassium, and chloride are determined using an ion-selective electrode analyzer.

  • Data Analysis: The diuretic, natriuretic, and kaliuretic effects of the test compounds are compared to the vehicle control and the standard diuretic.

Other Potential Therapeutic Applications

While the primary focus of recent research on the octahydropyrazino[2,1-c]oxazine scaffold has been on ROMK inhibitors, earlier studies on related structures suggest potential for other therapeutic applications. For example, a 1976 study on 3-substituted octahydropyrido[2,1-c][1][2]oxazines reported a depressant action on the central nervous system (CNS) in mice[3]. This suggests that the broader class of[1][2]oxazine-containing fused systems may have utility in CNS disorders. However, further research is needed to explore these possibilities for the specific octahydropyrazino[2,1-c]oxazine scaffold.

Conclusion

The octahydropyrazino[2,1-c]oxazine scaffold has proven to be a valuable core for the development of potent and selective ROMK inhibitors with promising diuretic and natriuretic profiles. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to improved pharmacological properties. While its application has been primarily focused on ROMK, the potential for this scaffold in other therapeutic areas, such as CNS disorders, remains an intriguing avenue for future research. The synthetic accessibility of the core and the detailed understanding of its structure-activity relationships make the octahydropyrazino[2,1-c]oxazine scaffold a compelling starting point for the design of new and improved therapeutic agents.

References

Discovery and Development of Octahydropyrazino[2,1-c]oxazine Derivatives as Potent and Selective ROMK Inhibitors

Discovery and Development of Octahydropyrazino[2,1-c][1]oxazine Derivatives as Potent and Selective ROMK Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The octahydropyrazino[2,1-c][1]oxazine scaffold has emerged as a promising new molecular framework in medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of derivatives based on this core structure. A key focus of modern research has been the development of these compounds as potent and selective inhibitors of the renal outer medullary potassium channel (ROMK), a novel target for a new class of diuretics. This document summarizes the key findings from pivotal studies, presents representative quantitative data, details generalized experimental protocols, and visualizes the underlying biological pathways and discovery workflows.

Introduction

The octahydropyrazino[2,1-c][1]oxazine core is a bicyclic heterocyclic system that has garnered significant interest in the field of drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. A seminal paper in the exploration of this scaffold is "Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1]oxazine scaffold" published in Bioorganic & Medicinal Chemistry Letters in 2016. This work identified the acyl octahydropyrazino[2,1-c][1]oxazine series as a significant advancement over earlier small molecule ROMK inhibitors.

Derivatives of this scaffold have been shown to exhibit improved selectivity for ROMK over the hERG (human Ether-à-go-go-Related Gene) channel, a critical feature for mitigating the risk of cardiac arrhythmias. Furthermore, research has demonstrated that these compounds possess favorable pharmacokinetic profiles, making them attractive candidates for further development as orally bioavailable drugs for conditions such as hypertension and heart failure.

Pharmacological Data Summary

The following table summarizes representative pharmacological and pharmacokinetic data for a series of acyl octahydropyrazino[2,1-c][1]oxazine derivatives. This data highlights the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Disclaimer: The following data is illustrative and based on the trends described in the abstract of the key reference paper. Actual values from the full publication may differ.

Compound IDR GroupROMK IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG/ROMK)Rat Liver Microsomal Clearance (mL/min/kg)
1a Phenyl501.22445
1b 4-Fluorophenyl352.57130
1c 2-Pyridyl20>10>50015
1d 2-Pyrimidinyl15>20>13008

Experimental Protocols

General Synthesis of the Octahydropyrazino[2,1-c][1]oxazine Core

A generalized synthetic route to the octahydropyrazino[2,1-c][1]oxazine core is presented below. This is a representative procedure and may not reflect the exact methodology used in the key cited research.

Step 1: Synthesis of N-(2-hydroxyethyl)piperazine

To a solution of piperazine (1.0 eq) in ethanol, 2-bromoethanol (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred at reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-(2-hydroxyethyl)piperazine.

Step 2: Cyclization to form Octahydropyrazino[2,1-c][1]oxazine

N-(2-hydroxyethyl)piperazine (1.0 eq) is dissolved in a suitable solvent such as toluene. A dehydrating agent, for example, a catalytic amount of sulfuric acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction is cooled, neutralized with a mild base, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to afford the octahydropyrazino[2,1-c][1]oxazine core.

General Procedure for Acylation of the Octahydropyrazino[2,1-c][1]oxazine Core

To a solution of the octahydropyrazino[2,1-c][1]oxazine core (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane, the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq) is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by LC-MS. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the final acylated derivative.

In Vitro ROMK and hERG Inhibition Assays

ROMK Inhibition Assay:

The inhibitory activity against the ROMK channel is typically assessed using an automated patch-clamp electrophysiology assay on a stable cell line expressing the human ROMK channel (e.g., HEK293 cells). The cells are perfused with a bath solution containing the test compound at various concentrations. The channel is activated by a voltage-clamp protocol, and the resulting potassium currents are measured. The concentration-response curve is generated to determine the IC50 value.

hERG Inhibition Assay:

Similarly, the potential for hERG channel inhibition is evaluated using an automated patch-clamp assay on a cell line stably expressing the hERG channel. The protocol is analogous to the ROMK assay, where the cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG potassium current is measured to determine the IC50 value.

Visualizations

Signaling Pathway of ROMK in the Kidney

The following diagram illustrates the role of the ROMK channel in the thick ascending limb of the nephron and the effect of its inhibition.

ROMK_pathwaycluster_lumenTubular Lumencluster_cellEpithelial Cellcluster_interstitiumInterstitium (Blood)Na_lumenNa+NKCC2NKCC2Na_lumen->NKCC2 Co-transportK_lumenK+K_lumen->NKCC2 Co-transportCl_lumen2Cl-Cl_lumen->NKCC2 Co-transportK_inK+NKCC2->K_inNa_inNa+NKCC2->Na_inROMKROMKROMK->K_lumen K+ recyclingNaK_ATPaseNa+/K+ ATPaseNa_bloodNa+NaK_ATPase->Na_blood Active TransportNa_in->NaK_ATPaseK_bloodK+K_blood->NaK_ATPaseInhibitorOctahydropyrazino[2,1-c]oxazineDerivativeInhibitor->ROMK Inhibition

Caption: Mechanism of action of ROMK inhibitors in the kidney.

Drug Discovery and Development Workflow

The diagram below outlines the typical workflow for the discovery and preclinical development of novel ROMK inhibitors based on the octahydropyrazino[2,1-c][1]oxazine scaffold.

workflowstartScaffold Identification(Octahydropyrazino[2,1-c]oxazine)synthesisLibrary Synthesis(Acyl Derivatives)start->synthesisin_vitroIn Vitro Screening(ROMK & hERG Assays)synthesis->in_vitrosarSAR Analysisin_vitro->saroptimizationLead Optimization(Potency & Selectivity)sar->optimizationoptimization->synthesisIterativeDesignpk_studiesPharmacokineticStudies(Microsomal Stability, etc.)optimization->pk_studiespk_studies->optimizationRefinementin_vivoIn Vivo Efficacy(Animal Models)pk_studies->in_vivopreclinicalPreclinical CandidateSelectionin_vivo->preclinical

Caption: Workflow for the development of novel ROMK inhibitors.

Conclusion and Future Directions

The octahydropyrazino[2,1-c][1]oxazine scaffold has proven to be a valuable starting point for the development of a new class of potent and selective ROMK inhibitors. The research in this area has successfully identified derivatives with improved safety profiles, specifically with reduced hERG liability, and enhanced pharmacokinetic properties suitable for further drug development. Future work in this area will likely focus on extensive preclinical and clinical evaluation of the lead candidates to establish their safety and efficacy in treating hypertension and heart failure. Further exploration of this versatile scaffold for other biological targets is also a promising avenue for future research.

Literature Review: Octahydropyrazino[2,1-c]oxazine - A Scarcely Explored Scaffold

Literature Review: Octahydropyrazino[2,1-c][1][2]oxazine - A Scarcely Explored Scaffold

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed biological and chemical characterization of the specific heterocyclic scaffold, Octahydropyrazino[2,1-c][1][2]oxazine. While the broader class of oxazine-containing compounds is well-represented in medicinal chemistry research, showcasing a wide array of biological activities, dedicated studies on this particular fused ring system are notably absent. This technical guide summarizes the available information and highlights the dearth of quantitative data, detailed experimental protocols, and defined signaling pathways directly associated with Octahydropyrazino[2,1-c][1][2]oxazine.

Physicochemical Properties and Availability

The fundamental chemical properties of Octahydropyrazino[2,1-c][1][2]oxazine have been computationally predicted and are available through chemical databases. The core structure consists of a fused pyrazine and oxazine ring, creating a saturated bicyclic system. Different stereoisomers, such as the (S) and (R)-enantiomers, as well as salt forms like the dihydrochloride, are cataloged by various chemical suppliers.

PropertyValueSource
Molecular FormulaC₇H₁₄N₂OPubChem
Molecular Weight142.20 g/mol PubChem
IUPAC Name1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazinePubChem
CAS Number (racemate)141108-65-8Chemical Supplier Catalogs
CAS Number ((S)-enantiomer)1089759-42-1Chemical Supplier Catalogs
CAS Number ((R)-enantiomer)508241-14-3Chemical Supplier Catalogs

Note: The majority of available data is computational and has not been experimentally verified in peer-reviewed literature.

Synthesis and Methodologies

Detailed, peer-reviewed experimental protocols for the synthesis of the unsubstituted Octahydropyrazino[2,1-c][1][2]oxazine core are not readily found in the scientific literature. While general methods for the synthesis of oxazine derivatives are abundant, specific procedures tailored to this bicyclic system are proprietary to chemical suppliers or have not been published.[3] General synthetic strategies for related saturated heterocyclic systems often involve multi-step sequences that may include reductive amination, cyclization, and protection/deprotection steps.

A proposed, though not explicitly documented for this molecule, synthetic approach could be conceptualized as follows:

Gcluster_0Conceptual Synthetic PathwayStartPiperazine & Chloroacetyl Chloride DerivativesStep1N-AcylationStart->Step1BaseStep2Intramolecular CyclizationStep1->Step2Lewis AcidStep3ReductionStep2->Step3Reducing Agent (e.g., LiAlH4)ProductOctahydropyrazino[2,1-c]oxazine CoreStep3->Product

Caption: A generalized, conceptual workflow for the synthesis of a pyrazino-oxazine fused ring system.

Biological Activity and Therapeutic Potential: An Extrapolation from Related Scaffolds

Direct pharmacological studies on Octahydropyrazino[2,1-c][1][2]oxazine are absent from the current body of scientific literature. However, research on structurally similar compounds provides some indication of its potential biological activities.

The broader class of oxazine derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties, including but not limited to:

  • Antimicrobial[4]

  • Antitubercular[4]

  • Anticancer[2]

  • Anti-inflammatory

  • Central Nervous System (CNS) activity[1]

Of particular relevance is a study on 3-substituted octahydropyrido[2,1-c][1][2]oxazines, which shares a similar saturated bicyclic core. This research demonstrated that these compounds exhibit a depressant action on the central nervous system, quantified by a reduction in locomotor activity in mice.[1] This suggests that the Octahydropyrazino[2,1-c][1][2]oxazine scaffold may also warrant investigation for its potential effects on the CNS.

Due to the lack of specific biological data, no signaling pathways involving Octahydropyrazino[2,1-c][1][2]oxazine can be definitively illustrated.

Conclusion and Future Directions

The Octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a largely unexplored area of chemical space. While its basic physicochemical properties are predicted, there is a clear absence of published research detailing its synthesis, specific biological targets, and mechanism of action. The documented CNS activity of the closely related octahydropyrido[2,1-c][1][2]oxazine system provides a rationale for initiating pharmacological screening of Octahydropyrazino[2,1-c][1][2]oxazine derivatives in this therapeutic area.

For researchers and drug development professionals, this presents an opportunity. A systematic investigation into the synthesis and biological evaluation of a library of substituted Octahydropyrazino[2,1-c][1][2]oxazine analogs could uncover novel bioactive compounds. Future work should focus on:

  • Development and publication of a robust and scalable synthetic route to the core scaffold and its derivatives.

  • Broad biological screening to identify potential therapeutic areas.

  • In-depth pharmacological studies for any identified active compounds, including target identification, mechanism of action studies, and quantitative structure-activity relationship (SAR) analysis.

Until such studies are conducted and published, a detailed technical guide with extensive quantitative data and experimental protocols on Octahydropyrazino[2,1-c][1][2]oxazine cannot be fully realized. The information presented here is based on the limited available data and extrapolations from related chemical structures.

An In-depth Technical Guide to the Solubility and Stability of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the recommended methodologies for evaluating the solubility and stability of the heterocyclic compound octahydropyrazino[2,1-c]oxazine. To date, specific experimental data on the solubility and stability of this compound are not publicly available in peer-reviewed literature or patents. Therefore, this document serves as a detailed framework for the requisite experimental investigations, outlining industry-standard protocols and data presentation formats.

Introduction

Octahydropyrazino[2,1-c]oxazine is a bicyclic heterocyclic compound with potential applications in medicinal chemistry and drug development. Its core structure, featuring a fused pyrazine and oxazine ring system, presents a unique combination of polarity and hydrogen bonding capabilities that are critical to its physicochemical properties. Understanding the solubility and stability of this molecule is paramount for its advancement as a potential therapeutic agent, as these characteristics directly influence its bioavailability, formulation, and shelf-life. This guide details the necessary experimental protocols to thoroughly characterize the solubility and stability profile of octahydropyrazino[2,1-c]oxazine.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections outline the protocols for determining the thermodynamic and kinetic solubility of octahydropyrazino[2,1-c]oxazine.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. The shake-flask method is the gold standard for this determination.

2.1.1 Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol).

  • Sample Preparation: Add an excess amount of octahydropyrazino[2,1-c]oxazine to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, allow the solutions to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.

2.2.1 Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of octahydropyrazino[2,1-c]oxazine in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.

  • Addition to Aqueous Buffer: Add a small volume of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new multi-well plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Nephelometric Measurement: Measure the light scattering of the solutions in each well using a microplate nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound.

  • Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and structured table.

Solvent System Temperature (°C) Solubility (mg/mL) Method
0.1 N HCl (pH 1.2)25Data not availableShake-Flask
Acetate Buffer (pH 4.5)25Data not availableShake-Flask
Phosphate Buffer (pH 6.8)25Data not availableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableShake-Flask
Water25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Propylene Glycol25Data not availableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableNephelometry

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.

3.1.1 Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of octahydropyrazino[2,1-c]oxazine in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60 °C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak using a photodiode array (PDA) detector and calculate the mass balance to ensure that all degradation products are accounted for.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance under controlled storage conditions to establish its retest period.

3.2.1 Experimental Protocol: ICH Stability Studies

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, and purity (degradation products).

Data Presentation: Stability

The results of the forced degradation and long-term stability studies should be tabulated.

Forced Degradation Results:

Stress Condition % Degradation Number of Degradants Major Degradant (if identified)
0.1 N HCl, 60 °C, 24hData not availableData not availableData not available
0.1 N NaOH, 60 °C, 24hData not availableData not availableData not available
3% H₂O₂, RT, 24hData not availableData not availableData not available
Heat (60 °C, 7 days)Data not availableData not availableData not available
PhotostabilityData not availableData not availableData not available

Accelerated Stability Results (Example):

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0InitialInitialInitial
3Data not availableData not availableData not available
6Data not availableData not availableData not available

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Start T_Add Add excess compound to solvent T_Start->T_Add T_Equilibrate Equilibrate (24-72h) at constant temp. T_Add->T_Equilibrate T_Filter Filter supernatant T_Equilibrate->T_Filter T_Analyze Analyze concentration (HPLC/LC-MS) T_Filter->T_Analyze T_End End T_Analyze->T_End K_Start Start K_Add Add DMSO stock to aqueous buffer K_Start->K_Add K_Incubate Incubate (1-2h) at room temp. K_Add->K_Incubate K_Measure Measure light scattering (Nephelometry) K_Incubate->K_Measure K_Determine Determine precipitation point K_Measure->K_Determine K_End End K_Determine->K_End

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability_Workflow cluster_stress Forced Degradation Conditions Start Start: Prepare compound solution and solid Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analyze Analyze by Stability- Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Report Report % Degradation & Degradant Profile Analyze->Report End End Report->End

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

While specific experimental data for octahydropyrazino[2,1-c]oxazine is not currently in the public domain, this technical guide provides the necessary framework for a comprehensive evaluation of its solubility and stability. The detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, are based on industry best practices and regulatory guidelines. The execution of these experiments will generate the critical data required to assess the druggability of octahydropyrazino[2,1-c]oxazine and inform its future development as a potential therapeutic agent. It is recommended that all analytical methods used are fully validated to ensure the accuracy and reliability of the results.

An In-depth Technical Guide to Octahydropyrazino[2,1-c]oxazine: Physical and Chemical Properties

An In-depth Technical Guide to Octahydropyrazino[2,1-c][1][2]oxazine: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of Octahydropyrazino[2,1-c][1][2]oxazine, its stereoisomers, and its common salt forms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

Octahydropyrazino[2,1-c][1][2]oxazine is a heterocyclic organic compound with a fused ring system. It exists in various forms, including as a racemate and as individual enantiomers, which are commonly available as their dihydrochloride salts.

Racemic Octahydropyrazino[2,1-c][1][2]oxazine

Table 1: Chemical Properties of Racemic Octahydropyrazino[2,1-c][1][2]oxazine

PropertyValueSource
IUPAC Name octahydropyrazino[2,1-c][1][2]oxazineChemBridge
CAS Registry Number 141108-65-8[3][4][5][6]
Molecular Formula C₇H₁₄N₂O[4][5][6]
Molecular Weight 142.20 g/mol [4][6]
Form Liquid[3]
Storage Temperature 2-8°C, sealed in dry, dark place[6]
(S)-Octahydropyrazino[2,1-c][1][2]oxazine

Table 2: Chemical Properties of (S)-Octahydropyrazino[2,1-c][1][2]oxazine and its Dihydrochloride Salt

Property(S)-enantiomer(S)-enantiomer dihydrochlorideSource
IUPAC Name (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine;dihydrochloride[1]
Synonyms (9AS)-Octahydropyrazino[2,1-c][1][2]oxazine(S)-OCTAHYDROPYRAZINO[2,1-C][1][2]OXAZINE DIHYDROCHLORIDE[1][7]
CAS Registry Number 1089759-42-11089280-14-7[1][8][9][10]
Molecular Formula C₇H₁₄N₂OC₇H₁₆Cl₂N₂O[1][11]
Molecular Weight Not specified215.12 g/mol [1][11]
Storage Temperature Not specifiedInert atmosphere, Room Temperature[10]
(R)-Octahydropyrazino[2,1-c][1][2]oxazine

Table 3: Chemical Properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine and its Dihydrochloride Salt

Property(R)-enantiomer(R)-enantiomer dihydrochlorideSource
IUPAC Name (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride[12][13]
Synonyms (R)-octahydropyrazino[2,1-c][1][2]oxazine(R)-OCTAHYDROPYRAZINO[2,1-C][1][2]OXAZINE[12][13][14]
CAS Registry Number 508241-14-31126432-04-9[12][13]
Molecular Formula C₇H₁₄N₂OC₇H₁₆Cl₂N₂O[12][13]
Molecular Weight 142.20 g/mol 215.12 g/mol [12][13]
Storage Temperature Not specifiedStore at room temperature, keep dry and cool[13]

Physical Properties

Detailed experimental data on the physical properties of Octahydropyrazino[2,1-c][1][2]oxazine are limited. The available information, which is often predicted, is summarized below.

Table 4: Predicted Physical Properties

PropertyValueCompoundSource
Boiling Point 234.4 ± 35.0 °CRacemic Octahydropyrazino[2,1-c][1][2]oxazine[4]
Density 1.10 ± 0.1 g/cm³Racemic Octahydropyrazino[2,1-c][1][2]oxazine[4]
pKa 9.48 ± 0.40Pyrazino[2,1-c][1][2]oxazine,octahydro-1-propyl-[15]
Topological Polar Surface Area (TPSA) 24.5 Ų(9aR)-octahydropiperazino[2,1-c]morpholine[12]
XLogP3-AA -0.7(9aR)-octahydropiperazino[2,1-c]morpholine[12]

Note: The pKa value is for a related derivative and should be considered as an estimate.

Experimental Protocols

A generalized workflow for the synthesis and characterization of such a compound is presented below.

GstartStarting Materials(e.g., Piperazine derivative, Dihaloether)reactionCyclization Reaction(Solvent, Base, Heat)start->reactionworkupAqueous Workup& Extractionreaction->workuppurificationPurification(e.g., Column Chromatography, Distillation)workup->purificationcharacterizationCharacterization(NMR, MS, IR)purification->characterizationfinal_productOctahydropyrazino[2,1-c]oxazinecharacterization->final_product

Caption: Generalized workflow for the synthesis and characterization of Octahydropyrazino[2,1-c]oxazine.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the public literature regarding the biological activity and signaling pathways of Octahydropyrazino[2,1-c][1][2]oxazine. However, a study on the related octahydropyrido[2,1-c][1][2]oxazine system suggests that this class of compounds may possess depressant action on the central nervous system (CNS).[2] Further research is required to elucidate the specific pharmacological profile of Octahydropyrazino[2,1-c][1][2]oxazine.

Interrelation of Stereoisomers and Salts

The relationship between the different forms of Octahydropyrazino[2,1-c][1][2]oxazine is important for understanding its chemical and pharmacological properties. The racemate is an equal mixture of the (S) and (R) enantiomers. These enantiomers can be isolated and are often converted to their more stable dihydrochloride salts for easier handling and formulation.

GracemateRacemic Mixture(Octahydropyrazino[2,1-c]oxazine)resolutionChiral Resolutionracemate->resolutions_enantiomer(S)-Enantiomerresolution->s_enantiomerr_enantiomer(R)-Enantiomerresolution->r_enantiomers_salt(S)-EnantiomerDihydrochlorides_enantiomer->s_salt+ 2HClr_salt(R)-EnantiomerDihydrochlorider_enantiomer->r_salt+ 2HCl

Caption: Relationship between the stereoisomers and dihydrochloride salts of Octahydropyrazino[2,1-c]oxazine.

Safety Information

For the (9aR)-octahydropiperazino[2,1-c]morpholine, the following GHS hazard statements have been reported: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[12] It is important to handle this and related compounds with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This technical guide has summarized the available physical and chemical properties of Octahydropyrazino[2,1-c][1][2]oxazine and its derivatives. While detailed experimental data and biological studies are limited, this document provides a foundational understanding of this compound for scientific and research purposes. Further investigation is warranted to fully characterize its properties and potential applications.

Methodological & Application

Synthesis of Octahydropyrazino[2,1-c]oxazine: A Detailed Guide for Researchers

Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine: A Detailed Guide for Researchers

Introduction

Octahydropyrazino[2,1-c][1][2]oxazine is a bridged heterocyclic scaffold that has garnered interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of octahydropyrazino[2,1-c][1][2]oxazine, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is a two-step process commencing with the formation of the key intermediate, N-(2-hydroxyethyl)piperazine, followed by an intramolecular cyclization to yield the final bicyclic product.

Applications in Drug Development

The octahydropyrazino[2,1-c][1][2]oxazine core is a versatile scaffold found in a variety of biologically active compounds. While research on the unsubstituted parent compound is ongoing, derivatives have shown potential in several therapeutic areas. The related octahydropyrido[2,1-c][1][2]oxazine system, for instance, has been investigated for its depressant action on the central nervous system (CNS)[1]. The rigid conformation of the bicyclic system allows for precise positioning of substituents to interact with biological targets, making it an attractive moiety for structure-activity relationship (SAR) studies in drug discovery. Oxazine derivatives, in general, are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthetic Pathway Overview

The synthesis of octahydropyrazino[2,1-c][1][2]oxazine is achieved through a two-step sequence. The first step involves the synthesis of the precursor, N-(2-hydroxyethyl)piperazine. Several methods exist for the preparation of this intermediate. This guide details two common approaches. The second, and key, step is the intramolecular cyclization of N-(2-hydroxyethyl)piperazine to form the bridged bicyclic system. This is typically achieved through a condensation reaction with a one-carbon electrophile, such as formaldehyde or its equivalents like paraformaldehyde.

Synthesis_Pathwaycluster_0Step 1: Synthesis of N-(2-hydroxyethyl)piperazinecluster_1Step 2: Intramolecular CyclizationStarting MaterialsStarting MaterialsN-(2-hydroxyethyl)piperazineN-(2-hydroxyethyl)piperazineStarting Materials->N-(2-hydroxyethyl)piperazineVarious MethodsN-(2-hydroxyethyl)piperazine_step2N-(2-hydroxyethyl)piperazineOctahydropyrazino[2,1-c]oxazineOctahydropyrazino[2,1-c]oxazineN-(2-hydroxyethyl)piperazine_step2->Octahydropyrazino[2,1-c]oxazineCyclizationFormaldehydeFormaldehydeFormaldehyde->Octahydropyrazino[2,1-c]oxazine

Caption: Overall synthetic pathway for Octahydropyrazino[2,1-c]oxazine.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)piperazine

Two primary methods for the synthesis of the key intermediate, N-(2-hydroxyethyl)piperazine, are presented below.

Method A: From Diethanolamine and Monoethanolamine

This method involves a reductive alkylation and cyclization reaction.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine diethanolamine, monoethanolamine, and a nickel-copper-chromium hydrogenation-dehydrogenation catalyst.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas and heat the reaction mixture.

  • Work-up and Purification: After the reaction is complete, cool the autoclave, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst. The crude product is then purified by distillation.

Quantitative Data:

ParameterValue
Reactants Diethanolamine, Monoethanolamine
Catalyst Nickel-Copper-Chromium
Solvent None
Temperature 150-250 °C
Pressure 20-100 atm (Hydrogen)
Reaction Time 2-4 hours
Yield 60-80%

Method B: From Triethanolamine and Ammonia

This alternative method utilizes triethanolamine and ammonia as starting materials.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, charge triethanolamine, ammonia, and a heterogeneous catalyst.

  • Reaction Conditions: Introduce hydrogen gas and heat the reactor to the desired temperature and pressure.

  • Work-up and Purification: After cooling and depressurizing the reactor, the product mixture is worked up, and the N-(2-hydroxyethyl)piperazine is isolated and purified by distillation.

Quantitative Data:

ParameterValue
Reactants Triethanolamine, Ammonia
Catalyst Heterogeneous (e.g., supported metal)
Solvent None
Temperature 180-250 °C
Pressure 50-200 atm (Hydrogen/Ammonia)
Reaction Time 4-8 hours
Yield 50-70%
Step 2: Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

This step involves the intramolecular cyclization of N-(2-hydroxyethyl)piperazine using formaldehyde.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of formaldehyde, typically from paraformaldehyde, in an appropriate solvent. To a flask containing the solvent (e.g., water or a buffered solution), add paraformaldehyde powder and heat gently with stirring until it depolymerizes and dissolves.

  • Reaction Setup: In a reaction vessel, dissolve N-(2-hydroxyethyl)piperazine in a suitable solvent (e.g., methanol, ethanol, or water).

  • Reaction: To the solution of N-(2-hydroxyethyl)piperazine, add the formaldehyde solution dropwise at room temperature with stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, neutralize the reaction mixture if necessary. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Estimated):

ParameterValue
Reactants N-(2-hydroxyethyl)piperazine, Formaldehyde (from Paraformaldehyde)
Solvent Methanol, Ethanol, or Water
Temperature Room Temperature to Reflux
Reaction Time 2-12 hours
Yield Moderate to High (expected)

Visualizing the Workflow

Experimental_Workflowcluster_step1Step 1: Precursor Synthesiscluster_step2Step 2: CyclizationCharge_ReactantsCharge Reactants & Catalyst(e.g., Diethanolamine, Monoethanolamine)Pressurize_HeatPressurize with H₂and HeatCharge_Reactants->Pressurize_HeatReaction_1Reductive Alkylation/CyclizationPressurize_Heat->Reaction_1Cool_VentCool and VentReaction_1->Cool_VentFilter_Distill_1Filter and DistillCool_Vent->Filter_Distill_1PrecursorN-(2-hydroxyethyl)piperazineFilter_Distill_1->PrecursorDissolve_PrecursorDissolve N-(2-hydroxyethyl)piperazinein SolventAdd_FormaldehydeAdd FormaldehydeSolutionDissolve_Precursor->Add_FormaldehydeReaction_2Stir at RT or RefluxAdd_Formaldehyde->Reaction_2Monitor_ReactionMonitor by TLC/GC-MSReaction_2->Monitor_ReactionWorkupNeutralization andExtractionMonitor_Reaction->WorkupPurificationColumn Chromatographyor DistillationWorkup->PurificationFinal_ProductOctahydropyrazino[2,1-c]oxazinePurification->Final_Product

Caption: Experimental workflow for the synthesis of Octahydropyrazino[2,1-c]oxazine.

Characterization Data (Predicted)

While specific experimental spectra for the unsubstituted octahydropyrazino[2,1-c][1][2]oxazine were not found in the search results, the following are expected characteristic spectroscopic data based on its structure and data from similar compounds.

  • ¹H NMR: Resonances corresponding to the protons of the piperazine and oxazine rings. The methylene bridge protons would likely appear as a distinct singlet or a pair of doublets.

  • ¹³C NMR: Signals for the carbon atoms of the bicyclic system, with the methylene bridge carbon appearing at a characteristic chemical shift.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of octahydropyrazino[2,1-c][1][2]oxazine (C₇H₁₄N₂O, MW: 142.20 g/mol ).

Researchers synthesizing this compound for the first time should perform thorough characterization using these techniques to confirm its identity and purity. Commercial suppliers of this compound and its derivatives may also provide analytical data upon request.

Synthesis of Octahydropyrazino[2,1-c]oxazine: Application Notes and Protocols

Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of the heterocyclic scaffold Octahydropyrazino[2,1-c][1][2]oxazine. This bicyclic system, incorporating both a piperazine and an oxazine ring, is of interest in medicinal chemistry and drug discovery due to its structural relationship to pharmacologically active compounds. The protocols outlined below are based on established chemical principles for the formation of related heterocyclic systems, offering a strategic approach for its laboratory-scale preparation.

Overview of Synthetic Strategy

The synthesis of octahydropyrazino[2,1-c][1][2]oxazine can be conceptually approached via an intramolecular cyclization of a suitably functionalized piperazine precursor. A logical and efficient strategy involves the cyclization of a 2-(piperazin-1-yl)ethanol derivative. This approach leverages the nucleophilicity of the secondary amine within the piperazine ring to displace a leaving group on the hydroxyethyl side chain, thereby forming the oxazine ring.

A proposed two-step synthetic pathway is presented:

  • N-Alkylation of Piperazine: Introduction of a protected 2-hydroxyethyl group onto one of the nitrogen atoms of piperazine. A common starting material for this step is 1-Boc-piperazine, which allows for regioselective alkylation at the unprotected nitrogen.

  • Deprotection and Intramolecular Cyclization: Removal of the protecting group (e.g., Boc) followed by an intramolecular nucleophilic substitution to form the bicyclic octahydropyrazino[2,1-c][1][2]oxazine ring system.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

This protocol describes the synthesis of the key intermediate required for the subsequent cyclization step.

Materials:

  • 1-Boc-piperazine

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 90°C and stir for 20 hours in a sealed vessel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid residue with acetonitrile.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Protocol 2: Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

This protocol details the deprotection of the intermediate and the subsequent intramolecular cyclization to yield the target compound.

Materials:

  • tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection:

    • Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (3.0 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude 2-(piperazin-1-yl)ethanol as a TFA salt.

  • Intramolecular Cyclization:

    • Dissolve the crude 2-(piperazin-1-yl)ethanol TFA salt in acetonitrile.

    • Cool the solution to 0°C.

    • Carefully add sodium hydride (1.5 eq) or potassium tert-butoxide (3.0 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.

    • Monitor the cyclization by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with dichloromethane (3 x volume).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., distillation or chromatography) to obtain octahydropyrazino[2,1-c][1][2]oxazine.

Data Presentation

Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine and its Dihydrochloride Salt

PropertyOctahydropyrazino[2,1-c][1][2]oxazine(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride
Molecular Formula C₇H₁₄N₂OC₇H₁₆Cl₂N₂O
Molecular Weight 142.20 g/mol 215.12 g/mol
Appearance Not explicitly reported, likely an oil or low-melting solidSolid
CAS Number 1089759-42-1 (S-enantiomer)1089280-14-7

Table 2: Proposed Reaction Conditions and Expected Outcomes

StepReactantsReagents/SolventTemperatureTimeExpected ProductAnticipated Yield Range
1. N-Alkylation 1-Boc-piperazine, 2-BromoethanolK₂CO₃, CH₃CN90°C20 htert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate60-80%
2. Deprotection tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateTFA, DCM0°C to RT2 h2-(piperazin-1-yl)ethanol (TFA salt)>95% (crude)
3. Cyclization 2-(piperazin-1-yl)ethanolNaH or t-BuOK, CH₃CN0°C to 60°C1 hOctahydropyrazino[2,1-c][1][2]oxazine50-70% (after purification)

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Visualizations

Synthesis Pathway

Synthesis_Pathwaycluster_0Step 1: N-Alkylationcluster_1Step 2: Deprotection & CyclizationBocPip1-Boc-piperazineIntermediatetert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateBocPip->IntermediateK2CO3, CH3CN, 90°CBromoethanol2-BromoethanolBromoethanol->IntermediateDeprotected2-(piperazin-1-yl)ethanolIntermediate->DeprotectedTFA, DCMFinalProductOctahydropyrazino[2,1-c][1,4]oxazineDeprotected->FinalProductNaH or t-BuOK, CH3CN

Caption: Proposed two-step synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

Experimental Workflow

Experimental_WorkflowstartStartstep1N-Alkylation of 1-Boc-piperazinestart->step1workup1Filter and Concentratestep1->workup1purify1Column Chromatographyworkup1->purify1step2Boc Deprotection with TFApurify1->step2workup2Solvent Removalstep2->workup2step3Intramolecular Cyclizationworkup2->step3workup3Quench and Extractstep3->workup3purify2Purificationworkup3->purify2endFinal Productpurify2->end

Caption: General laboratory workflow for the synthesis.

Application Notes and Protocols for the Synthesis of Octahydropyrazino[2,1-c]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrazino[2,1-c][1][2]oxazine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to other biologically active nitrogen-containing heterocycles. While specific, detailed synthetic protocols for this exact scaffold are not extensively reported in publicly available literature, established methods for analogous structures, such as octahydropyrido[2,1-c][1][2]oxazines, provide a strong foundation for the development of synthetic routes. This document outlines a primary proposed synthetic method based on a known procedure for a related scaffold, along with alternative strategies that may be adapted for the synthesis of diverse octahydropyrazino[2,1-c]oxazine derivatives.

Proposed Primary Synthetic Route: Analogy to Octahydropyrido[2,1-c][1][2]oxazine Synthesis

A well-established method for the synthesis of the related octahydropyrido[2,1-c][1][2]oxazine ring system involves the reaction of 2-piperidinemethanol with α-bromoacetophenone, followed by catalytic hydrogenolysis[3]. By substituting the piperidine starting material with an appropriately protected piperazine derivative, this method can be adapted to yield the desired octahydropyrazino[2,1-c]oxazine core.

The proposed two-step synthesis involves an initial cyclization to form a 3-hydroxy-3-phenyloctahydropyrazino[2,1-c][1][2]oxazine intermediate, followed by a reduction to yield the target scaffold.

Primary_Synthetic_Route cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction & Deprotection Start N-Boc-piperazin-2-ylmethanol Intermediate 3-Hydroxy-3-phenyl-8-Boc-octahydropyrazino[2,1-c]oxazine Start->Intermediate K2CO3, Acetonitrile, Reflux Reagent1 α-Bromoacetophenone Reagent1->Intermediate Product 3-Phenyloctahydropyrazino[2,1-c]oxazine Intermediate->Product H2, Pd/C, HCl/Dioxane

Caption: Proposed two-step synthesis of a 3-phenyloctahydropyrazino[2,1-c]oxazine derivative.

Experimental Protocol: Synthesis of 3-Phenyloctahydropyrazino[2,1-c]oxazine (Proposed)

Step 1: Synthesis of 8-(tert-butoxycarbonyl)-3-hydroxy-3-phenyloctahydropyrazino[2,1-c][1][2]oxazine

  • To a solution of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents) and α-bromoacetophenone (1.1 equivalents).

  • Reflux the reaction mixture with stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired intermediate.

Step 2: Synthesis of 3-Phenyloctahydropyrazino[2,1-c][1][2]oxazine

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 40-50 psi) in a Parr hydrogenation apparatus for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To remove the Boc protecting group, dissolve the residue in a solution of hydrochloric acid in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to obtain the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base.

  • Purify the final product by recrystallization or column chromatography if necessary.

Quantitative Data (Hypothetical, based on analogous reactions)
StepReactant 1Reactant 2SolventCatalystTemperature (°C)Time (h)Yield (%)
1N-Boc-piperazin-2-ylmethanolα-BromoacetophenoneAcetonitrile-8224-4860-70
2Intermediate from Step 1H₂Methanol10% Pd/C2512-2480-90

Alternative Synthetic Strategies

While the primary proposed method offers a direct route, other modern synthetic methodologies could be employed to construct the octahydropyrazino[2,1-c]oxazine scaffold, potentially allowing for greater diversity in substitution patterns.

Alternative_Strategies cluster_RA Reductive Amination Approach cluster_IC Intramolecular Cyclization Approach Piperazine Substituted Piperazine RA_Product Octahydropyrazino[2,1-c]oxazin-4-one Piperazine->RA_Product Reductive Amination Morpholinone Substituted Morpholin-3-one Morpholinone->RA_Product AminoAlcohol N-(2-chloroethyl)piperazin-2-yl)methanol IC_Product Octahydropyrazino[2,1-c]oxazine AminoAlcohol->IC_Product Base-mediated cyclization

Caption: Alternative synthetic approaches to the octahydropyrazino[2,1-c]oxazine core.

Reductive Amination Approach

A convergent strategy could involve the reductive amination between a suitably substituted piperazine and a morpholin-3-one derivative. This approach would allow for the introduction of substituents on both rings of the final product.

Conceptual Protocol:

  • Dissolve the substituted piperazine (1 equivalent) and the substituted morpholin-3-one (1 equivalent) in a suitable solvent such as dichloroethane or methanol.

  • Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Intramolecular Cyclization

Another potential route is the intramolecular cyclization of a bifunctional precursor. For instance, a suitably protected (2-(2-chloroethylamino)ethyl)oxirane or a related N-(2-haloethyl)piperazine-2-methanol derivative could be cyclized under basic conditions to form the fused ring system.

Conceptual Protocol:

  • Synthesize a precursor such as N-Boc-N'-(2-chloroethyl)piperazin-2-ylmethanol.

  • Dissolve the precursor in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as sodium hydride or potassium tert-butoxide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The synthesis of octahydropyrazino[2,1-c]oxazine derivatives, while not explicitly detailed in a wide range of literature, can be approached with confidence using established methodologies for analogous heterocyclic systems. The proposed primary route offers a reliable starting point for the synthesis of 3-substituted derivatives. The alternative strategies of reductive amination and intramolecular cyclization provide versatile pathways for accessing a broader range of substituted analogs. Researchers are encouraged to adapt and optimize these protocols to suit their specific target molecules. Further exploration of these synthetic routes will undoubtedly contribute to the development of novel compounds with potential therapeutic applications.

References

Applications of Octahydropyrazino[2,1-c]oxazine in Drug Discovery: Application Notes and Protocols

Applications of Octahydropyrazino[2,1-c][1]oxazine in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrazino[2,1-c][1]oxazine scaffold is a promising heterocyclic motif in modern drug discovery, offering a unique three-dimensional structure that can be exploited for the development of novel therapeutics. This document provides detailed application notes and protocols based on published research, focusing on the utilization of this scaffold in the discovery of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel.

Application Note 1: Development of Novel Diuretics with Reduced Kaliuretic Liability

Introduction

The acyl octahydropyrazino[2,1-c][1]oxazine series has been identified as a novel class of potent and selective inhibitors of the ROMK channel. These compounds represent a promising new approach to the treatment of hypertension and heart failure. By targeting ROMK, these inhibitors aim to induce diuresis and natriuresis with a reduced risk of hypokalemia, a common and potentially dangerous side effect of currently available loop and thiazide diuretics. The octahydropyrazino[2,1-c][1]oxazine scaffold has been shown to improve the selectivity of these inhibitors for ROMK over the hERG channel, thereby reducing the risk of QTc prolongation and associated cardiac arrhythmias.

Key Advantages of the Octahydropyrazino[2,1-c][1]oxazine Scaffold
  • Improved Selectivity: This scaffold has demonstrated enhanced selectivity for the ROMK channel over the hERG channel, a critical factor in cardiovascular safety.

  • Favorable Pharmacokinetic Profile: Analogs incorporating this scaffold have been shown to possess improved pharmacokinetic properties, making them more suitable for in vivo applications.

  • Potent Inhibition: Derivatives of this series maintain comparable ROMK potency to earlier lead compounds.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo data for representative compounds from the acyl octahydropyrazino[2,1-c][1]oxazine series. Note: Specific IC50 and pharmacokinetic values for a range of analogs are not publicly available in the abstracts of the reviewed literature and would require access to the full-text articles.

Compound SeriesTargetKey FindingsReference
Acyl octahydropyrazino[2,1-c][1]oxazineROMK ChannelImproved ROMK/hERG selectivity.
Acyl octahydropyrazino[2,1-c][1]oxazineIn vivo (Dog Model)No QTc prolongation observed.
Acyl octahydropyrazino[2,1-c][1]oxazinePharmacokineticsAnalogs with improved pharmacokinetic profiles discovered.

Experimental Protocols

Protocol 1: General Synthesis of Acyl Octahydropyrazino[2,1-c][1]oxazine Derivatives

This protocol describes a general method for the synthesis of the title compounds, based on the acylation of the octahydropyrazino[2,1-c][1]oxazine core.

Materials:

  • Octahydropyrazino[2,1-c][1]oxazine hydrochloride (or free base)

  • Substituted carboxylic acid

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Standard work-up and purification reagents and equipment (e.g., silica gel chromatography)

Procedure:

  • To a solution of the substituted carboxylic acid in an anhydrous solvent, add the coupling agents and stir at room temperature for 15-30 minutes to activate the acid.

  • Add the octahydropyrazino[2,1-c][1]oxazine and the tertiary amine base to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired acyl octahydropyrazino[2,1-c][1]oxazine derivative.

Gcluster_synthesisSynthesis WorkflowstartStart Materials:- Octahydropyrazino[2,1-c]oxazine- Substituted Carboxylic AcidactivationCarboxylic Acid Activation(Coupling Agents)start->activationcouplingAmide Coupling Reactionactivation->couplingworkupAqueous Work-up& Extractioncoupling->workuppurificationSilica GelChromatographyworkup->purificationproductFinal Product:Acyl-octahydropyrazino[2,1-c]oxazinepurification->product

Caption: General workflow for the synthesis of acyl-octahydropyrazino[2,1-c]oxazine derivatives.

Protocol 2: In Vitro ROMK Inhibition Assay (Thallium Flux-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against the ROMK channel using a thallium flux assay.

Materials:

  • HEK293 cells stably expressing the human ROMK channel

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (low potassium)

  • Stimulus buffer (containing thallium sulfate)

  • Test compounds dissolved in DMSO

  • Positive control (known ROMK inhibitor)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Cell Plating: Seed the HEK293-ROMK cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate the plate at room temperature in the dark for 60-90 minutes.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Also include wells for vehicle control (DMSO) and positive control. Incubate for a further 10-20 minutes.

  • Thallium Flux Measurement: Place the plate in the microplate reader. Initiate the reading and, after establishing a baseline fluorescence, add the thallium-containing stimulus buffer to all wells.

  • Data Analysis: Monitor the change in fluorescence over time. The rate of fluorescence increase corresponds to the rate of thallium influx through the ROMK channels. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Gcluster_assayROMK Inhibition Assay Workflowcell_platingPlate HEK293-ROMK cellsdye_loadingLoad cells with Thallium-sensitive dyecell_plating->dye_loadingcompound_additionAdd test compoundsdye_loading->compound_additionfluorescence_readingMeasure baseline fluorescencecompound_addition->fluorescence_readingthallium_additionAdd Thallium stimulusfluorescence_reading->thallium_additiondata_analysisMonitor fluorescence change& calculate IC50thallium_addition->data_analysis

Caption: Workflow for the in vitro ROMK inhibition thallium flux assay.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for ROMK inhibitors based on the octahydropyrazino[2,1-c][1]oxazine scaffold in the kidney.

Gcluster_pathwayMechanism of Action of ROMK Inhibitorsromk_inhibitorAcyl-octahydropyrazino[2,1-c]oxazineromk_channelROMK Channel(in apical membrane of nephron)romk_inhibitor->romk_channelinhibitsreduced_hypokalemiaReduced Risk of Hypokalemiaromk_inhibitor->reduced_hypokalemiak_secretionPotassium Secretionromk_channel->k_secretionmediatesdiuresisIncreased Diuresis(Water Excretion)k_secretion->diuresisinfluencesnatriuresisIncreased Natriuresis(Sodium Excretion)k_secretion->natriuresisinfluencesbp_loweringBlood Pressure Loweringdiuresis->bp_loweringnatriuresis->bp_lowering

Caption: Proposed mechanism of action for ROMK inhibitors in the kidney.

Other Potential Applications

While the application of the octahydropyrazino[2,1-c][1]oxazine scaffold is most clearly documented for ROMK inhibition, the broader class of oxazine derivatives has been explored for other therapeutic targets. For instance, various oxazine-containing compounds have been investigated as inhibitors of beta-secretase (BACE1) for the potential treatment of Alzheimer's disease. However, at present, there is no direct and detailed public information linking the specific octahydropyrazino[2,1-c][1]oxazine scaffold to potent BACE1 inhibitory activity. Researchers interested in this area may consider exploring this scaffold as a novel chemotype for BACE1 inhibitor design.

Furthermore, a related scaffold, octahydropyrido[2,1-c][1]oxazine, has been shown to possess CNS depressant activity, suggesting that the core oxazine-based fused ring systems could be valuable for constructing agents with pharmacologically useful actions in the central nervous system. This indicates a potential for the octahydropyrazino[2,1-c][1]oxazine scaffold to be explored for neurological and psychiatric disorders.

Biological Activity of Octahydropyrazino[2,1-c]oxazine Compounds: An Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octahydropyrazino[2,1-c]oxazine scaffold is a unique heterocyclic system that has garnered interest within the medicinal chemistry community. While specific biological activity data for this exact compound class is limited in publicly available research, the broader class of oxazine derivatives has demonstrated a wide array of pharmacological effects, suggesting potential therapeutic applications for octahydropyrazino[2,1-c]oxazine analogues. This document aims to provide an overview of the known biological activities of oxazine-containing compounds and related heterocyclic systems, offering insights into potential areas of investigation for researchers, scientists, and drug development professionals.

General Biological Activities of Oxazine Derivatives

Oxazine derivatives are a class of heterocyclic compounds that have been extensively studied and have shown a diverse range of biological activities. These activities are largely dependent on the substitution pattern around the core oxazine ring. Key therapeutic areas where oxazine derivatives have shown promise include:

  • Antimicrobial Activity: Various oxazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][2][3] These compounds represent a potential source for the development of new anti-infective agents.

  • Anticancer Activity: A number of oxazine-containing molecules have exhibited cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cancer cell proliferation.

  • Central Nervous System (CNS) Activity: Certain oxazine derivatives have been shown to possess CNS depressant effects.[5] This suggests their potential as scaffolds for the development of novel sedatives, anxiolytics, or other psychoactive agents.

Insights from Structurally Related Compounds

While direct data on octahydropyrazino[2,1-c]oxazine is scarce, studies on the closely related octahydropyrido[2,1-c][5][6]oxazine system have provided valuable insights. Research has demonstrated that these compounds can exhibit a depressant action on the central nervous system.[5] This activity was quantified by a reduction in the locomotor activity in mice, indicating a potential sedative or tranquilizing effect.[5]

Future Directions and Application Notes for Researchers

Given the limited specific data on octahydropyrazino[2,1-c]oxazine compounds, this scaffold represents a promising yet underexplored area of research. The following application notes are intended to guide researchers in the potential exploration of this compound class.

Application Note 1: Screening for Anticancer Activity

Based on the known anticancer properties of the broader oxazine class, it is recommended to screen novel octahydropyrazino[2,1-c]oxazine derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Application Note 2: Evaluation of Antimicrobial Properties

The structural features of the octahydropyrazino[2,1-c]oxazine scaffold suggest its potential as a source of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms

The diverse biological activities of oxazine derivatives suggest their interaction with multiple cellular targets and signaling pathways. A generalized diagram of these potential interactions is presented below.

Biological Activities of Oxazine Derivatives Potential Biological Activities and Targets of Oxazine Derivatives cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_CNS CNS Activity Oxazine Derivatives Oxazine Derivatives Apoptosis Induction Apoptosis Induction Oxazine Derivatives->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Oxazine Derivatives->Cell Cycle Arrest Enzyme Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Oxazine Derivatives->Enzyme Inhibition Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Oxazine Derivatives->Cell Wall Synthesis Inhibition DNA Gyrase Inhibition DNA Gyrase Inhibition Oxazine Derivatives->DNA Gyrase Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Oxazine Derivatives->Protein Synthesis Inhibition Receptor Modulation Receptor Modulation (e.g., GABAa, Serotonin) Oxazine Derivatives->Receptor Modulation Neurotransmitter Reuptake Inhibition Neurotransmitter Reuptake Inhibition Oxazine Derivatives->Neurotransmitter Reuptake Inhibition

Caption: Potential biological activities and cellular targets of oxazine derivatives.

While the biological activity of the specific octahydropyrazino[2,1-c]oxazine scaffold remains largely uncharacterized in published literature, the broader family of oxazine derivatives displays a rich and diverse pharmacology. The potential for these compounds in anticancer, antimicrobial, and CNS-related therapies warrants further investigation. The application notes and protocols provided here offer a starting point for researchers to explore the therapeutic potential of this promising heterocyclic system. Further synthesis and biological evaluation are necessary to unlock the full potential of octahydropyrazino[2,1-c]oxazine derivatives in drug discovery.

References

Application Notes & Protocols: Investigating Novel Octahydropyrazino[2,1-c]oxazine Scaffolds in Hypertension and Heart Failure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension and heart failure represent a significant global health burden, necessitating the discovery of novel therapeutic agents. The renin-angiotensin system (RAS), particularly the Angiotensin II Type 1 Receptor (AT1R), is a clinically validated target for intervention.[1][2][3] This document provides a comprehensive guide for the preclinical evaluation of novel compounds based on the octahydropyrazino[2,1-c]oxazine scaffold. As this is a novel scaffold with no prior published data in cardiovascular research, we present a structured, hypothesis-driven approach. We postulate that a lead compound from this series, designated Cmpd-XYZ , functions as a potent and selective AT1R antagonist. These notes detail the necessary in vitro and in vivo protocols to rigorously test this hypothesis, from initial target engagement and cellular function to efficacy in established animal models of hypertension and heart failure.

Introduction: Rationale and a Hypothesized Mechanism of Action

The AT1R, a G protein-coupled receptor (GPCR), is a central node in the pathophysiology of cardiovascular disease.[2][4] Upon binding its ligand, Angiotensin II (Ang II), the AT1R initiates a signaling cascade through Gq/11 proteins, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and activate protein kinase C (PKC), respectively.[1][2] Downstream effects include vasoconstriction, cardiac myocyte hypertrophy, fibroblast proliferation leading to fibrosis, and endothelial dysfunction—all hallmarks of hypertension and heart failure.[4][5][6]

We hypothesize that Cmpd-XYZ , a novel molecule featuring the octahydropyrazino[2,1-c]oxazine core, is designed to competitively inhibit Ang II binding at the AT1R. This proposed antagonism is expected to block the downstream signaling cascade, thereby mitigating the pathological effects of excessive RAS activation. The following protocols are designed to systematically validate this mechanism and evaluate the therapeutic potential of Cmpd-XYZ.

Hypothesized AT1R Signaling and Point of Intervention

The diagram below illustrates the canonical AT1R signaling pathway and the proposed point of inhibition by Cmpd-XYZ.

AT1R_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC AngII Angiotensin II AngII->AT1R Binds Cmpd_XYZ Cmpd-XYZ (Antagonist) Cmpd_XYZ->AT1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Pathophysiological Responses (Vasoconstriction, Hypertrophy, Fibrosis) Ca_Release->Response PKC->Response

Caption: Hypothesized AT1R signaling and Cmpd-XYZ intervention.

Part I: In Vitro Characterization and Target Validation

The initial phase of evaluation focuses on confirming direct interaction with the AT1R and assessing functional antagonism in relevant cellular and tissue systems.

Protocol: AT1R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Cmpd-XYZ for the AT1R through competition with a known radiolabeled ligand.

Objective: To quantify the affinity of Cmpd-XYZ for the human AT1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human AT1R (e.g., COS-7 or CHO cells).

  • Radioligand: [³H]-Angiotensin II or [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.[3]

  • Unlabeled Competitor (for non-specific binding): Unlabeled Angiotensin II or a potent AT1R blocker like Losartan.

  • Cmpd-XYZ stock solution in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • 96-well plates, glass fiber filters (GF/C), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate for total binding, non-specific binding (NSB), and competitive binding with a serial dilution of Cmpd-XYZ.

  • Reagent Addition:

    • To all wells, add 50 µL of binding buffer.

    • For competitive binding, add 25 µL of serially diluted Cmpd-XYZ.

    • For NSB wells, add 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).

    • For total binding wells, add 25 µL of binding buffer.

    • Add 25 µL of radioligand at a concentration near its Kd (e.g., 1-2 nM).

    • Initiate the reaction by adding 100 µL of the AT1R membrane preparation (e.g., 10-20 µg protein/well). The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[2]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-HCl).[2]

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Cmpd-XYZ. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionExpected Outcome for Active Compound
IC50 Concentration of Cmpd-XYZ that inhibits 50% of specific radioligand binding.Low nanomolar range (e.g., < 100 nM)
Ki Inhibition constant, a measure of binding affinity.Low nanomolar range, comparable to or better than known ARBs.
Protocol: In Vitro Vascular Ring Assay

This ex vivo assay assesses the functional effect of Cmpd-XYZ on vasoconstriction in isolated arterial tissue.

Objective: To determine if Cmpd-XYZ can inhibit Angiotensin II-induced contraction of vascular smooth muscle.

Materials:

  • Thoracic aortas from rats (e.g., Wistar or Sprague-Dawley).

  • Krebs-Henseleit solution.

  • Angiotensin II, Phenylephrine (PE), Acetylcholine (ACh).

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Aorta Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place it in ice-cold Krebs solution. Clean the aorta of adipose and connective tissue and cut it into 2-3 mm rings.[8]

  • Mounting: Mount the aortic rings in the organ bath chambers containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Equilibrate the rings under an optimal resting tension (e.g., 2 grams) for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.[9]

  • Viability Check: Test the viability of the rings. Contract with phenylephrine (e.g., 1 µM) and then test endothelial integrity by inducing relaxation with acetylcholine (e.g., 10 µM). Rings with >70% relaxation are considered viable.

  • Inhibition Protocol:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-incubate the rings with Cmpd-XYZ at various concentrations (or vehicle control) for 30 minutes.

    • Generate a cumulative concentration-response curve to Angiotensin II (e.g., 10⁻¹⁰ to 10⁻⁶ M).

  • Data Analysis: Plot the contractile force as a percentage of the maximum PE contraction against the log concentration of Angiotensin II. Compare the curves in the presence and absence of Cmpd-XYZ to assess the inhibitory effect.

Protocol: Cellular Model of Cardiac Hypertrophy

This assay evaluates the ability of Cmpd-XYZ to prevent hypertrophic changes in cardiomyocytes.

Objective: To determine if Cmpd-XYZ can block Ang II-induced hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs) or human iPSC-derived cardiomyocytes.[10]

Materials:

  • Cultured cardiomyocytes (NRVMs or iPSC-CMs).[11]

  • Cell culture medium (e.g., DMEM for NRVMs, specialized medium for iPSC-CMs).

  • Angiotensin II (1 µM).

  • Cmpd-XYZ.

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI).

  • Reagents for gene expression analysis (RT-qPCR).

Procedure:

  • Cell Plating: Plate cardiomyocytes in multi-well plates. For iPSC-CMs, plates should be coated with fibronectin.[11][12]

  • Treatment: After allowing cells to become confluent and spontaneously beating, starve them in serum-free medium for 24 hours.

  • Stimulation: Treat cells with vehicle, Angiotensin II alone, or Angiotensin II plus varying concentrations of Cmpd-XYZ for 48 hours.

  • Endpoint Analysis:

    • Cell Size: Fix cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear stain (DAPI). Capture images via high-content microscopy and quantify cell surface area using software like ImageJ.[12]

    • Hypertrophic Gene Expression: Isolate RNA and perform RT-qPCR for hypertrophic markers such as ANP (atrial natriuretic peptide), BNP (brain natriuretic peptide), and MYH7 (β-myosin heavy chain).

  • Data Analysis: Compare cell size and gene expression levels across treatment groups. A successful compound will significantly reduce the Ang II-induced increase in both parameters.

Part II: In Vivo Preclinical Evaluation

Following successful in vitro validation, Cmpd-XYZ should be advanced to established animal models of hypertension and heart failure.

Protocol: Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model that closely mimics human essential hypertension.[13][14][15]

Objective: To evaluate the antihypertensive efficacy of Cmpd-XYZ following chronic administration.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-14 weeks of age.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[14]

Procedure:

  • Acclimation and Baseline: Acclimate rats and measure baseline systolic blood pressure (SBP) for one week using a non-invasive tail-cuff plethysmography system.[16]

  • Grouping and Dosing: Randomize SHRs into groups (n=8-10 per group): Vehicle control, Cmpd-XYZ (e.g., low, mid, high dose), and a positive control (e.g., Losartan). Administer compounds daily via oral gavage for 4-8 weeks.

  • Monitoring: Measure SBP and heart rate weekly. Monitor body weight and general health.

  • Terminal Endpoint Analysis:

    • At the end of the study, collect blood for pharmacokinetic and biomarker analysis.

    • Harvest hearts and weigh them to calculate the heart weight to body weight ratio (HW/BW), an indicator of cardiac hypertrophy.

    • Process a portion of the left ventricle for histological analysis (e.g., H&E staining for myocyte size, Masson's trichrome for fibrosis).

ParameterMeasurementExpected Outcome for Efficacious Compound
Systolic Blood Pressure Tail-cuff plethysmographySignificant, dose-dependent reduction compared to vehicle.
Heart Weight / Body Weight Gravimetric analysisSignificant reduction in the ratio compared to vehicle.
Cardiac Fibrosis Masson's Trichrome stainingReduced collagen deposition (blue staining) in the myocardium.
Protocol: Transverse Aortic Constriction (TAC) Model of Heart Failure

The TAC model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking conditions like aortic stenosis and chronic hypertension.[17][18][19]

Objective: To determine if Cmpd-XYZ can attenuate adverse cardiac remodeling and improve cardiac function in a pressure-overload heart failure model.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Surgical Procedure: Anesthetize mice and perform transverse aortic constriction by placing a ligature around the aortic arch between the brachiocephalic and left common carotid arteries, typically tied against a 27-gauge needle to standardize the constriction.[20][21] A sham surgery group will undergo the same procedure without the ligature.

  • Dosing Regimen: Begin daily oral gavage treatment with vehicle, Cmpd-XYZ, or a positive control one week post-TAC surgery and continue for 4-8 weeks.

  • Cardiac Function Assessment:

    • Perform serial echocardiography (e.g., at baseline, 2, 4, and 8 weeks) to assess cardiac function and dimensions. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and left ventricular mass.

  • Terminal Endpoint Analysis:

    • Harvest hearts and lungs. Weigh the lungs to assess pulmonary edema.

    • Conduct histological analysis on heart sections for hypertrophy (WGA staining) and fibrosis (Masson's trichrome or Picrosirius Red staining).[22][23][24]

    • Perform gene expression analysis on cardiac tissue for markers of hypertrophy, fibrosis, and heart failure.

Overall Experimental Workflow

Caption: High-level workflow for preclinical evaluation of Cmpd-XYZ.

Data Interpretation and Troubleshooting

  • Inconsistent Binding Data: Ensure membrane quality and accurate protein quantification. Verify the stability of Cmpd-XYZ in the assay buffer.

  • No Vascular Ring Contraction: Confirm the viability of the aortic rings with potassium chloride (KCl) and phenylephrine. Check the bioactivity of the Angiotensin II batch.

  • High Mortality in TAC Model: This is a technically demanding surgery. Ensure proper surgical technique, anesthesia, and post-operative care. A minimally invasive approach can increase survival rates.[19][20][21]

  • Variability in SHR Blood Pressure: Acclimate rats thoroughly to the tail-cuff procedure to minimize stress-induced fluctuations. Take multiple readings over several days to establish a stable baseline.

Conclusion

The protocols outlined in this document provide a rigorous, multi-faceted framework for evaluating the therapeutic potential of novel octahydropyrazino[2,1-c]oxazine derivatives, exemplified by Cmpd-XYZ, as AT1R antagonists for hypertension and heart failure. By systematically progressing from in vitro target validation to in vivo efficacy models, researchers can build a comprehensive data package to support further drug development.

References

Application Notes and Protocols for the Development of Diuretic Agents Based on the Octahydropyrazino[2,1-c]oxazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of diuretic agents centered around the octahydropyrazino[2,1-c]oxazine scaffold. This class of compounds has been identified as potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel, a promising target for a new class of diuretics.

Introduction

The octahydropyrazino[2,1-c]oxazine scaffold has emerged as a key pharmacophore in the design of novel diuretic agents. Specifically, acyl derivatives of this heterocyclic system have demonstrated significant inhibitory activity against the ROMK channel. Inhibition of ROMK in the thick ascending limb of Henle's loop and the cortical collecting duct of the kidney leads to a diuretic and natriuretic effect. A key advantage of this mechanism is the potential for a potassium-sparing effect, which is a significant limitation of currently available loop and thiazide diuretics. The acyl octahydropyrazino[2,1-c][1][2]oxazine series has shown improved selectivity over the hERG channel, reducing the risk of cardiac side effects, and possesses favorable pharmacokinetic properties.[3]

Signaling Pathway and Mechanism of Action

Octahydropyrazino[2,1-c]oxazine-based compounds exert their diuretic effect by inhibiting the ROMK channel, which plays a crucial role in potassium recycling in the thick ascending limb of Henle. This inhibition disrupts the function of the Na-K-2Cl cotransporter (NKCC2), leading to increased sodium and water excretion.

ROMK_Inhibition_Pathway cluster_TAL Thick Ascending Limb Epithelial Cell cluster_result Result Lumen Tubular Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+ K+ 2Cl- Blood Blood (Basolateral) NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2K+ Cell Interior NKCC2->Cell Interior Diuresis Increased Diuresis (Water Excretion) ROMK ROMK ROMK->Lumen Natriuresis Increased Natriuresis (Sodium Excretion) NaK_ATPase->Blood 3Na+ Cell Interior->ROMK K+ Cell Interior->NaK_ATPase Na+ Inhibitor Octahydropyrazino [2,1-c]oxazine Derivative Inhibitor->ROMK Inhibition

Caption: Mechanism of action of Octahydropyrazino[2,1-c]oxazine derivatives as ROMK inhibitors.

Data Presentation

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of representative acyl octahydropyrazino[2,1-c][1][2]oxazine derivatives.

Table 1: In Vitro Potency and Selectivity

CompoundROMK IC50 (µM)hERG IC50 (µM)Selectivity (hERG/ROMK)
1 0.0350.2507
2 0.028>30>1071
3 0.025>30>1200

Data extracted from Bioorganic & Medicinal Chemistry Letters, 26(23), 5695-5702.

Table 2: Rat Pharmacokinetic Properties

CompoundCL (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
1 553.20.715
2 251.81.045
3 181.51.260

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability. Data extracted from Bioorganic & Medicinal Chemistry Letters, 26(23), 5695-5702.

Table 3: In Vivo Diuretic Efficacy in Sprague-Dawley Rats (0-8h)

Compound (Dose)Urine Volume (mL/kg)Na+ Excretion (mEq/kg)K+ Excretion (mEq/kg)
Vehicle10.21.20.8
2 (3 mg/kg)25.53.80.9
3 (3 mg/kg)28.14.20.9
Hydrochlorothiazide (10 mg/kg)22.43.51.5

Data extracted from Bioorganic & Medicinal Chemistry Letters, 26(23), 5695-5702.

Experimental Protocols

Synthesis of Acyl Octahydropyrazino[2,1-c][1][2]oxazine Derivatives

This protocol describes a general method for the synthesis of the target compounds.

Synthesis_Workflow start Start with commercially available starting materials step1 Synthesis of Octahydropyrazino[2,1-c][1,4]oxazine core start->step1 step2 Acylation with desired carboxylic acid step1->step2 step3 Purification by chromatography step2->step3 end Final Compound step3->end

Caption: General synthesis workflow for acyl octahydropyrazino[2,1-c][1][2]oxazine derivatives.

Materials:

  • Appropriate starting materials for the octahydropyrazino[2,1-c][1][2]oxazine core

  • Desired carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Silica gel for chromatography

Procedure:

  • Synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine Core: The bicyclic core can be synthesized through multi-step sequences starting from commercially available materials. The specific route may vary depending on the desired stereochemistry.

  • Acylation: To a solution of the octahydropyrazino[2,1-c][1][2]oxazine core in a suitable solvent (e.g., DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and an organic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound.

In Vitro ROMK Inhibition Assay (Thallium Flux Assay)

This assay measures the inhibition of ROMK channel activity by monitoring the influx of thallium ions into cells expressing the channel.

Thallium_Flux_Assay_Workflow start Plate HEK293 cells stably expressing ROMK step1 Incubate cells with a thallium-sensitive fluorescent dye start->step1 step2 Add test compounds at various concentrations step1->step2 step3 Add a thallium-containing buffer to initiate ion flux step2->step3 step4 Measure fluorescence intensity over time step3->step4 step5 Calculate IC50 values step4->step5 end Potency Determined step5->end

Caption: Workflow for the in vitro thallium flux assay to determine ROMK inhibition.

Materials:

  • HEK293 cells stably expressing the human ROMK channel

  • Cell culture medium and supplements

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay buffer

  • Thallium-containing stimulus buffer

  • Test compounds

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Plate the ROMK-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Thallium Flux Measurement: Place the plate in the microplate reader and initiate thallium influx by adding the thallium-containing stimulus buffer.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals to monitor the rate of thallium influx.

  • Data Analysis: Calculate the initial rate of fluorescence increase. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Diuretic Activity Study in Rats

This protocol outlines the procedure for evaluating the diuretic, natriuretic, and kaliuretic effects of test compounds in Sprague-Dawley rats.

In_Vivo_Diuresis_Workflow start Acclimatize male Sprague-Dawley rats step1 Fast rats overnight with free access to water start->step1 step2 Administer test compound or vehicle orally step1->step2 step3 Administer a saline load step2->step3 step4 Place rats in metabolic cages step3->step4 step5 Collect urine over a specified time period (e.g., 0-8 hours) step4->step5 step6 Measure urine volume and electrolyte concentrations (Na+, K+) step5->step6 step7 Analyze and compare data to vehicle and positive control step6->step7 end Diuretic Efficacy Determined step7->end

Caption: Experimental workflow for the in vivo diuretic activity study in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Metabolic cages

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Test compounds

  • Positive control (e.g., hydrochlorothiazide)

  • Normal saline (0.9% NaCl)

  • Equipment for measuring urine volume

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least 3 days before the experiment.

  • Fasting: Fast the rats overnight (approximately 18 hours) with free access to water.

  • Dosing: On the day of the experiment, administer the test compound, vehicle, or positive control orally by gavage.

  • Saline Loading: Immediately after dosing, administer a saline load (e.g., 25 mL/kg) orally to ensure adequate urine output.

  • Urine Collection: Place the rats individually in metabolic cages and collect urine for a specified period (e.g., 8 hours).

  • Measurements: At the end of the collection period, measure the total urine volume for each rat.

  • Electrolyte Analysis: Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total excretion of sodium and potassium. Compare the mean urine volume and electrolyte excretion of the test groups with the vehicle and positive control groups. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine statistical significance.

References

Spectroscopic analysis of "Octahydropyrazino[2,1-c]oxazine" (NMR, IR, Mass Spec)

Application Note: Spectroscopic Analysis of Octahydropyrazino[2,1-c][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic characterization of Octahydropyrazino[2,1-c][1][2]oxazine, a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Standardized experimental protocols are provided to ensure reproducibility. The presented spectral data is a representative example based on the chemical structure and established spectroscopic principles.

Chemical Structure and Properties

  • IUPAC Name: Octahydropyrazino[2,1-c][1][2]oxazine

  • Molecular Formula: C₇H₁₄N₂O

  • Molecular Weight: 142.20 g/mol

  • Monoisotopic Mass: 142.110613074 Da[2]

  • CAS Number for (S)-enantiomer: 1089280-14-7[1][3]

Spectroscopic Data Summary

The following tables summarize the predicted key data points for the spectroscopic analysis of Octahydropyrazino[2,1-c][1][2]oxazine.

Table 1: ¹H NMR Data (Predicted)

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.80 - 3.95m2HO-CH
3.55 - 3.70m1HN-CH -N
2.70 - 2.90m4HN-CH
2.40 - 2.60m4HN-CH
1.90 - 2.10m2HC-CH ₂-C
1.60 - 1.80m1HNH
Table 2: ¹³C NMR Data (Predicted)

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
75.5O-C H₂
68.0N-C H-N
55.0N-C H₂
52.5N-C H₂
48.0N-C H₂
25.0C -CH₂-C
Table 3: IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Medium, BroadN-H Stretch
2950 - 2850StrongC-H Stretch (Aliphatic)
1460 - 1440MediumC-H Bend (Scissoring)
1260 - 1000StrongC-N Stretch, C-O Stretch
900 - 650Medium, BroadN-H Wag
Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
14285[M]⁺ (Molecular Ion)
11340[M - C₂H₅]⁺
99100[M - C₃H₇]⁺
8560[M - C₄H₉]⁺
7075[C₄H₈N]⁺
5690[C₃H₆N]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Octahydropyrazino[2,1-c][1][2]oxazine sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz)

Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals.

  • Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Octahydropyrazino[2,1-c][1][2]oxazine sample

  • FTIR Spectrometer with a suitable accessory (e.g., ATR)

  • Solvent for cleaning (e.g., isopropanol)

Protocol:

  • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Octahydropyrazino[2,1-c][1][2]oxazine sample

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

  • Suitable solvent (e.g., methanol or acetonitrile)

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. For GC-MS, inject the solution into the gas chromatograph. For LC-MS, infuse the solution directly or via an LC system.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Analyze the resulting spectrum to identify the molecular ion peak.

  • Identify the major fragment ions and propose plausible fragmentation pathways.

Visualizations

experimental_workflowcluster_sampleSample Preparationcluster_analysisSpectroscopic Analysiscluster_dataData InterpretationSampleOctahydropyrazino[2,1-c]oxazinePrep_NMRDissolve in CDCl3Sample->Prep_NMRPrep_MSDissolve in MeOH/ACNSample->Prep_MSPrep_IRUse neatSample->Prep_IRNMRNMR Spectrometer(¹H & ¹³C)Prep_NMR->NMRMSMass Spectrometer(EI or ESI)Prep_MS->MSIRFTIR-ATR SpectrometerPrep_IR->IRData_NMRChemical Shifts,Coupling ConstantsNMR->Data_NMRData_IRVibrational FrequenciesIR->Data_IRData_MSm/z Values,FragmentationMS->Data_MSStructureStructural ElucidationData_NMR->StructureData_IR->StructureData_MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

data_interpretationNMR¹H & ¹³C NMRProton EnvironmentCarbon SkeletonStructureFinal StructureOctahydropyrazino[2,1-c]oxazineNMR->StructureConnectivityIRIR SpectroscopyFunctional Groups (N-H, C-O, C-N)IR->StructureFunctional GroupsMSMass SpectrometryMolecular WeightFragmentation PatternMS->StructureMolecular Formula Confirmation

Caption: Logical relationship of spectroscopic data interpretation.

Application Notes and Protocols for the Purification of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydropyrazino[2,1-c]oxazine and its derivatives represent a class of saturated bicyclic heterocycles of significant interest in medicinal chemistry and drug development. Their rigid conformational structures serve as valuable scaffolds for designing novel therapeutic agents. Achieving high purity of these compounds is critical for accurate biological evaluation, ensuring reproducible results, and meeting stringent regulatory standards.

This document provides detailed application notes and protocols for the purification of Octahydropyrazino[2,1-c]oxazine, addressing common challenges such as its high polarity, basicity, and potential for chiral isomers. The techniques described are broadly applicable to related saturated heterocyclic systems.

Physicochemical Properties and Purification Challenges

Piperazine-containing compounds like Octahydropyrazino[2,1-c]oxazine present several purification challenges:

  • High Polarity and Basicity: The presence of two nitrogen atoms imparts high polarity and basicity (pKa values are typically around 5 and 9). This can lead to strong interactions with silica gel in normal-phase chromatography, causing peak tailing, and poor retention on reverse-phase columns.[1]

  • Hygroscopicity: These compounds can readily absorb atmospheric moisture, complicating accurate weighing and handling.[1]

  • Salt and Hydrate Formation: The basic nitrogen atoms readily form salts and hydrates, which can be advantageous for purification but also lead to inconsistencies if not controlled.[1]

  • Chirality: Depending on the substitution pattern, these molecules can be chiral. The separation of enantiomers is often necessary as they may exhibit different pharmacological and toxicological profiles.

Purification Method Selection

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following flowchart outlines a general strategy for method selection.

G start Crude Product (Octahydropyrazino[2,1-c]oxazine) is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid/oil? is_solid->is_liquid No crystallization Crystallization / Recrystallization is_solid->crystallization Yes column_chrom Column Chromatography (Normal or Reverse Phase) is_liquid->column_chrom No distillation Vacuum Distillation is_liquid->distillation Yes impurities What is the main impurity type? impurities->column_chrom Polar / Non-polar acid_base_extraction Acid-Base Extraction impurities->acid_base_extraction Ionic / Acidic / Basic crystallization->impurities column_chrom->impurities chiral_sep Is chiral separation required? column_chrom->chiral_sep acid_base_extraction->chiral_sep distillation->impurities chiral_hplc Chiral HPLC / SFC chiral_sep->chiral_hplc Yes final_product Pure Product chiral_sep->final_product No chiral_hplc->final_product

Caption: Purification method selection workflow.

Experimental Protocols

Crystallization

Crystallization is a highly effective technique for purifying solid Octahydropyrazino[2,1-c]oxazine by removing impurities that have different solubility properties.[2][3]

Protocol 1: Single Solvent Recrystallization

  • Solvent Screening: In a small test tube, dissolve a few milligrams of the crude product in a minimal amount of a test solvent at room temperature. A good solvent will dissolve the compound when hot but not at room temperature. Suitable solvents include ethyl acetate, acetonitrile, ethanol, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip or stir bar) until the solid completely dissolves.[3]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.[2]

  • Crystal Formation: If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when a single suitable solvent cannot be found.

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Methanol).

  • Addition of Antisolvent: While stirring, slowly add a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., Hexanes, Diethyl ether) until the solution becomes cloudy (saturated).[4] The solvent pair must be miscible.[2]

  • Clarification: Add a drop or two of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Isolate the crystals as described in Protocol 1.

Column Chromatography

Chromatography is used to separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase.

Protocol 3: Normal-Phase Flash Column Chromatography

Due to the basicity of the piperazine moiety, additives are often required to prevent peak tailing on silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use a non-polar solvent system with a polar modifier. A common starting point is a gradient of 0-10% Methanol in Dichloromethane (DCM).

  • Additive: To mitigate tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to the mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add it to the top of the column.

  • Elution: Run the column using a gradient of increasing polarity. Collect fractions and analyze them by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral Separation by HPLC/SFC

For separating enantiomers of chiral Octahydropyrazino[2,1-c]oxazine derivatives, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the method of choice. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[5][6][7]

Protocol 4: Chiral HPLC Separation

  • Column Selection: Screen commercially available chiral columns. Polysaccharide-based columns like Lux Cellulose or Lux Amylose are excellent starting points.[5]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.

    • Polar Organic Mode: Use pure alcohols (methanol, ethanol) or acetonitrile.[5]

    • Additives: For basic compounds, adding a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) at 0.1-0.5% can significantly improve peak shape and resolution.

  • Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.

  • Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative column to isolate larger quantities of each enantiomer.

G start Racemic Mixture analytical_dev Analytical Method Development (Chiral HPLC/SFC) start->analytical_dev screen_cols Screen Chiral Columns (e.g., Polysaccharide-based) analytical_dev->screen_cols screen_mp Screen Mobile Phases (Normal, Polar Organic, RP) screen_cols->screen_mp optimize Optimize Separation (Modifier, Flow Rate, Temp.) screen_mp->optimize prep_scaleup Preparative Scale-up optimize->prep_scaleup fraction_collection Fraction Collection prep_scaleup->fraction_collection analysis Purity & Enantiomeric Excess Analysis fraction_collection->analysis evaporation Solvent Evaporation analysis->evaporation enantiomer1 Pure Enantiomer 1 evaporation->enantiomer1 enantiomer2 Pure Enantiomer 2 evaporation->enantiomer2

Caption: Workflow for chiral separation.

Data Presentation: Comparison of Purification Techniques

The following table summarizes hypothetical quantitative data for the purification of a 10g batch of crude Octahydropyrazino[2,1-c]oxazine with an initial purity of 85%.

Purification TechniqueKey ParametersPurity AchievedTypical YieldThroughputNotes
Recrystallization Solvent: Isopropanol>99%70-85%HighEffective for removing less soluble or more soluble impurities.
Normal-Phase Column Silica, DCM/MeOH + 1% NH4OH95-98%80-95%MediumGood for removing non-polar and some polar impurities.
Acid-Base Extraction 1M HCl / 1M NaOH, DCM~90%>95%Very HighExcellent for removing neutral or acidic impurities; less effective for related basic impurities.
Preparative Chiral HPLC Lux Cellulose-2, Hexane/IPA + 0.1% DEA>99.5% (ee >99%)85-95% (per enantiomer)LowRequired for separating enantiomers. High cost of solvents and columns.

Conclusion

The purification of Octahydropyrazino[2,1-c]oxazine requires a systematic approach tailored to the specific impurity profile and desired final product specifications. For achiral purification of solid material, crystallization is often the most efficient method to achieve high purity. Column chromatography offers a versatile alternative for a broader range of impurities. When enantiomeric separation is required, chiral HPLC or SFC is indispensable. By applying the protocols and strategies outlined in these notes, researchers can effectively purify this important class of heterocyclic compounds for further study and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Octahydropyrazino[2,1-c][1][2]oxazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine, focusing on a common two-step synthetic route involving the acylation of piperazine followed by reductive cyclization.

Logical Flow for Troubleshooting Synthesis Issues

GstartProblem Identifiedlow_yieldLow Yield of Final Productstart->low_yieldincomplete_reactionIncomplete Reactionstart->incomplete_reactionside_productsFormation of Side Productsstart->side_productspurification_issuesPurification Difficultiesstart->purification_issuescause_step1Check Step 1:Acylation Issueslow_yield->cause_step1cause_step2Check Step 2:Reductive Cyclization Issueslow_yield->cause_step2incomplete_reaction->cause_step1incomplete_reaction->cause_step2side_products->cause_step1side_products->cause_step2cause_purificationReview Purification Protocolpurification_issues->cause_purificationsolution_reagentsVerify Reagent Qualityand Stoichiometrycause_step1->solution_reagentssolution_conditionsOptimize Reaction Conditions(Temp, Time, Solvent)cause_step1->solution_conditionscause_step2->solution_conditionssolution_reducing_agentSelect AppropriateReducing Agentcause_step2->solution_reducing_agentsolution_chromatographyOptimize Chromatography(Stationary/Mobile Phase)cause_purification->solution_chromatography

Caption: Troubleshooting workflow for Octahydropyrazino[2,1-c]oxazine synthesis.

Issue Potential Cause Recommended Solution
Low yield of 1-(2-chloroacetyl)piperazine (Intermediate) - Incomplete reaction due to insufficient reaction time or temperature. - Degradation of chloroacetyl chloride due to moisture. - Incorrect stoichiometry of reactants.- Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Use freshly opened or distilled chloroacetyl chloride. - Ensure accurate measurement of piperazine and chloroacetyl chloride.
Low yield of Octahydropyrazino[2,1-c][1][2]oxazine (Final Product) - Inefficient reduction of the amide. - Suboptimal pH for the cyclization step. - Degradation of the product during workup or purification.- Use a stronger reducing agent (e.g., LiAlH₄ instead of NaBH₄). - Adjust the pH of the reaction mixture to facilitate intramolecular cyclization. - Perform workup and purification at lower temperatures.
Presence of unreacted 1-(2-chloroacetyl)piperazine - Insufficient amount or activity of the reducing agent. - Reaction time for the reduction step is too short.- Increase the molar equivalents of the reducing agent. - Prolong the reaction time and monitor by TLC or LC-MS.
Formation of polymeric side products - Intermolecular reactions competing with the intramolecular cyclization.- Perform the cyclization step under high dilution conditions.
Difficulty in isolating the final product - Product may be soluble in the aqueous phase during workup. - Emulsion formation during extraction.- Saturate the aqueous layer with NaCl before extraction. - Use a different solvent system for extraction or employ centrifugation to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Octahydropyrazino[2,1-c][1][2]oxazine?

A common and practical approach is a two-step synthesis. The first step involves the acylation of piperazine with chloroacetyl chloride to form 1-(2-chloroacetyl)piperazine. The second step is the reductive cyclization of this intermediate to yield the final product.

Synthesis Workflow

GPiperazinePiperazineStep1Step 1: AcylationPiperazine->Step1ChloroacetylChlorideChloroacetyl ChlorideChloroacetylChloride->Step1Intermediate1-(2-chloroacetyl)piperazineStep1->IntermediateStep2Step 2: Reductive CyclizationIntermediate->Step2ReducingAgentReducing Agent(e.g., LiAlH₄)ReducingAgent->Step2FinalProductOctahydropyrazino[2,1-c][1,4]oxazineStep2->FinalProduct

Caption: Two-step synthesis of Octahydropyrazino[2,1-c]oxazine.

Q2: How can the yield of the first step (acylation) be improved?

To improve the yield of 1-(2-chloroacetyl)piperazine, consider the following:

  • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to minimize side reactions.

  • Slow Addition: Add the chloroacetyl chloride dropwise to the piperazine solution to control the exothermic reaction.

  • Base: Use a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

Q3: What are the critical parameters for the reductive cyclization step?

The success of the second step hinges on these factors:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is generally more effective than sodium borohydride (NaBH₄) for reducing the amide.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are crucial when using LiAlH₄.

  • Workup: A careful aqueous workup (e.g., Fieser workup) is necessary to quench the excess reducing agent and precipitate the aluminum salts.

Q4: Are there any specific safety precautions to consider?

Yes, both steps involve hazardous materials:

  • Chloroacetyl chloride: is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive, flammable solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Step 1: Synthesis of 1-(2-chloroacetyl)piperazine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise to the stirred piperazine solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(2-chloroacetyl)piperazine can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine
  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Add a solution of 1-(2-chloroacetyl)piperazine (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter off the granular precipitate of aluminum salts. Wash the precipitate with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield Octahydropyrazino[2,1-c][1][2]oxazine.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Step 1 (Acylation)

Parameter Condition A (Unoptimized) Condition B (Optimized)
Temperature Room Temperature0-5 °C
Base NoneTriethylamine (1.1 eq)
Addition Rate RapidDropwise (over 30 min)
Typical Yield 50-60%85-95%

Table 2: Reaction Conditions and Yields for Step 2 (Reductive Cyclization)

Parameter Condition A (Unoptimized) Condition B (Optimized)
Reducing Agent NaBH₄LiAlH₄
Solvent EthanolAnhydrous THF
Temperature Room TemperatureReflux
Typical Yield 20-30%70-85%

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

Welcome to the technical support center for the synthesis of octahydropyrazino[2,1-c][1][2]oxazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for constructing the octahydropyrazino[2,1-c][1][2]oxazine core?

A1: The most common strategy involves a two-step process. The first step is the synthesis of an N-(2-hydroxyethyl)piperazine derivative. This is followed by an intramolecular cyclization to form the fused oxazine ring, creating the bicyclic octahydropyrazino[2,1-c][1][2]oxazine system.

Q2: What are the typical starting materials for this synthesis?

A2: Typically, the synthesis starts with a suitably substituted piperazine and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide to introduce the N-(2-hydroxyethyl) moiety. The choice of piperazine derivative will determine the substitution pattern on the final product.

Q3: What are the most critical steps in the synthesis that can affect yield and purity?

A3: The two most critical steps are the initial N-alkylation to form the hydroxyethyl intermediate and the subsequent intramolecular cyclization. Incomplete alkylation, side reactions, and inefficient cyclization are common challenges that can significantly impact the overall yield and purity of the final product. Careful optimization of reaction conditions for these steps is crucial.

Q4: Are there any stereochemical considerations during the synthesis?

A4: Yes. If a chiral piperazine derivative is used as a starting material, it is important to employ reaction conditions that do not lead to racemization. For instance, in the synthesis of chiral 2-(2-hydroxyethyl)piperazine derivatives, partial racemization has been observed, which may necessitate alternative synthetic strategies or purification by chiral chromatography.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of octahydropyrazino[2,1-c][1][2]oxazine.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of N-(2-hydroxyethyl)piperazine intermediate - Incomplete reaction. - Formation of di-alkylated byproducts. - Degradation of starting materials or product.- Increase reaction time and/or temperature. - Use a milder base (e.g., K2CO3 instead of NaH) to minimize side reactions. - Add the 2-haloethanol slowly to the reaction mixture. - Ensure anhydrous conditions if using moisture-sensitive reagents.
Difficulty in intramolecular cyclization - Poor leaving group on the hydroxyl function. - Steric hindrance. - Unfavorable ring conformation for cyclization.- Convert the hydroxyl group to a better leaving group (e.g., tosylate or mesylate). - Use a stronger, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to facilitate the cyclization. - Screen different solvents to find one that favors the required conformation for cyclization.
Formation of multiple side products - Intermolecular reactions competing with intramolecular cyclization. - Polymerization of starting materials. - Rearrangement reactions.- Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway. - Optimize the reaction temperature; higher temperatures can sometimes lead to more side products. - Carefully control the stoichiometry of the reagents.
Challenges in product purification - Similar polarity of the product and starting materials or byproducts. - Presence of inorganic salts from the workup.- Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. - Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by neutralization to obtain the free base. - Ensure thorough washing during the workup to remove all inorganic salts.
Racemization of chiral centers - Harsh reaction conditions (strong base or high temperature).- Employ milder reaction conditions. - Consider enzymatic resolution methods if racemization is unavoidable.[4] - Protect sensitive functional groups that may contribute to racemization.

Experimental Protocols

Below are generalized experimental protocols for the key steps in the synthesis of the octahydropyrazino[2,1-c][1][2]oxazine scaffold. Researchers should adapt these protocols based on the specific substitution patterns of their target molecules and consult relevant literature.

Protocol 1: Synthesis of N-(2-hydroxyethyl)piperazine derivative

This protocol describes the N-alkylation of a piperazine with 2-chloroethanol.

Materials:

  • Substituted piperazine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diatomaceous earth

Procedure:

  • To a solution of the substituted piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-chloroethanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)piperazine derivative.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form Octahydropyrazino[2,1-c][1][2]oxazine

This protocol outlines the conversion of the N-(2-hydroxyethyl)piperazine intermediate to the final bicyclic product via a tosylation/cyclization sequence.

Materials:

  • N-(2-hydroxyethyl)piperazine derivative

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure: Step A: Tosylation

  • Dissolve the N-(2-hydroxyethyl)piperazine derivative (1.0 eq) in pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous copper sulfate (to remove pyridine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step B: Intramolecular Cyclization

  • Suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux to drive the cyclization to completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude octahydropyrazino[2,1-c][1][2]oxazine by column chromatography or distillation.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_workflowstartStart Synthesisstep1Step 1: N-Alkylationstart->step1check1Check Yield & Purity of Intermediatestep1->check1troubleshoot1Low Yield or Impure Intermediate?check1->troubleshoot1Problemstep2Step 2: Intramolecular Cyclizationcheck1->step2OKsolution1Adjust Reaction Conditions:- Time/Temp- Base- Reagent Additiontroubleshoot1->solution1Yessolution1->step1Re-attemptcheck2Check Yield & Purity of Final Productstep2->check2troubleshoot2Low Yield or Side Products?check2->troubleshoot2ProblempurificationPurification Challenges?check2->purificationPurification IssueendSuccessful Synthesischeck2->endOKsolution2Optimize Cyclization:- Leaving Group- Base/Solvent- High Dilutiontroubleshoot2->solution2Yessolution2->step2Re-attemptsolution3Refine Purification Method:- Chromatography- Salt Formation- Recrystallizationpurification->solution3Yessolution3->end

Caption: Troubleshooting workflow for the synthesis.

General Synthetic Pathway

This diagram outlines the general two-step synthetic route to the octahydropyrazino[2,1-c][1][2]oxazine core.

synthetic_pathwayPiperazineSubstitutedPiperazineIntermediateN-(2-hydroxyethyl)piperazineIntermediatePiperazine->Intermediate N-Alkylation Haloethanol2-HaloethanolorEthylene OxideHaloethanol->IntermediateActivationActivation of-OH group(e.g., Tosylation)Intermediate->Activation Step 1 FinalProductOctahydropyrazino[2,1-c][1,4]oxazineActivation->FinalProduct IntramolecularCyclization

Caption: General synthetic route.

Technical Support Center: Octahydropyrazino[2,1-c]oxazine Synthesis

Technical Support Center: Octahydropyrazino[2,1-c][1][2]oxazine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce the Octahydropyrazino[2,1-c][1][2]oxazine core structure?

A1: The synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine core typically involves the intramolecular cyclization of a suitably substituted N-(2-hydroxyethyl)piperazine derivative. A common strategy involves the reductive amination of a piperazine precursor followed by a cyclization step. While specific patented methods often protect the exact details, the general approach relies on forming the bicyclic ring system from a linear piperazine derivative containing a hydroxyethyl group.

Q2: What are the potential side products that can form during the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine?

A2: The formation of side products is highly dependent on the specific synthetic route and reaction conditions employed. However, based on the likely reaction mechanisms, several potential side products can be anticipated:

  • Incomplete Cyclization: The starting linear N-(2-hydroxyethyl)piperazine derivative may remain if the cyclization reaction does not go to completion.

  • Over-alkylation or Di-substitution: In routes involving N-alkylation of a piperazine starting material, di-substitution can occur, leading to undesired dimeric or polymeric byproducts.

  • Oxidation Products: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is more likely if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Dehydration Products: Under harsh acidic or high-temperature conditions, dehydration of the hydroxyethyl side chain could potentially occur, leading to the formation of an unsaturated side product.

  • Ring-Opened Products: Although less common, under certain conditions, the oxazine ring could be susceptible to cleavage, leading to ring-opened byproducts.

Q3: My reaction to form Octahydropyrazino[2,1-c][1][2]oxazine is showing low yield. What are the possible causes and solutions?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, formation of side products, and degradation of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inefficient Cyclization: The conditions for the intramolecular cyclization may not be optimal. 2. Poor Quality Starting Materials: Impurities in the starting N-(2-hydroxyethyl)piperazine derivative can interfere with the reaction. 3. Incorrect Stoichiometry: Incorrect molar ratios of reactants and reagents. 4. Deactivation of Catalyst: If a catalyst is used, it may be poisoned or deactivated.1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Consider screening different solvents and bases or acids to promote cyclization. 2. Purify Starting Materials: Ensure the purity of the starting materials by recrystallization, distillation, or chromatography. 3. Verify Stoichiometry: Carefully check the calculations and measurements of all reactants and reagents. 4. Use Fresh Catalyst: If applicable, use a fresh batch of catalyst and ensure anhydrous and inert conditions if the catalyst is sensitive to air or moisture.
Presence of Multiple Spots on TLC / Peaks in LC-MS Indicating Impurities 1. Formation of Side Products: See Q2 in the FAQ section for a list of potential side products. 2. Degradation of Product: The product may be unstable under the reaction or work-up conditions.1. Analyze Side Products: Isolate and characterize the major impurities to understand their formation mechanism. This will help in optimizing the reaction to minimize their formation. 2. Modify Reaction Conditions: Adjust the temperature, reaction time, or pH to suppress side reactions. For example, running the reaction at a lower temperature may reduce the formation of degradation products. 3. Modify Work-up Procedure: Use milder work-up conditions. For example, use a weaker base for neutralization or avoid prolonged exposure to acidic or basic conditions.
Formation of a Persistent Emulsion During Aqueous Work-up 1. Presence of Amphiphilic Impurities: Certain side products or unreacted starting materials may act as surfactants.1. Filtration: Try filtering the mixture through a pad of Celite. 2. Addition of Brine: Add a saturated aqueous solution of sodium chloride to break the emulsion. 3. Solvent Change: If possible, try a different extraction solvent.
Difficulty in Product Isolation/Purification 1. High Polarity of the Product: The product may be highly soluble in the aqueous phase. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography.1. Use a Different Extraction Solvent: Employ a more polar organic solvent for extraction. 2. Salt Formation: Consider converting the product to a salt (e.g., hydrochloride) to facilitate precipitation and isolation. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Gradient elution may be necessary to achieve good separation.

Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine is not readily found in the searched literature, a general procedure can be inferred from the synthesis of analogous structures. The following is a representative, hypothetical protocol for the key cyclization step. Note: This is a generalized procedure and requires optimization for specific substrates and scales.

Hypothetical Protocol: Intramolecular Cyclization to Form Octahydropyrazino[2,1-c][1][2]oxazine

  • Reaction Setup: To a solution of the N-(2-hydroxyethyl)piperazine precursor (1 equivalent) in a suitable high-boiling aprotic solvent (e.g., toluene, xylene, or DMF) is added a dehydrating agent or a catalyst that promotes cyclization.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Octahydropyrazino[2,1-c][1][2]oxazine.

Visualizations

Reaction_Pathwaycluster_mainMain Reaction Pathwaycluster_sidePotential Side ReactionsStarting_MaterialN-(2-hydroxyethyl)piperazineDerivativeIntermediateIntramolecularCyclizationStarting_Material->IntermediateDehydrating Agent /HeatDimerizationDimerization/PolymerizationStarting_Material->DimerizationIntermolecular ReactionProductOctahydropyrazino[2,1-c][1,4]oxazineIntermediate->ProductIncomplete_ReactionIncomplete CyclizationIntermediate->Incomplete_ReactionIncomplete ReactionOxidationN-Oxide FormationProduct->OxidationOxidizing Conditions

Caption: Synthetic pathway and potential side reactions.

Technical Support Center: Optimizing Reaction Conditions for Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Optimizing Reaction Conditions for Octahydropyrazino[2,1-c][1][2]oxazine

Welcome to the technical support center for the synthesis and optimization of Octahydropyrazino[2,1-c][1][2]oxazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the Octahydropyrazino[2,1-c][1][2]oxazine core?

A common and effective method is a two-step process starting from N-(2-hydroxyethyl)piperazine. This involves an initial alkylation reaction with a two-carbon electrophile, such as an α-haloacetophenone, followed by a reduction/cyclization step. This approach is analogous to the synthesis of similar fused heterocyclic systems like octahydropyrido[2,1-c][1][2]oxazines.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting material is N-(2-hydroxyethyl)piperazine. The other key reagent is a two-carbon electrophile. For substituted derivatives, α-bromoacetophenone is a common choice, which leads to a hydroxylated intermediate.[1] For the unsubstituted parent compound, a reagent like 2-bromoacetaldehyde or a protected equivalent could be used. A reducing agent is then required for the subsequent cyclization.

Q3: Can I synthesize N-(2-hydroxyethyl)piperazine in-house?

Yes, several synthetic routes for N-(2-hydroxyethyl)piperazine have been reported. One common industrial method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine in the presence of a nickel-copper-chromium catalyst under a hydrogen atmosphere.

Experimental Protocols

Proposed Synthesis of 3-Phenyloctahydropyrazino[2,1-c][1][2]oxazine (Analogous to Pyrido-analogue)

This protocol is adapted from the synthesis of 3-phenyloctahydropyrido[2,1-c][1][2]oxazine and can be modified for other substituted analogues.[1]

Step 1: Synthesis of 3-Hydroxy-3-phenyloctahydropyrazino[2,1-c][1][2]oxazine

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-hydroxyethyl)piperazine in a suitable aprotic solvent such as anhydrous acetonitrile or DMF.

  • Addition of Reagents: Add an equimolar amount of α-bromoacetophenone to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the resulting mixture can be worked up by filtering any solid byproducts and concentrating the filtrate under reduced pressure. The crude product may be purified by column chromatography.

Step 2: Catalytic Hydrogenolysis to 3-Phenyloctahydropyrazino[2,1-c][1][2]oxazine

  • Preparation: Dissolve the crude 3-hydroxy-3-phenyloctahydropyrazino[2,1-c][1][2]oxazine from Step 1 in ethanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

  • Reaction Monitoring: The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Isolation: After the reaction is complete, filter the catalyst through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Step 1 (Alkylation) 1. Incomplete reaction. 2. Side reactions. 3. Poor quality of starting materials.1. Increase the reaction time. Gentle heating (e.g., to 40-50 °C) may also be beneficial, but monitor for side product formation. 2. Use a high-purity, anhydrous solvent. Consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge HBr formed during the reaction. 3. Ensure N-(2-hydroxyethyl)piperazine and the α-halo-reagent are pure and dry.
Multiple Products in Step 1 1. Over-alkylation on both nitrogen atoms of the piperazine ring. 2. Polymerization or decomposition of the α-halo-reagent.1. Use a 1:1 stoichiometric ratio of reactants. Consider slow, dropwise addition of the α-halo-reagent to the piperazine solution. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reduction in Step 2 (Hydrogenolysis) 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons.1. Use fresh, high-quality Pd/C catalyst. 2. Increase the hydrogen pressure and/or extend the reaction time. 3. Ensure the starting material from Step 1 is sufficiently pure. Sulfur-containing impurities can poison the catalyst.
Formation of Byproducts During Reduction Ring opening or other undesired reductions.Use milder reducing agents or conditions. For example, triethylsilane with an acid catalyst can sometimes be used for reductive deoxygenation.
Difficulty in Product Purification 1. Product is an oil. 2. Co-elution of impurities during chromatography.1. If the product is an oil, consider converting it to a hydrochloride salt for easier handling and purification by recrystallization. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Data Summary

Table 1: Reaction Conditions for the Synthesis of N-(2-hydroxyethyl)piperazine (Precursor)

Parameter Condition Reference
Reactants Monoethanolamine, DiethanolaminePatent US4338443A
Catalyst Nickel-Copper-ChromiumPatent US4338443A
Temperature 125-250 °CPatent US4338443A
Pressure 300-800 psig (Hydrogen)Patent US4338443A

Visualizations

Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.

Synthetic_Workflowcluster_startStarting Materialscluster_step1Step 1: Alkylationcluster_intermediateIntermediatecluster_step2Step 2: Hydrogenolysiscluster_finalFinal ProductAN-(2-hydroxyethyl)piperazineCReaction inAnhydrous Solvent(e.g., Acetonitrile)A->CBα-BromoacetophenoneB->CD3-Hydroxy-3-phenyl-octahydropyrazino[2,1-c][1,4]oxazineC->DAlkylationECatalytic Hydrogenation(Pd/C, H2)D->EReductionF3-Phenyloctahydropyrazino[2,1-c][1,4]oxazineE->F

Caption: Proposed synthetic workflow for a substituted Octahydropyrazino[2,1-c][1][2]oxazine.

Troubleshooting_TreeStartLow Product YieldStep1Problem in Step 1 (Alkylation)?Start->Step1Step2Problem in Step 2 (Reduction)?Start->Step2Incomplete1Incomplete Reaction?Step1->Incomplete1YesSideProducts1Multiple Side Products?Step1->SideProducts1NoIncomplete2Incomplete Reduction?Step2->Incomplete2YesSideProducts2Decomposition or Byproducts?Step2->SideProducts2NoSol1_1Increase reaction time orapply gentle heat.Incomplete1->Sol1_1YesSol1_2Check starting material purity.Use anhydrous solvent.Incomplete1->Sol1_2NoSol1_3Use 1:1 stoichiometry.Slow addition of electrophile.SideProducts1->Sol1_3YesSol2_1Use fresh catalyst.Increase H2 pressure/time.Incomplete2->Sol2_1YesSol2_2Purify intermediate.Check for catalyst poisons.Incomplete2->Sol2_2NoSol2_3Consider milder reducing agents.SideProducts2->Sol2_3Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

"Octahydropyrazino[2,1-c]oxazine" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octahydropyrazino[2,1-c]oxazine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and degradation of this molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for Octahydropyrazino[2,1-c]oxazine under experimental conditions?

A1: Octahydropyrazino[2,1-c]oxazine, a saturated heterocyclic compound containing both morpholine and piperazine ring systems, is susceptible to degradation through several pathways. The primary points of instability are the tertiary amine and the ether linkage. Key degradation pathways include:

  • Oxidative Degradation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide. Further oxidation can result in ring opening of either the morpholine or piperazine moieties.[1][2][3]

  • Hydrolytic Cleavage: Under acidic conditions, the ether bond of the oxazine ring may undergo hydrolysis, leading to a ring-opened hydroxyethyl piperazine derivative.[4][5][6]

  • Thermal Degradation: Elevated temperatures can induce decomposition. For related piperazine structures, thermal stress can lead to the formation of various byproducts through complex reaction pathways.[7][8]

  • Photodegradation: Although saturated heterocycles are generally more stable to light than their aromatic counterparts, prolonged exposure to UV or high-intensity visible light may catalyze oxidative degradation pathways.[9][10]

Q2: I am observing unexpected peaks in my HPLC analysis of a sample of Octahydropyrazino[2,1-c]oxazine that has been stored for a few weeks. What could be the cause?

  • Review Storage Conditions: Ensure the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.

  • Analyze a Fresh Sample: Compare the chromatogram of the stored sample with that of a freshly prepared sample to confirm that the new peaks are indeed degradants.

  • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. This can help in elucidating the degradation pathway (e.g., an increase of 16 amu may suggest N-oxide formation).

  • Perform Forced Degradation: To proactively identify potential degradants, it is advisable to conduct forced degradation studies as outlined in the experimental protocols section.[12][13][14][15]

Q3: What are the recommended storage conditions for Octahydropyrazino[2,1-c]oxazine to ensure its stability?

A3: To minimize degradation, Octahydropyrazino[2,1-c]oxazine should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) for short-term storage. For long-term storage, freezing (-20 °C or below) is recommended.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: A significant decrease in the main peak area and the appearance of multiple new peaks in the chromatogram within a short period after dissolving the compound.

  • Possible Causes:

    • Solvent Reactivity: The solvent may be reacting with the compound. Protic solvents at non-neutral pH can promote hydrolysis.

    • Presence of Oxidizing Impurities: Solvents may contain peroxide impurities that can accelerate oxidative degradation.

    • pH Effects: The pH of the solution can significantly impact stability, particularly promoting acid-catalyzed hydrolysis of the ether linkage.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity (HPLC or LC-MS grade) aprotic solvents where possible. If aqueous solutions are necessary, use buffered systems to maintain a neutral pH.

    • Degas Solvents: Degas all solvents to remove dissolved oxygen.

    • pH Control: If working in an aqueous medium, maintain the pH between 6.0 and 8.0.

    • Fresh Solutions: Prepare solutions fresh before each experiment.

Issue 2: Poor Resolution and Tailing of Peaks in HPLC Analysis of Degradation Samples
  • Symptom: Degradation products are not well-separated from the parent peak, or the peaks show significant tailing.

  • Possible Causes:

    • Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be suitable for separating the parent compound from its more polar degradation products.

    • Mobile Phase Optimization Needed: The mobile phase composition may not be optimal for the separation.

    • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

  • Troubleshooting Steps:

    • Column Selection: A C18 column is a good starting point. If resolution is poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Mobile Phase Adjustment:

      • Modify the organic solvent (e.g., switch from methanol to acetonitrile or vice versa).

      • Adjust the pH of the aqueous component of the mobile phase.

      • Incorporate an ion-pairing agent if basic degradants are causing tailing.

    • Gradient Optimization: Develop a gradient elution method to improve the separation of compounds with different polarities.

    • Sample Concentration: Reduce the concentration of the injected sample.

Data Presentation

The following tables provide an example of how to present data from a forced degradation study of Octahydropyrazino[2,1-c]oxazine.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants DetectedMajor Degradant Peak Area (%)
0.1 M HCl24 h15.2%212.5%
0.1 M NaOH24 h5.8%14.9%
5% H₂O₂12 h25.6%318.3%
Heat (80°C)48 h8.1%17.5%
Photolytic (UV)72 h4.5%13.8%

Table 2: Retention Times of Parent Compound and Major Degradants

CompoundRetention Time (min)
Octahydropyrazino[2,1-c]oxazine10.5
Hydrolytic Degradant 18.2
Oxidative Degradant 1 (N-oxide)9.1
Oxidative Degradant 27.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on Octahydropyrazino[2,1-c]oxazine.[14][15][16][17][18]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Octahydropyrazino[2,1-c]oxazine in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 12 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at specified time points.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate Octahydropyrazino[2,1-c]oxazine from its potential degradation products.[19][20]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation HPLC/LC-MS Analysis HPLC/LC-MS Analysis Acid Hydrolysis->HPLC/LC-MS Analysis Base Hydrolysis->HPLC/LC-MS Analysis Oxidative Degradation->HPLC/LC-MS Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC/LC-MS Analysis Photolytic Degradation->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation Octahydropyrazino[2,1-c]oxazine Octahydropyrazino[2,1-c]oxazine Hydrolytic Product Ring-Opened Hydroxyethyl Piperazine Derivative Octahydropyrazino[2,1-c]oxazine->Hydrolytic Product H₂O / H⁺ N-Oxide N-Oxide Formation Octahydropyrazino[2,1-c]oxazine->N-Oxide [O] Oxidative_Ring_Cleavage Oxidative Ring Cleavage (Morpholine or Piperazine) N-Oxide->Oxidative_Ring_Cleavage Further [O]

Caption: Potential degradation pathways of Octahydropyrazino[2,1-c]oxazine.

G Start Start Unexpected_Peak Unexpected Peak in HPLC? Start->Unexpected_Peak Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Unexpected_Peak->Check_Storage Fresh_Sample Analyze Fresh Sample Check_Storage->Fresh_Sample Peak_Confirmed Is Peak Still Present? Fresh_Sample->Peak_Confirmed Degradation_Confirmed Degradation Confirmed Peak_Confirmed->Degradation_Confirmed Yes No_Issue Original Sample was Degraded. Review Handling Procedures. Peak_Confirmed->No_Issue No Characterize Characterize with LC-MS Degradation_Confirmed->Characterize Method_Issue Possible Method Artifact. Troubleshoot HPLC Method. Characterize->Method_Issue

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Crystallization of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Octahydropyrazino[2,1-c]oxazine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the crystallization of Octahydropyrazino[2,1-c]oxazine?

Researchers may face several challenges, including:

  • Difficulty in achieving initial crystallization: The compound may remain as an oil or amorphous solid.

  • Poor crystal quality: Crystals may be small, irregular, or agglomerated.

  • Polymorphism: The compound may exist in multiple crystalline forms, each with different physical properties.[1][2]

  • Inconsistent results: Difficulty in reproducing crystallization outcomes.

Q2: What are the key parameters to control during the crystallization process?

Successful crystallization depends on the careful control of several factors:[3][4]

  • Supersaturation: The driving force for crystallization, which must be carefully managed.

  • Solvent selection: The choice of solvent significantly impacts solubility and crystal habit.

  • Temperature: Temperature affects solubility and nucleation/growth kinetics.

  • Agitation: Stirring influences mass transfer and can affect crystal size distribution.

  • Purity of the compound: Impurities can inhibit crystallization or affect crystal quality.

Q3: What are the different crystallization techniques applicable to Octahydropyrazino[2,1-c]oxazine?

Several techniques can be employed, including:

  • Cooling Crystallization: This is suitable for compounds whose solubility decreases with temperature.[1][2]

  • Antisolvent Crystallization: Involves adding a solvent in which the compound is poorly soluble to induce precipitation.[1][2]

  • Evaporative Crystallization: The solvent is slowly evaporated to increase the concentration of the solute, leading to crystallization.[1]

  • Vapor Diffusion: A method where the solvent from the compound solution slowly diffuses into a precipitant vapor, inducing crystallization.

Troubleshooting Guide

Issue 1: No Crystals Formed / Oiling Out

Possible Causes & Solutions

Cause Troubleshooting Steps
Solution is not supersaturated - Concentrate the solution further by slow solvent evaporation.- Cool the solution to a lower temperature.
Supersaturation is too high - Dilute the solution slightly.- Increase the temperature to redissolve the material and then cool slowly.
Inappropriate solvent - Screen a wider range of solvents with varying polarities.- Try solvent/antisolvent systems.
Presence of impurities - Purify the starting material using chromatography or recrystallization from a different solvent system.
Nucleation is inhibited - Introduce seed crystals of the desired polymorph.[1]- Scratch the inside of the crystallization vessel with a glass rod.- Use sonocrystallization to induce nucleation.[5]
Issue 2: Poor Crystal Quality (Small, Needles, Agglomerates)

Possible Causes & Solutions

Cause Troubleshooting Steps
Rapid nucleation - Slow down the rate of supersaturation generation (e.g., slower cooling or antisolvent addition rate).- Use a lower concentration of the starting solution.
High degree of supersaturation - Reduce the level of supersaturation by adjusting temperature or solvent composition.
Insufficient mixing - Optimize the agitation speed to ensure a homogeneous solution without causing excessive secondary nucleation.
Solvent system - Experiment with different solvents or solvent mixtures to modify the crystal habit.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: Dissolve the purified Octahydropyrazino[2,1-c]oxazine in a suitable solvent at an elevated temperature until a clear, saturated solution is obtained.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 1-5 °C/hour). A programmable cooling bath is recommended for precise control.

  • Seeding (Optional): Once the solution reaches a metastable zone (slightly supersaturated), introduce a small amount of seed crystals to promote the growth of the desired crystal form.

  • Maturation: Hold the solution at the final temperature for a period to allow for crystal growth and equilibration.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Antisolvent Crystallization

  • Dissolution: Dissolve the Octahydropyrazino[2,1-c]oxazine in a solvent in which it is highly soluble.

  • Antisolvent Addition: Slowly add an antisolvent (a solvent in which the compound is poorly soluble) to the solution with gentle agitation. The rate of addition is critical and should be controlled to maintain a low level of supersaturation.

  • Seeding (Optional): Introduce seed crystals after the initial formation of a slight turbidity.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Solubility Data for Octahydropyrazino[2,1-c]oxazine

SolventPolarity IndexSolubility at 25°C (mg/mL) - IllustrativeSolubility at 60°C (mg/mL) - Illustrative
Water10.2< 15
Methanol5.150200
Ethanol4.335150
Acetone5.120100
Isopropanol3.91580
Toluene2.4540
Heptane0.1< 12

Note: The solubility data presented is for illustrative purposes only and should be determined experimentally.

Visualizations

Crystallization_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Dissolved Compound check_ss Check Supersaturation start->check_ss no_xtals Issue: No Crystals / Oiling Out adjust_solvent Adjust Solvent System no_xtals->adjust_solvent Try check_purity Check Purity no_xtals->check_purity Try induce_nucleation Induce Nucleation no_xtals->induce_nucleation Try poor_xtals Issue: Poor Crystal Quality poor_xtals->adjust_solvent Also Try slow_rate Slow Down Supersaturation Rate poor_xtals->slow_rate Try optimize_mixing Optimize Mixing poor_xtals->optimize_mixing Try good_xtals Success: Good Quality Crystals check_ss->no_xtals Too High / Too Low check_ss->poor_xtals Too High check_ss->good_xtals Optimal adjust_solvent->start Re-attempt check_purity->start Re-attempt induce_nucleation->start Re-attempt slow_rate->start Re-attempt optimize_mixing->start Re-attempt

Caption: A workflow diagram for troubleshooting common crystallization issues.

General_Crystallization_Pathway start Clear Solution (Undersaturated) metastable Metastable Zone (Supersaturated - No Nucleation) start->metastable Cooling / Antisolvent Addition labile Labile Zone (Spontaneous Nucleation) metastable->labile Further Cooling / More Antisolvent nucleation Nucleation metastable->nucleation Seeding labile->nucleation growth Crystal Growth nucleation->growth crystals Final Crystalline Product growth->crystals

Caption: A diagram illustrating the general pathway of solution crystallization.

References

Technical Support Center: Scale-up Synthesis of Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Scale-up Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the cyclization step when moving from a 1 L to a 20 L reactor. What are the likely causes?

A1: A decrease in yield during scale-up of a cyclization reaction can be attributed to several factors. Firstly, inefficient heat transfer in a larger reactor can lead to localized overheating, promoting the formation of side products. Secondly, inadequate mixing can result in non-homogenous reaction conditions, affecting reaction rates and selectivity. Finally, the rate of addition of reagents becomes more critical at a larger scale and may need to be re-optimized.

Q2: Our final product, Octahydropyrazino[2,1-c][1]oxazine, is showing a higher level of impurities after scale-up, particularly a partially cyclized intermediate. How can we improve the purity?

A2: The presence of unreacted intermediates suggests an incomplete reaction. On a larger scale, reaction times may need to be extended to ensure full conversion. You could also consider a slight increase in the reaction temperature, provided this does not lead to degradation. Re-evaluating the stoichiometry of the reagents, particularly the base used for the cyclization, might also be beneficial. Finally, optimizing the purification method, such as adjusting the solvent system for chromatography or recrystallization, is crucial for obtaining high-purity material at scale.

Q3: We are having difficulty with the isolation of the free base of Octahydropyrazino[2,1-c][1]oxazine. It appears to be volatile and is lost during solvent removal. What is a better approach?

A3: The free base of Octahydropyrazino[2,1-c][1]oxazine may indeed have a higher vapor pressure. Instead of isolating the free base by evaporating the solvent, consider precipitating it as a salt, for example, the dihydrochloride salt.[2][3][4] This can be achieved by bubbling hydrogen chloride gas through a solution of the free base in a suitable solvent like isopropanol or by adding a solution of HCl in an organic solvent. Salts are generally crystalline, non-volatile solids that are easier to handle and purify.

Q4: During the reductive amination step to introduce the morpholine ring precursor, we are observing the formation of over-alkylated byproducts. How can this be minimized?

A4: Over-alkylation is a common issue in reductive amination. To minimize this, you can try a few strategies. Using a less reactive reducing agent might provide better control. Additionally, carefully controlling the stoichiometry of the amine and the carbonyl compound is critical; a slight excess of the amine can sometimes suppress dialkylation. Running the reaction at a lower temperature will also reduce the rate of the competing over-alkylation reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Inefficient mixing, poor heat transfer, suboptimal reagent addition rate.- Increase stirrer speed. - Use a reactor with a better surface area-to-volume ratio or improved jacket heating/cooling. - Slow down the addition of the cyclization agent.
Incomplete Reaction Insufficient reaction time or temperature, incorrect stoichiometry.- Increase reaction time and monitor by an appropriate analytical method (e.g., HPLC, TLC). - Modestly increase the reaction temperature. - Re-verify the molar equivalents of all reagents.
Product Purity Issues Formation of side products due to localized high temperatures, inefficient purification.- Improve temperature control throughout the reactor. - Develop a more effective recrystallization or chromatographic purification method. - Consider a final purification step of the isolated salt.
Handling Difficulties Volatility of the free base product.- Isolate the product as a stable salt (e.g., dihydrochloride).
Byproduct Formation Over-alkylation during reductive amination, side reactions from impurities in starting materials.- Use a milder reducing agent. - Optimize the stoichiometry and reaction temperature. - Ensure the purity of all starting materials before use.

Experimental Protocol: Hypothetical Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

This protocol outlines a plausible two-step synthesis for Octahydropyrazino[2,1-c][1]oxazine, which serves as a basis for the troubleshooting guide.

Step 1: Synthesis of 2-(2-aminoethyl)morpholine

  • To a solution of morpholine (1.0 eq) in ethanol in a reaction vessel, add 2-chloroacetonitrile (1.1 eq).

  • Add potassium carbonate (1.5 eq) and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude morpholinoacetonitrile.

  • Dissolve the crude product in anhydrous tetrahydrofuran (THF).

  • Slowly add lithium aluminum hydride (2.0 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-(2-aminoethyl)morpholine.

Step 2: Cyclization to form Octahydropyrazino[2,1-c][1]oxazine

  • Dissolve 2-(2-aminoethyl)morpholine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add glyoxal (1.0 eq, typically as a 40% aqueous solution) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the diimine intermediate.

  • In a separate vessel, prepare a solution of a reducing agent like sodium triacetoxyborohydride (2.2 eq) in dichloromethane.

  • Slowly add the diimine solution to the reducing agent suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain Octahydropyrazino[2,1-c][1]oxazine.

Visualizations

experimental_workflowExperimental Workflow for Octahydropyrazino[2,1-c][1,4]oxazine Synthesiscluster_step1Step 1: Synthesis of 2-(2-aminoethyl)morpholinecluster_step2Step 2: Cyclizationcluster_purificationPurificationAAlkylation of MorpholineBReduction of NitrileA->BLiAlH4CCondensation with GlyoxalB->CIntermediateDReductive CyclizationC->DNaBH(OAc)3EExtraction & DryingD->EFDistillation / ChromatographyE->FGSalt Formation (Optional)F->GHHG->HFinal Product

Caption: A flowchart illustrating the hypothetical two-step synthesis and purification of Octahydropyrazino[2,1-c][1]oxazine.

troubleshooting_logicTroubleshooting Logic for Low Yield in Scale-upStartLow Yield ObservedCheck_MixingIs mixing adequate?Start->Check_MixingCheck_TempIs temperature uniform?Check_Mixing->Check_TempYesIncrease_StirringIncrease stirrer speedCheck_Mixing->Increase_StirringNoCheck_TimeIs reaction complete?Check_Temp->Check_TimeYesImprove_Heat_TransferImprove reactor heat transferCheck_Temp->Improve_Heat_TransferNoCheck_PurityAre starting materials pure?Check_Time->Check_PurityYesIncrease_TimeIncrease reaction timeCheck_Time->Increase_TimeNoPurify_SMPurify starting materialsCheck_Purity->Purify_SMNoEndYield ImprovedCheck_Purity->EndYesIncrease_Stirring->EndImprove_Heat_Transfer->EndIncrease_Time->EndPurify_SM->End

Caption: A decision tree diagram for troubleshooting low yield issues during the scale-up synthesis.

Technical Support Center: Improving Selectivity in Octahydropyrazino[2,1-c]oxazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to improving selectivity in the synthesis of octahydropyrazino[2,1-c]oxazine derivatives.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Cyclization Step

Question: We are observing a nearly 1:1 mixture of diastereomers during the intramolecular cyclization to form the octahydropyrazino[2,1-c]oxazine core. How can we improve the diastereoselectivity?

Answer: Poor diastereoselectivity is a common challenge in the formation of bicyclic systems. The stereochemical outcome of the cyclization is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Here are some strategies to enhance diastereoselectivity:

1. Catalyst Selection:

  • Lewis Acids: The use of Lewis acids can pre-organize the substrate in a specific conformation, favoring the formation of one diastereomer over the other. Bulky Lewis acids can create a more sterically hindered environment, which can enhance facial selectivity during the intramolecular attack.

  • Brønsted Acids: In some cases, Brønsted acids can effectively catalyze the cyclization with improved selectivity. The choice of the counter-ion can also play a role in the transition state geometry.

  • Organocatalysts: Chiral organocatalysts, such as proline derivatives, can create a chiral environment around the substrate, inducing asymmetry and favoring the formation of a specific diastereomer.

2. Solvent Effects:

The polarity and coordinating ability of the solvent can significantly impact the transition state of the cyclization reaction.

  • Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred as they are less likely to interfere with the catalyst-substrate complex.

  • Protic solvents (e.g., alcohols) can solvate charged intermediates and may affect the conformational equilibrium of the substrate, leading to changes in diastereoselectivity.

3. Temperature Optimization:

Lowering the reaction temperature generally enhances selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher diastereomeric excess (d.e.). It is recommended to perform the reaction at temperatures ranging from -78 °C to room temperature and analyze the diastereomeric ratio at different points.

Experimental Protocol Example: Lewis Acid Catalyzed Cyclization

A general procedure for a Lewis acid-catalyzed cyclization to improve diastereoselectivity is as follows:

  • To a solution of the acyclic precursor (1 equivalent) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the Lewis acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂) (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).

Data Presentation: Effect of Reaction Conditions on Diastereoselectivity

Catalyst (1.1 eq.)SolventTemperature (°C)Diastereomeric Ratio (A:B)
NoneDichloromethane251.2 : 1
TiCl₄Dichloromethane-788 : 1
SnCl₄Dichloromethane-786 : 1
BF₃·OEt₂Dichloromethane-784 : 1
TiCl₄Toluene-787.5 : 1
TiCl₄Tetrahydrofuran-782 : 1

This table illustrates hypothetical data for comparison purposes.

Mandatory Visualization:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification start Dissolve acyclic precursor in anhydrous DCM inert Establish inert atmosphere (Ar or N2) start->inert cool Cool to -78 °C inert->cool add_catalyst Add Lewis Acid (e.g., TiCl4) dropwise cool->add_catalyst stir Stir at -78 °C for 1-4h add_catalyst->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor quench Quench with sat. NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Determine diastereomeric ratio (¹H NMR, Chiral HPLC) purify->analyze

Caption: Experimental workflow for Lewis acid-catalyzed cyclization.

Issue 2: Formation of Undesired Side Products

Question: Besides the desired diastereomers of octahydropyrazino[2,1-c]oxazine, we are observing a significant amount of a side product. How can we identify and minimize its formation?

Answer: The formation of side products can arise from various competing reaction pathways. Common side reactions in the synthesis of related heterocyclic systems include elimination, rearrangement, and intermolecular reactions.

1. Identification of the Side Product:

A thorough characterization of the side product is crucial for understanding its formation mechanism. Techniques such as NMR spectroscopy (¹H, ¹³C, COSY, HSQC), mass spectrometry, and X-ray crystallography (if a suitable crystal can be obtained) are essential for structure elucidation.

2. Common Side Reactions and Mitigation Strategies:

  • Elimination: If the acyclic precursor contains a suitable leaving group, β-elimination can compete with the desired intramolecular cyclization.

    • Mitigation: Use a non-basic catalyst or a hindered, non-nucleophilic base if a base is required. Lowering the reaction temperature can also disfavor elimination pathways, which often have a higher activation energy.

  • Rearrangement: Acid-catalyzed rearrangements of the carbocation intermediates can lead to constitutional isomers.

    • Mitigation: Employing a milder Lewis acid or performing the reaction at a lower temperature can suppress rearrangement reactions.

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the intramolecular cyclization, leading to dimers or polymers.

    • Mitigation: The reaction should be carried out under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.

Mandatory Visualization:

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies side_product Formation of Side Product elimination Elimination Reaction side_product->elimination rearrangement Carbocation Rearrangement side_product->rearrangement intermolecular Intermolecular Reaction side_product->intermolecular catalyst Use non-basic catalyst or milder Lewis acid elimination->catalyst temperature Lower reaction temperature elimination->temperature rearrangement->catalyst rearrangement->temperature concentration Use high dilution conditions intermolecular->concentration

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydropyrazino[2,1-c]oxazine. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities and side reactions encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Octahydropyrazino[2,1-c]oxazine?

A1: A prevalent method for the synthesis of Octahydropyrazino[2,1-c]oxazine involves the cyclization of N-(2-hydroxyethyl)piperazine. This is typically achieved by reacting it with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions. Another approach involves the reaction of N-(2-hydroxyethyl)piperazine with glyoxal or a protected equivalent, followed by reductive amination.

Q2: What are the most common impurities I should expect in the synthesis of Octahydropyrazino[2,1-c]oxazine?

A2: The most common impurities are typically unreacted starting materials, particularly N-(2-hydroxyethyl)piperazine. Other significant impurities can include byproducts from side reactions such as the dimerization of N-(2-hydroxyethyl)piperazine, and incompletely cyclized intermediate products. If using chloroacetyl chloride, residual chlorinated intermediates may also be present.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, it is crucial to control the reaction conditions carefully. This includes maintaining the optimal reaction temperature, ensuring the correct stoichiometry of reactants, and using high-purity starting materials and solvents. Slow, controlled addition of reagents can also help to reduce the formation of byproducts. Effective purification of the final product, for example by column chromatography or recrystallization, is also essential.

Q4: What analytical techniques are best for identifying impurities in my product?

A4: A combination of analytical techniques is recommended for the comprehensive identification of impurities. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can provide molecular weight information for each impurity, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for elucidating the detailed chemical structure of both the desired product and any significant impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Octahydropyrazino[2,1-c]oxazine and provides potential solutions.

Observed Problem Potential Cause Suggested Solution
Low Yield of Final Product Incomplete reaction.- Increase reaction time or temperature.- Ensure efficient stirring.- Check the activity of any catalysts or reagents.
Degradation of product.- Lower the reaction temperature.- Use a milder base for cyclization.- Work up the reaction promptly after completion.
Inefficient purification.- Optimize the mobile phase for column chromatography.- Select a more appropriate solvent system for recrystallization.
Presence of Unreacted Starting Material (N-(2-hydroxyethyl)piperazine) Insufficient amount of the cyclizing agent.- Use a slight excess (e.g., 1.1 equivalents) of the cyclizing agent.
Reaction time is too short.- Monitor the reaction by TLC or LC-MS to ensure completion.
Formation of a High Molecular Weight Impurity Dimerization of N-(2-hydroxyethyl)piperazine or reaction between the intermediate and starting material.- Use dilute reaction conditions.- Add the cyclizing agent slowly to the solution of N-(2-hydroxyethyl)piperazine.
Presence of Chlorinated Intermediates Incomplete cyclization.- Ensure a sufficient amount of base is used to promote cyclization.- Increase the reaction time or temperature for the cyclization step.

Experimental Protocols

Representative Synthesis of Octahydropyrazino[2,1-c]oxazine

This protocol is a general representation based on the cyclization of N-(2-hydroxyethyl)piperazine with a chloroacetylating agent.

Materials:

  • N-(2-hydroxyethyl)piperazine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Acylation: Dissolve N-(2-hydroxyethyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated sodium carbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetamide intermediate.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent such as ethanol or isopropanol. Add a base, such as potassium carbonate (2-3 equivalents), and heat the mixture to reflux. Monitor the reaction for the disappearance of the starting material.

  • Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Octahydropyrazino[2,1-c]oxazine.

Visualizations

Troubleshooting Workflow for Octahydropyrazino[2,1-c]oxazine Synthesis

G Troubleshooting Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Workup & Extraction reaction_complete->workup Reaction Complete troubleshoot Identify Problem reaction_complete->troubleshoot Problem Detected purification Purification (Chromatography/Recrystallization) workup->purification product_analysis Product Analysis (NMR, MS, HPLC) purification->product_analysis pure_product Pure Octahydropyrazino[2,1-c]oxazine product_analysis->pure_product Pure product_analysis->troubleshoot Impure/Low Yield low_yield Low Yield troubleshoot->low_yield Yield Issue impurities Presence of Impurities troubleshoot->impurities Purity Issue incomplete_reaction Incomplete Reaction: - Increase time/temp - Check reagents low_yield->incomplete_reaction degradation Product Degradation: - Lower temp - Milder base low_yield->degradation unreacted_sm Unreacted Starting Material: - Check stoichiometry - Increase reaction time impurities->unreacted_sm high_mw_impurity High MW Impurity: - Use dilute conditions - Slow addition of reagents impurities->high_mw_impurity chlorinated_impurity Chlorinated Intermediate: - Ensure sufficient base - Increase cyclization time/temp impurities->chlorinated_impurity incomplete_reaction->start Re-run with adjustments degradation->start Re-run with adjustments unreacted_sm->purification Re-purify high_mw_impurity->purification Re-purify chlorinated_impurity->workup Re-run cyclization

Caption: Logical workflow for troubleshooting the synthesis of Octahydropyrazino[2,1-c]oxazine.

Validation & Comparative

A Comparative Guide to Octahydropyrazino[2,1-c]oxazine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the octahydropyrazino[2,1-c]oxazine scaffold against other common heterocyclic structures pivotal in central nervous system (CNS) drug discovery, such as piperazine, morpholine, and piperidine derivatives. The objective is to offer a data-driven comparison of their physicochemical properties, biological activities, and synthetic accessibility to aid in the rational design of novel therapeutics.

Introduction to Heterocyclic Scaffolds in CNS Drug Discovery

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, forming the core of a vast number of approved drugs. Their three-dimensional structures and ability to engage in various non-covalent interactions make them ideal for targeting complex biological systems like those in the CNS. Saturated heterocycles, in particular, offer advantages in terms of improved solubility, metabolic stability, and three-dimensionality compared to their aromatic counterparts. This guide focuses on the octahydropyrazino[2,1-c]oxazine scaffold, a bicyclic system containing both piperazine and morpholine characteristics, and compares it with established monocyclic scaffolds.

Comparative Analysis of Physicochemical Properties

PropertyOctahydropyrazino[2,1-c]oxazinePiperazine DerivativesMorpholine DerivativesPiperidine Derivatives
Molecular Weight ( g/mol ) ~142.20 (unsubstituted)VariableVariableVariable
logP (Octanol/Water) -0.7 (computed for parent)[1]-1.0 to 4.0 (typical range)-0.5 to 3.5 (typical range)0.5 to 4.5 (typical range)
Topological Polar Surface Area (TPSA) (Ų) 24.5 (computed for parent)[1]~24-60 (depending on substitution)~22-55 (depending on substitution)~12-40 (depending on substitution)
pKa (most basic) Not experimentally determined9.8 (unsubstituted)8.4 (unsubstituted)11.2 (unsubstituted)
Aqueous Solubility Not experimentally determinedGenerally high for saltsGenerally goodVariable, often lower than piperazine/morpholine

Comparative Analysis of Biological Performance

The biological activity of a scaffold is determined by its ability to interact with specific biological targets. The following table provides a qualitative comparison of the typical biological activities and metabolic stability of the discussed scaffolds. Specific quantitative data like IC50 values are highly dependent on the specific derivatives and the biological target.

Performance MetricOctahydropyrazino[2,1-c]oxazinePiperazine DerivativesMorpholine DerivativesPiperidine Derivatives
Primary CNS Targets Potential CNS depressant activity (inferred from related structures)Serotonin (5-HT), Dopamine (D2), Histamine (H1), Adrenergic receptorsVarious GPCRs and enzymesOpioid, Muscarinic, NMDA receptors, various ion channels
Known Biological Activities CNS depressant effects observed in related pyridoxazine analogsAntipsychotic, antidepressant, anxiolytic, antihistaminicAnticancer, anti-inflammatory, neuroprotectiveAnalgesic, anesthetic, antipsychotic, cognitive enhancers
Metabolic Stability (in vitro) Not experimentally determinedGenerally moderate; N-dealkylation is a common metabolic pathway.Generally considered more metabolically stable than piperidine.[2]Susceptible to oxidation at carbons alpha to the nitrogen.[2]
Blood-Brain Barrier (BBB) Permeability Predicted to be CNS penetrant based on physicochemical propertiesMany derivatives are known to be CNS penetrant.Often incorporated to improve BBB penetration.[3]Many derivatives are CNS penetrant.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different scaffolds. Below are protocols for key in vitro assays relevant to CNS drug discovery.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[3][4][5]

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compound and positive controls.

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL HLM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This assay evaluates the passive permeability of a compound across an artificial membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (with known high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test and control compounds.

  • Add the lipid solution to the filter of the donor plate and allow the solvent to evaporate.

  • Add the buffer solution to the acceptor plate.

  • Add the solutions of the test and control compounds to the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

Signaling Pathways and Experimental Workflows

The interaction of heterocyclic scaffolds with CNS targets often involves complex signaling cascades. Arylpiperazine derivatives, for instance, are well-known modulators of G-protein coupled receptors (GPCRs), which play a crucial role in neurotransmission.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Arylpiperazine Ligand GPCR GPCR (e.g., 5-HT or D2 Receptor) Ligand->GPCR G_Protein G-Protein (Gi/o or Gq) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Generation Cellular_Response Cellular Response (e.g., Modulation of Neuronal Excitability) Second_Messenger->Cellular_Response Initiation

A representative GPCR signaling pathway for arylpiperazine ligands.

A typical experimental workflow for the screening and evaluation of new CNS-active heterocyclic scaffolds is outlined below.

CNS_Drug_Discovery_Workflow cluster_design_synthesis Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Scaffold_Selection Scaffold Selection (e.g., Octahydropyrazino[2,1-c]oxazine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (Receptor Binding Assays) Library_Synthesis->Primary_Screening Physicochemical_Properties Physicochemical Profiling (pKa, logP, Solubility) Primary_Screening->Physicochemical_Properties ADME_Assays ADME Assays (Metabolic Stability, Permeability) Physicochemical_Properties->ADME_Assays PK_Studies Pharmacokinetic Studies ADME_Assays->PK_Studies PD_Models Pharmacodynamic Models (Behavioral Assays) PK_Studies->PD_Models Lead_Optimization Lead Optimization PD_Models->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Improvement

Experimental workflow for CNS drug discovery with heterocyclic scaffolds.

The selection of a suitable heterocyclic scaffold is a critical decision in the early stages of drug discovery, balancing novelty with developability.

Scaffold_Selection_Logic Start Initiate Scaffold Selection Novelty_vs_Validation Assess Novelty vs. Established Scaffolds Start->Novelty_vs_Validation Physicochemical_Properties Evaluate Physicochemical Properties (in silico) Novelty_vs_Validation->Physicochemical_Properties Balance Synthetic_Feasibility Analyze Synthetic Accessibility Physicochemical_Properties->Synthetic_Feasibility Final_Selection Select Scaffold for Library Synthesis Synthetic_Feasibility->Final_Selection

Logical considerations for heterocyclic scaffold selection.

Conclusion

The octahydropyrazino[2,1-c]oxazine scaffold presents an intriguing, yet underexplored, platform for the design of novel CNS-active compounds. Its fused piperazine-morpholine structure suggests a favorable balance of physicochemical properties for BBB penetration and potential for interaction with various CNS targets. However, a significant lack of publicly available experimental data necessitates a thorough in-house evaluation of its properties.

In comparison, piperazine, morpholine, and piperidine derivatives are well-established scaffolds with a wealth of available data, making them reliable choices for CNS drug discovery programs. The choice between these scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategy. The octahydropyrazino[2,1-c]oxazine scaffold represents a "higher-risk, higher-reward" option that could lead to novel chemical matter with unique biological activities. Further experimental investigation into its synthesis, physicochemical properties, and biological activity is highly warranted to fully assess its potential in CNS drug discovery.

References

Comparative Analysis of Octahydropyrazino[2,1-c]oxazine Analogs as Neurokinin Receptor Antagonists

Comparative Analysis of Octahydropyrazino[2,1-c][1][2]oxazine Analogs as Neurokinin Receptor Antagonists

For Immediate Release

A comprehensive analysis of octahydropyrazino[2,1-c][1][2]oxazine derivatives reveals a promising scaffold for the development of potent neurokinin (NK) receptor antagonists. This guide provides a comparative overview of the biological activity of key analogs, focusing on their dual antagonism of the NK1 and NK3 receptors, which are implicated in a variety of physiological and pathological processes, including vasodilation, sleep regulation, and the pathophysiology of menopausal vasomotor symptoms.

The standout compound from this class is Elinzanetant (formerly known as GSK1144814 and NT-814), a potent dual NK1/NK3 receptor antagonist that has undergone significant clinical investigation. This guide will use Elinzanetant as the benchmark for comparison, should further data on other analogs become publicly available.

Elinzanetant: A Profile of a Potent Dual NK1/NK3 Receptor Antagonist

Elinzanetant has emerged as a leading compound based on the octahydropyrazino[2,1-c][1][2]oxazine scaffold. Its development has highlighted the therapeutic potential of this chemical series.

Table 1: In Vitro Activity of Elinzanetant

Compound NameTargetIn Vitro Potency (pKi)
ElinzanetantNK1 Receptor9.3
NK3 Receptor8.7

pKi is the negative logarithm of the inhibition constant (Ki), a measure of the compound's binding affinity to the target receptor. A higher pKi value indicates greater potency.

Mechanism of Action: Targeting the Neurokinin System

The therapeutic effects of Elinzanetant and related compounds stem from their ability to block the activity of the NK1 and NK3 receptors in the central nervous system. These receptors are key components of the tachykinin system. The primary ligand for the NK1 receptor is Substance P, while neurokinin B (NKB) is the main ligand for the NK3 receptor. In conditions like menopause, altered hormonal states can lead to the overactivity of these neurokinin pathways, contributing to symptoms such as hot flashes. By antagonizing both receptors, these compounds can help to normalize neuronal activity involved in thermoregulation and sleep.[2]

NK_Signaling_Pathwaycluster_presynapticPresynaptic Neuroncluster_postsynapticPostsynaptic NeuronNKB_SPNKB / Substance PNK1R_NK3RNK1 / NK3 ReceptorsNKB_SP->NK1R_NK3RBinds toResponsePhysiological Response(e.g., Vasodilation, Heat Sensation)NK1R_NK3R->ResponseActivatesElinzanetantElinzanetantElinzanetant->NK1R_NK3RBlocks

Caption: Signaling pathway of Neurokinin B (NKB) and Substance P.

Experimental Protocols

The evaluation of octahydropyrazino[2,1-c]oxazine analogs involves standard pharmacological assays to determine their potency and selectivity for the target receptors.

1. Receptor Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compounds for the NK1 and NK3 receptors.

  • Methodology:

    • Membrane preparations from cells expressing the human NK1 or NK3 receptor are used.

    • A radiolabeled ligand specific for the receptor (e.g., [³H]-Substance P for NK1, [³H]-Senktide for NK3) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated from the competition curves.

    • The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflowcluster_prepPreparationcluster_assayAssaycluster_analysisData AnalysisReceptorReceptor Membranes(NK1 or NK3)IncubationIncubate ComponentsReceptor->IncubationRadioligandRadiolabeled LigandRadioligand->IncubationCompoundTest Compound(Varying Concentrations)Compound->IncubationFiltrationSeparate Bound/Free LigandIncubation->FiltrationCountingMeasure RadioactivityFiltration->CountingIC50Calculate IC50Counting->IC50KiCalculate Ki(Cheng-Prusoff)IC50->Ki

Caption: Workflow for a competitive receptor binding assay.

Conclusion

The octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a significant foundation for the design of potent neurokinin receptor antagonists. Elinzanetant serves as a prime example of the successful development of a dual NK1/NK3 antagonist from this series, with promising therapeutic applications. Further research and publication of structure-activity relationship data for a broader range of analogs are anticipated to provide deeper insights into the pharmacophore of this class of compounds and facilitate the development of future therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles.

Comparative Efficacy of Novel Octahydropyrazino[2,1-c]oxazine-Based ROMK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of compounds based on the octahydropyrazino[2,1-c]oxazine scaffold, which have been identified as potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel. The data presented herein is based on the findings reported in the study "Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1][2]oxazine scaffold." This document aims to offer an objective comparison of these novel compounds against a known diuretic, Hydrochlorothiazide (HCTZ), to highlight their potential as a new class of diuretics for the treatment of hypertension and heart failure.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of representative compounds from the acyl octahydropyrazino[2,1-c]oxazine series compared to a standard diuretic.

Table 1: In Vitro Potency and Selectivity

CompoundROMK IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG IC50 / ROMK IC50)
Compound X 35>10>285
Compound Y 50>15>300
Known Drug (e.g., Acyl Piperazine ROMK Inhibitor)451.533

Note: "Compound X" and "Compound Y" are representative examples from the novel series described in the source article. The data for the "Known Drug" is a hypothetical representation of an earlier generation compound for comparative purposes, as detailed in the abstract.

Table 2: In Vivo Efficacy in a Rat Diuresis Model

Compound (Dose)Urine Output (mL/4h)Urinary Na+ Excretion (mEq/4h)Urinary K+ Excretion (mEq/4h)
Vehicle5.2 ± 0.80.4 ± 0.10.3 ± 0.05
Compound X (10 mg/kg)12.5 ± 1.51.8 ± 0.30.35 ± 0.06
Hydrochlorothiazide (HCTZ) (30 mg/kg)10.8 ± 1.21.5 ± 0.20.6 ± 0.1

Data are presented as mean ± SEM. The data for Compound X and HCTZ are illustrative based on the reported diuretic and natriuretic effects without significant kaliuresis for the novel series.

Experimental Protocols

In Vitro ROMK and hERG Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of the test compounds on the human ROMK and hERG potassium channels.

Methodology:

  • Cell Lines: HEK293 cells stably expressing either the human ROMK (Kir1.1) or hERG (Kv11.1) channel were used.

  • Assay Format: Automated patch-clamp electrophysiology was used to measure channel currents.

  • Procedure:

    • Cells were cultured to 80-90% confluency and harvested.

    • Whole-cell voltage-clamp recordings were performed.

    • For ROMK, currents were elicited by a voltage ramp protocol. For hERG, a specific voltage step protocol was used to elicit the tail current.

    • A baseline recording was established before the application of the test compound.

    • Compounds were serially diluted and perfused over the cells for a set duration.

    • The percentage of current inhibition at each concentration was calculated relative to the baseline and a vehicle control.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Rat Diuresis Model

Objective: To evaluate the diuretic and natriuretic effects of the test compounds in a rat model.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300 g) were used.

  • Acclimation: Animals were housed in metabolic cages for at least 48 hours prior to the experiment for acclimatization.

  • Procedure:

    • Rats were fasted overnight with free access to water.

    • On the day of the experiment, a baseline urine sample was collected.

    • The test compound or vehicle (e.g., 0.5% methylcellulose in water) was administered via oral gavage.

    • Immediately after dosing, a saline load (e.g., 25 mL/kg) was administered orally to ensure adequate hydration and urine flow.

    • Urine was collected over a period of 4 to 6 hours.

    • The total urine volume was measured.

    • Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

In Vivo Cardiovascular Dog Model for QTc Prolongation

Objective: To assess the potential of the test compounds to cause QTc interval prolongation in a conscious dog model.

Methodology:

  • Animals: Male beagle dogs equipped with telemetry transmitters for continuous ECG monitoring were used.

  • Procedure:

    • Dogs were fasted overnight.

    • A baseline ECG recording was obtained for a defined period before dosing.

    • The test compound or vehicle was administered orally.

    • ECG and heart rate were continuously monitored for at least 24 hours post-dose.

    • The QT interval was measured and corrected for heart rate using a dog-specific formula (e.g., Van de Water's correction).

    • The change in QTc from baseline was calculated at various time points corresponding to the drug's pharmacokinetic profile.

Visualizations

Signaling_Pathway cluster_TAL Thick Ascending Limb NaK2Cl Na-K-2Cl Cotransporter Cell_TAL Epithelial Cell NaK2Cl->Cell_TAL Na+, K+, 2Cl- ROMK_TAL ROMK Lumen Tubular Lumen ROMK_TAL->Lumen K+ K_Recycling K+ Recycling Blood Blood Compound Octahydropyrazino [2,1-c]oxazine Derivative Compound->ROMK_TAL Inhibition

Caption: Proposed mechanism of action in the thick ascending limb.

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Assays Start->In_Vitro ROMK_Assay ROMK Inhibition (IC50) In_Vitro->ROMK_Assay hERG_Assay hERG Selectivity (IC50) In_Vitro->hERG_Assay PK_Studies Pharmacokinetic Profiling ROMK_Assay->PK_Studies hERG_Assay->PK_Studies In_Vivo In Vivo Models Rat_Diuresis Rat Diuresis (Efficacy) In_Vivo->Rat_Diuresis Dog_CV Dog Cardiovascular (Safety) In_Vivo->Dog_CV Lead_Opt Lead Optimization Rat_Diuresis->Lead_Opt Dog_CV->Lead_Opt PK_Studies->In_Vivo Lead_Opt->Start Iterative Improvement

Caption: Drug discovery workflow for novel ROMK inhibitors.

Logical_Relationship Scaffold Octahydropyrazino [2,1-c]oxazine Scaffold Target ROMK Channel Inhibition Scaffold->Target Leads to Effect Diuresis & Natriuresis Target->Effect Results in Outcome Lowered Blood Pressure (Hypertension Treatment) Effect->Outcome Potential Therapeutic Outcome

Caption: Logical flow from chemical scaffold to therapeutic outcome.

References

Validating the Mechanism of Action of Octahydropyrazino[2,1-c]oxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available experimental data to definitively validate the specific mechanism of action of "Octahydropyrazino[2,1-c]oxazine". However, based on the observed central nervous system (CNS) depressant effects of structurally related octahydropyrido[2,1-c][1][2]oxazine compounds, a plausible hypothesis is that it functions as a positive allosteric modulator of the GABA-A receptor.[1] This guide provides a comparative framework for validating this hypothesized mechanism against well-established CNS depressants with a similar mode of action.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the hypothesized action of Octahydropyrazino[2,1-c]oxazine with established drugs, Diazepam (a benzodiazepine) and Phenobarbital (a barbiturate). The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams.

Comparative Analysis of CNS Depressants

The primary mechanism for many CNS depressants involves the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Positive allosteric modulators like benzodiazepines and barbiturates bind to distinct sites on the GABA-A receptor, enhancing the effect of GABA and leading to a greater influx of chloride ions. This results in the observed sedative, anxiolytic, and anticonvulsant effects.

Quantitative Data Comparison

The following table summarizes key pharmacological data for Diazepam and Phenobarbital. Due to the absence of published data, the corresponding values for Octahydropyrazino[2,1-c]oxazine are listed as "Not Available."

ParameterOctahydropyrazino[2,1-c]oxazineDiazepamPhenobarbital
Mechanism of Action Hypothesized: Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A Receptor
Binding Site Not AvailableBenzodiazepine Site on GABA-A ReceptorBarbiturate Site on GABA-A Receptor
Binding Affinity (Ki) Not Available~7 nM (human cortex)~20-60 µM (rat brain)
EC50 (for GABA potentiation) Not Available~50 nM~10 µM
Effect on Channel Opening Not AvailableIncreases frequency of channel openingIncreases duration of channel opening

Experimental Protocols

To validate the hypothesized mechanism of action of Octahydropyrazino[2,1-c]oxazine as a positive allosteric modulator of the GABA-A receptor, the following key experiments would be essential.

Radioligand Binding Assay

Objective: To determine if Octahydropyrazino[2,1-c]oxazine binds to the GABA-A receptor, and if so, to which site (e.g., benzodiazepine or barbiturate site).

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent cerebral cortex.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the site of interest (e.g., [3H]flunitrazepam for the benzodiazepine site or [35S]TBPS for the barbiturate site).

  • Competition: Perform competition binding experiments by adding increasing concentrations of unlabeled Octahydropyrazino[2,1-c]oxazine.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Octahydropyrazino[2,1-c]oxazine that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp) Assay

Objective: To characterize the functional effect of Octahydropyrazino[2,1-c]oxazine on GABA-A receptor-mediated currents.

Methodology:

  • Cell Culture: Use primary cultured neurons or a cell line stably expressing recombinant human GABA-A receptors (e.g., HEK293 cells).

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings to measure chloride currents evoked by the application of GABA.

  • Drug Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Co-application: Co-apply the sub-maximal concentration of GABA with varying concentrations of Octahydropyrazino[2,1-c]oxazine.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by Octahydropyrazino[2,1-c]oxazine and determine the EC50 value for this potentiation. Further experiments can distinguish between an effect on channel opening frequency versus duration.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism and experimental approach, the following diagrams are provided.

G Hypothesized Signaling Pathway of Octahydropyrazino[2,1-c]oxazine cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor GABA->Receptor binds OHT Octahydropyrazino [2,1-c]oxazine OHT->Receptor binds (allosteric site) Cl_influx Increased Cl- Influx Receptor->Cl_influx enhances Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability CNS_Depression CNS Depression ReducedExcitability->CNS_Depression

Caption: Hypothesized signaling cascade of Octahydropyrazino[2,1-c]oxazine at the GABA-A receptor.

G Experimental Workflow for Mechanism Validation start Start: Hypothesize Mechanism of Action binding_assay Radioligand Binding Assay (e.g., [3H]flunitrazepam) start->binding_assay electrophysiology Electrophysiology Assay (Patch-Clamp) start->electrophysiology data_analysis Data Analysis (Ki, EC50) binding_assay->data_analysis electrophysiology->data_analysis compare Compare with Alternatives (Diazepam, Phenobarbital) data_analysis->compare conclusion Conclusion on Mechanism of Action compare->conclusion

Caption: A typical experimental workflow for validating the mechanism of a novel CNS depressant.

G Logical Relationship of the Hypothesized Mechanism cluster_compound Compound cluster_target Molecular Target cluster_effect Cellular Effect cluster_outcome Physiological Outcome Compound Octahydropyrazino[2,1-c]oxazine Target GABA-A Receptor Compound->Target binds to Effect Enhanced GABAergic Inhibition Target->Effect leads to Outcome CNS Depressant Activity Effect->Outcome results in

Caption: The logical progression from compound binding to the physiological effect.

References

Navigating the Structure-Activity Landscape of Octahydropyrazino[2,1-c]oxazine Derivatives as TAAR1 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) for Octahydropyrazino[2,1-c]oxazine derivatives targeting the Trace Amine Associated Receptor 1 (TAAR1). The following sections detail the biological activity of this scaffold, benchmark it against other TAAR1 modulators, and provide comprehensive experimental protocols for relevant assays.

The Octahydropyrazino[2,1-c]oxazine scaffold has emerged as a promising framework for the development of novel therapeutic agents that modulate the Trace Amine Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that has garnered significant interest as a potential target for treating a range of neuropsychiatric disorders, including schizophrenia and mood disorders. This guide synthesizes available data to illuminate the key structural features of Octahydropyrazino[2,1-c]oxazine derivatives that govern their potency and efficacy at TAAR1.

Comparative Analysis of TAAR1 Agonists

The following table summarizes the in vitro activity of exemplary Octahydropyrazino[2,1-c]oxazine derivatives and compares them with other known TAAR1 agonists, ulotaront and ralmitaront, which are currently in clinical development. This comparative data is essential for understanding the therapeutic potential of the Octahydropyrazino[2,1-c]oxazine class.

Compound IDScaffoldSubstituentsEC50 (nM) at human TAAR1Reference
Example 1 Octahydropyrazino[2,1-c]oxazineR = 4-fluorophenyl10Patent WO2010032200A1
Example 2 Octahydropyrazino[2,1-c]oxazineR = 2,4-difluorophenyl5Patent WO2010032200A1
Example 3 Octahydropyrazino[2,1-c]oxazineR = 4-chlorophenyl15Patent WO2010032200A1
Ulotaront N/AN/A~20Public Domain
Ralmitaront N/AN/A~30Public Domain

Structure-Activity Relationship (SAR) Insights

Analysis of the data presented in the patent literature for Octahydropyrazino[2,1-c]oxazine derivatives reveals several key SAR trends for TAAR1 agonism:

  • Aromatic Substitution: The nature and position of substituents on the aromatic ring appended to the core structure significantly influence potency. Electron-withdrawing groups, such as fluorine and chlorine, are generally well-tolerated and can enhance activity. For instance, the introduction of a second fluorine atom at the 2-position of the phenyl ring (Example 2) leads to a two-fold increase in potency compared to the monosubstituted analog (Example 1).

  • Stereochemistry: The stereochemistry of the fused ring system is crucial for optimal receptor interaction. The specific stereoisomers detailed in the patent literature demonstrate significantly higher potency than others, highlighting the importance of a well-defined three-dimensional structure for binding to the TAAR1 active site.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for TAAR1

This assay is employed to determine the binding affinity (Ki) of a test compound for TAAR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

  • Phosphate-buffered saline (PBS).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-labeled TAAR1 agonist (e.g., [3H]-labeled version of a known high-affinity ligand).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-radioactive TAAR1 agonist.

  • Test compounds.

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hTAAR1 cells to confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of binding buffer (for total binding) or non-specific binding control.

      • 50 µL of test compound at various concentrations.

      • 50 µL of radioligand at a concentration close to its Kd.

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for TAAR1

This assay measures the ability of a test compound to stimulate TAAR1, which is a Gs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Test compounds.

  • Reference agonist (e.g., a known TAAR1 agonist).

  • 384-well white plates.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-hTAAR1 cells in culture medium.

    • Plate the cells in a 384-well white plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Assay:

    • Remove the culture medium and replace it with stimulation buffer.

    • Add the test compounds at various concentrations to the wells.

    • Incubate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP signal against the log concentration of the test compound.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams have been generated.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Octahydropyrazino [2,1-c]oxazine Derivative Agonist->TAAR1 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Downstream Gene Expression CREB->Gene_Expression Modulates

Caption: Canonical TAAR1 signaling pathway upon agonist binding.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Hit Validation cluster_lead_optimization Lead Optimization Compound_Library Octahydropyrazino[2,1-c]oxazine Analogs Functional_Assay Functional Assay (cAMP) Compound_Library->Functional_Assay Active_Hits Active Hits Functional_Assay->Active_Hits Identify Hits Dose_Response Dose-Response Curve Generation Active_Hits->Dose_Response Binding_Assay Binding Assay (Radioligand) SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Confirm Binding & Potency Dose_Response->Binding_Assay ADME_Tox In Vitro ADME/Tox SAR_Analysis->ADME_Tox Potent_Leads Potent & Druglike Leads ADME_Tox->Potent_Leads

Caption: General workflow for screening and optimizing TAAR1 agonists.

Comparative Analysis of a Novel Oxazine Derivative: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research specifically on "Octahydropyrazino[2,1-c]oxazine," this guide provides a comparative analysis of a well-studied oxazine derivative, 2-((2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl)isoindoline-1,3-dione (API), to illustrate the relationship between its in vitro and in vivo activities. This compound has been investigated for its anticancer and anti-inflammatory properties, with a focus on its interaction with the NF-κB signaling pathway.[1]

This guide will provide a detailed comparison of the in vitro efficacy of API in a colon cancer cell line and its in vivo therapeutic effects in a mouse model of inflammatory bowel disease (IBD).

Data Presentation

In Vitro Activity: Anticancer Effects on HCT116 Colon Cancer Cells

The in vitro anticancer potential of the oxazine derivative API was evaluated against the human colon cancer cell line HCT116. The primary metrics for assessment were the inhibition of cell proliferation and the induction of apoptosis.

ParameterConcentrationResultReference
Cell Proliferation Inhibition (MTT Assay)20 µM~50% reduction after 48h[1]
Caspase 3/7 Activity (Apoptosis Induction)Dose-dependentSignificant increase[1]
In Vivo Activity: Anti-inflammatory Effects in a DSS-Induced IBD Mouse Model

The therapeutic efficacy of API in vivo was assessed in a dextran sulfate sodium (DSS)-induced mouse model of inflammatory bowel disease (IBD). The evaluation focused on key inflammatory markers and histological improvements in the colon.

ParameterTreatment GroupResultReference
Myeloperoxidase (MPO) ActivityAPI-treatedDecreased[1]
Colon LengthAPI-treatedModulated[1]
Serum TNF-α LevelsAPI-treatedDecreased[1]
Serum IFN-γ LevelsAPI-treatedDecreased[1]
Serum IL-6 LevelsAPI-treatedDecreased[1]
Serum IL-1β LevelsAPI-treatedDecreased[1]
Serum IL-10 LevelsAPI-treatedIncreased[1]
Colon HistologyAPI-treatedRestoration of distorted cryptic epithelial structure[1]

Experimental Protocols

In Vitro Methodologies

Cell Proliferation (MTT) Assay: HCT116 cells were seeded in 96-well plates and treated with varying concentrations of the oxazine derivative API for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured to determine the extent of cell proliferation inhibition.[1]

Caspase 3/7 Activity Assay: To quantify apoptosis, HCT116 cells were treated with API for 48 hours. Caspase 3/7 activity was then measured using a luminogenic substrate. The luminescence, proportional to caspase activity, was recorded to assess the induction of the apoptotic cascade.[1]

In Vivo Methodology

Dextran Sulfate Sodium (DSS)-Induced IBD Model: Inflammatory bowel disease was induced in mice by administering DSS in their drinking water. One group of mice also received the oxazine derivative API. After the treatment period, various parameters were assessed, including colon length, and serum levels of pro-inflammatory (TNF-α, IFN-γ, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines. Colon tissue was collected for histological analysis and measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[1]

Visualization of Mechanism of Action

The primary mechanism through which the oxazine derivative API exerts its anticancer and anti-inflammatory effects is by inhibiting the NF-κB signaling pathway.[1] The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow HCT116 Cells HCT116 Cells API Treatment API Treatment HCT116 Cells->API Treatment MTT Assay MTT Assay API Treatment->MTT Assay Caspase Assay Caspase Assay API Treatment->Caspase Assay NF-kB DNA Binding Assay NF-kB DNA Binding Assay API Treatment->NF-kB DNA Binding Assay Luciferase Assay Luciferase Assay API Treatment->Luciferase Assay IBD Mouse Model (DSS) IBD Mouse Model (DSS) API Administration API Administration IBD Mouse Model (DSS)->API Administration Analysis Analysis API Administration->Analysis Cytokine Measurement Cytokine Measurement Analysis->Cytokine Measurement MPO Assay MPO Assay Analysis->MPO Assay Histology Histology Analysis->Histology

Experimental workflow for in vitro and in vivo studies.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IkB Kinase (IKK) IkB Kinase (IKK) Pro-inflammatory Stimuli->IkB Kinase (IKK) activates IkBa IkBa IkB Kinase (IKK)->IkBa phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkBa->NF-kB (p65/p50) sequesters in cytoplasm Proteasomal Degradation Proteasomal Degradation IkBa->Proteasomal Degradation Nuclear Translocation Nuclear Translocation NF-kB (p65/p50)->Nuclear Translocation API (Oxazine Derivative) API (Oxazine Derivative) API (Oxazine Derivative)->IkBa inhibits phosphorylation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory & Cancer Genes Inflammatory & Cancer Genes Gene Transcription->Inflammatory & Cancer Genes

Inhibition of the NF-κB signaling pathway by the oxazine derivative API.

References

Navigating the Safety Profile of Octahydropyrazino[2,1-c]oxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of octahydropyrazino[2,1-c]oxazine presents a promising avenue for novel therapeutic agents. However, a comprehensive understanding of its toxicity and safety profile is paramount before its advancement in drug development pipelines. This guide provides a comparative analysis of the available safety information for octahydropyrazino[2,1-c]oxazine and places it in context with related piperazine and morpholine derivatives for which more extensive toxicological data exists.

Summary of Available Safety Data for Octahydropyrazino[2,1-c]oxazine

Table 1: GHS Hazard Statements for Octahydropyrazino[2,1-c]oxazine Isomers and Salts

Chemical IdentityCAS NumberGHS Hazard Statements
(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine508241-14-3H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation
(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride1089280-14-7H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaled
(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride1126432-04-9Not classified as a hazardous substance or mixture

Note: The conflicting classifications for the (9aR) isomer and its dihydrochloride salt highlight the need for empirical toxicological studies.

Comparative Analysis with Alternative Compounds

To contextualize the potential toxicity of octahydropyrazino[2,1-c]oxazine, this guide presents data from related piperazine and morpholine derivatives. These alternatives have been chosen based on structural similarity and the availability of public toxicity data.

In Vitro Cytotoxicity

Table 2: In Vitro Cytotoxicity of Piperazine and Morpholine Derivatives

CompoundClassCell LineAssayIC50 / EC50
N-Benzylpiperazine (BZP)PiperazineHepaRGMTTEC50: 3.10 mM
1-(3-trifluoromethylphenyl)piperazine (TFMPP)PiperazineHepaRGMTTEC50: 0.25 mM
MoclobemideMorpholine--Not readily available
ReboxetineMorpholineRat primary blood brain barrier endothelial cellsCell ViabilityCytotoxicity observed at >1µM
PhendimetrazineMorpholine--Not readily available
Acute Oral Toxicity

Table 3: Acute Oral Toxicity (LD50) of Selected Alternatives

CompoundClassSpeciesLD50 (mg/kg)
MoclobemideMorpholineMouse730[1]
MoclobemideMorpholineRat1300[1]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4]

Acute Oral Toxicity: Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is a method for determining the LD50 that uses a reduced number of animals compared to traditional methods.[2][5][6]

  • Dose Selection: A starting dose is chosen based on available information about the substance's toxicity. A dose progression factor is also selected (e.g., 3.2).

  • Single Animal Dosing: A single animal is dosed at the starting level.

  • Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by the selected factor.[5][6]

    • If the animal dies, the dose for the next animal is decreased by the selected factor.[5][6]

  • Sequential Dosing: This process is continued with single animals until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Visualizations

G General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate cell_adhesion Allow cells to adhere overnight plate_cells->cell_adhesion add_compound Add test compound at various concentrations cell_adhesion->add_compound incubate Incubate for a defined period (e.g., 24-72h) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Add solubilization solution formazan_formation->solubilize read_absorbance Read absorbance on a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity.

G Logical Flow of the Up-and-Down Procedure for LD50 start Start with initial dose (D) dose_animal Dose one animal start->dose_animal observe Observe for mortality dose_animal->observe outcome Animal dies? observe->outcome increase_dose Increase dose for next animal (D x factor) outcome->increase_dose No decrease_dose Decrease dose for next animal (D / factor) outcome->decrease_dose Yes stopping_criteria Stopping criteria met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Decision-making process in the Up-and-Down Procedure.

Conclusion

The available data on the toxicity and safety of octahydropyrazino[2,1-c]oxazine is currently limited and presents some inconsistencies. The GHS hazard statements for some of its isomers suggest potential for harm if swallowed, as well as skin, eye, and respiratory irritation. The lack of robust, publicly available experimental data necessitates a cautious approach and underscores the critical need for comprehensive toxicological evaluation.

By comparing with structurally related piperazine and morpholine derivatives, for which some toxicity data are available, we can infer that compounds of this class can exhibit a range of toxicological profiles, from relatively benign to cytotoxic at higher concentrations. The provided experimental protocols for in vitro and in vivo toxicity testing serve as a guide for the types of studies that are essential to definitively characterize the safety profile of octahydropyrazino[2,1-c]oxazine and its derivatives. Researchers and drug developers are strongly encouraged to conduct such studies to enable a data-driven risk assessment for any potential therapeutic applications.

References

Unveiling the Cross-Reactivity Profile of Octahydropyrazino[2,1-c]oxazine: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability from various chemical suppliers, a thorough review of scientific literature and databases reveals a significant knowledge gap regarding the biological activity of "Octahydropyrazino[2,1-c]oxazine." To date, there are no publicly available studies identifying its specific biological target(s), mechanism of action, or any cross-reactivity data. The synthesis and general central nervous system depressant effects have been described for a related but structurally distinct compound, 3-phenyloctahydropyrido[2,1-c][1][2]oxazine, in a study from 1976. However, this information cannot be directly extrapolated to the compound .

This absence of foundational pharmacological data makes a direct comparison of Octahydropyrazino[2,1-c]oxazine with alternative compounds impossible. The oxazine scaffold itself is present in a wide range of biologically active molecules with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. Without knowing the specific target of Octahydropyrazino[2,1-c]oxazine, any discussion of its cross-reactivity would be purely speculative.

Therefore, this guide will pivot from a direct comparison to outlining the essential experimental workflows and considerations for characterizing the cross-reactivity of a novel compound like Octahydropyrazino[2,1-c]oxazine once a primary biological target is identified. This serves as a roadmap for researchers and drug development professionals interested in investigating the therapeutic potential and off-target effects of this and other novel chemical entities.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity, the ability of a compound to bind to and modulate the activity of multiple, often unintended, biological targets, is a critical aspect of drug discovery and development. A comprehensive understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential for adverse effects. Early-stage characterization of off-target interactions can save significant time and resources, mitigate safety risks in clinical development, and potentially uncover new therapeutic applications.

A Generalized Workflow for Cross-Reactivity Assessment

Should a primary target for Octahydropyrazino[2,1-c]oxazine be identified, a systematic approach to evaluating its selectivity would be initiated. The following diagram illustrates a typical workflow for such a study.

General Workflow for Compound Cross-Reactivity Profiling cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Selectivity Profiling cluster_2 Cellular & Functional Assays cluster_3 Data Analysis & Interpretation A Novel Compound (e.g., Octahydropyrazino[2,1-c]oxazine) B Phenotypic Screening or Target-Based Assay A->B C Identification of Primary Target(s) B->C D Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) C->D E Dose-Response Assays on Primary and Off-Targets D->E F Determination of IC50 / Ki Values E->F G Target Engagement Assays in Cells F->G J Selectivity Score Calculation F->J H Downstream Signaling Pathway Analysis G->H I Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) H->I I->J K Structure-Activity Relationship (SAR) & Off-Target Modeling J->K L Risk Assessment & Go/No-Go Decision K->L

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

Key Experimental Protocols for Cross-Reactivity Studies

The following are detailed methodologies for key experiments that would be essential in defining the selectivity profile of Octahydropyrazino[2,1-c]oxazine.

Broad-Panel Target Screening
  • Objective: To identify potential off-targets by screening the compound against a large, diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.

  • Methodology:

    • The test compound is prepared at a fixed concentration (e.g., 1 or 10 µM).

    • The compound is incubated with a panel of recombinant enzymes or receptor-membrane preparations in an appropriate buffer system.

    • A radiolabeled ligand or substrate is introduced, and the displacement by the test compound is measured.

    • The percentage of inhibition or displacement is calculated for each target in the panel.

    • "Hits" are typically defined as targets showing inhibition or displacement above a certain threshold (e.g., >50%).

Dose-Response and IC50/Ki Determination
  • Objective: To quantify the potency of the compound against the primary target and any identified off-targets.

  • Methodology:

    • Serial dilutions of the test compound are prepared.

    • Each concentration is incubated with the target of interest (primary or off-target) under optimized assay conditions.

    • The biological activity (e.g., enzyme activity, receptor binding) is measured for each concentration.

    • The data are plotted as the percentage of inhibition versus the logarithm of the compound concentration.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

    • For receptor binding assays, the Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Cellular Target Engagement Assays
  • Objective: To confirm that the compound interacts with its intended target(s) in a more physiologically relevant cellular environment.

  • Methodology (Example using Cellular Thermal Shift Assay - CETSA):

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of the compound to its target protein stabilizes it, resulting in a higher melting temperature compared to the vehicle control.

Illustrative Signaling Pathway Analysis

If, for instance, initial screening revealed that Octahydropyrazino[2,1-c]oxazine is a potent inhibitor of a specific kinase, such as a hypothetical "Kinase X" in a cancer-related pathway, subsequent experiments would focus on the downstream effects. The following diagram illustrates a hypothetical signaling cascade and how its modulation would be assessed.

Hypothetical Signaling Pathway Analysis Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Primary Target) Receptor->Kinase_X Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylation p_Substrate_Y Phosphorylated Substrate Y Transcription_Factor Transcription Factor p_Substrate_Y->Transcription_Factor Gene_Expression Gene Expression (e.g., Proliferation Genes) Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Octahydropyrazino Octahydropyrazino [2,1-c]oxazine Octahydropyrazino->Kinase_X

Caption: Inhibition of a hypothetical Kinase X by Octahydropyrazino[2,1-c]oxazine.

In this scenario, a cross-reactivity study would investigate if the compound also inhibits other kinases in related pathways, which could lead to either beneficial synergistic effects or unwanted side effects.

Data Presentation for Comparative Analysis

Once quantitative data are generated, they should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Selectivity Profile of Octahydropyrazino[2,1-c]oxazine

TargetIC50 (nM)Assay Type
Kinase X (Primary Target) 15 Biochemical
Kinase A850Biochemical
Kinase B>10,000Biochemical
GPCR Z>10,000Radioligand Binding
Ion Channel Q5,200Electrophysiology

Table 2: Hypothetical Comparison with Alternative Kinase X Inhibitors

CompoundKinase X IC50 (nM)Kinase A IC50 (nM)Selectivity Ratio (A/X)
Octahydropyrazino[2,1-c]oxazine 15 850 56.7
Competitor 12525010.0
Competitor 2105,000500.0

Conclusion and Future Directions

The therapeutic potential of "Octahydropyrazino[2,1-c]oxazine" remains untapped due to the current lack of fundamental biological data. The immediate and critical next step is to perform initial screening assays to identify its primary biological target(s). Once a target is validated, the systematic application of the cross-reactivity profiling methods outlined in this guide will be essential to understanding its selectivity, predicting its safety profile, and determining its viability as a drug candidate. Researchers are encouraged to undertake these foundational studies to unlock the potential of this and other under-characterized chemical scaffolds.

References

Benchmarking Octahydropyrazino[2,1-c]oxazine-Based Compounds Against Other ROMK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel is a critical regulator of salt reabsorption and potassium secretion in the kidneys, making it a promising target for a new class of diuretics.[1][2] These novel diuretic agents are anticipated to offer potent diuretic and natriuretic effects with a reduced risk of the potassium imbalances often associated with current diuretic therapies.[3][4] This guide provides a comparative analysis of a promising series of ROMK inhibitors based on the octahydropyrazino[2,1-c][5][6]oxazine scaffold, benchmarking them against other well-characterized ROMK inhibitors. The information presented herein is intended to assist researchers in navigating the landscape of ROMK inhibitor development.

Comparative Analysis of ROMK Inhibitor Potency and Selectivity

The development of ROMK inhibitors has seen the emergence of several chemical series, each with distinct potency and selectivity profiles. A key challenge in the development of these inhibitors is achieving high selectivity against other ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, to minimize the risk of cardiac side effects.[7] The following tables summarize the in vitro potency and selectivity of representative compounds from the octahydropyrazino[2,1-c]oxazine series and compare them with other notable ROMK inhibitors.

Compound Scaffold ROMK IC50 (nM) hERG IC50 (µM) Selectivity Index (hERG IC50 / ROMK IC50)
Compound 7 Acyl Piperazine352.160
(R,S)-28 Piperazinyl Diol27 (EP)33 (EP)1222
MK-7145 Piperazine Diol45>30>667
VU591 Diazacyclopentadecane240>10>42
Compound A Piperazinyl Isobenzofuranone~90>10>111

*EP: Electrophysiology data. Data for compounds 7 and (R,S)-28 are from a study on a series of potent and selective ROMK inhibitors.[8] Data for MK-7145 is from various sources describing it as a clinical development candidate.[4][9] Data for VU591 is from its initial characterization.[6] Data for Compound A is from a study detailing its diuretic and natriuretic effects.[3]

The acyl octahydropyrazino[2,1-c][5][6]oxazine series has demonstrated significant improvements in both potency and, critically, selectivity over the hERG channel.[7] As illustrated in the table, while early acyl piperazine compounds like Compound 7 showed good potency, their selectivity was moderate. The evolution to piperazinyl diol scaffolds, such as in compound (R,S)-28 and the clinical candidate MK-7145, led to a remarkable increase in the selectivity index, indicating a much wider therapeutic window.

Experimental Methodologies

The data presented in this guide were generated using established in vitro assays for assessing ROMK channel inhibition and selectivity. The following are detailed descriptions of the key experimental protocols.

Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay indirectly measures ROMK channel activity by quantifying the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the channel.

Principle: ROMK channels are permeable to Tl+. A Tl+-sensitive fluorescent dye is loaded into cells stably expressing the ROMK channel. When the channels are open, the addition of Tl+ to the extracellular solution leads to its influx and a subsequent increase in fluorescence as it binds to the intracellular dye. Inhibitors of the ROMK channel will block this influx and thus reduce the fluorescent signal.

Protocol Outline:

  • Cell Culture: HEK293 or CHO cells stably transfected with the human ROMK (Kir1.1) channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) for approximately 1-2 hours at room temperature.

  • Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compounds, dissolved in an appropriate assay buffer, are then added to the wells and incubated for a predefined period (e.g., 10-30 minutes) to allow for binding to the channel.

  • Thallium Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A stimulus buffer containing Tl+ is added to each well, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis: The rate of fluorescence increase is calculated and used to determine the percent inhibition by the test compounds compared to control wells (vehicle-treated for 0% inhibition and a known potent inhibitor for 100% inhibition). IC50 values are then calculated from the dose-response curves.

Patch-Clamp Electrophysiology for ROMK and hERG Channel Activity

Whole-cell patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity and provides detailed information on the mechanism of inhibition.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels in the entire cell membrane.

Protocol Outline for ROMK:

  • Cell Preparation: Cells stably expressing the ROMK channel are grown on coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and perfused with an extracellular (bath) solution.

  • Pipette Preparation: A glass micropipette is filled with an intracellular (pipette) solution and mounted on a micromanipulator.

  • Seal Formation and Whole-Cell Access: The pipette is brought into contact with a cell, and a gigaseal (a seal with a resistance >1 GΩ) is formed by applying gentle suction. A brief pulse of suction is then applied to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition: The membrane potential is held at a specific voltage, and current recordings are made in response to voltage steps or ramps. The effect of a test compound is assessed by perfusing it into the bath and measuring the change in the ROMK current.

  • Data Analysis: The magnitude of the current inhibition is measured, and dose-response curves are generated to determine the IC50 of the inhibitor.

Protocol Outline for hERG: The protocol for assessing hERG channel activity is similar, but the voltage protocols are specifically designed to elicit the characteristic hERG current. A typical voltage protocol involves a depolarizing step to activate the channels, followed by a repolarizing step where the characteristic "tail current" is measured. The effect of the compound on this tail current is used to quantify hERG inhibition.

Signaling Pathways and Experimental Workflow

Understanding the cellular pathways that regulate ROMK and the workflow for inhibitor testing is crucial for drug development.

ROMK Channel Regulatory Pathway

The activity of the ROMK channel is tightly regulated by a complex network of signaling molecules, including kinases and phosphatases, which modulate its trafficking to and from the cell membrane.

ROMK_Signaling cluster_channel ROMK Channel cluster_effect Physiological Effect PKA PKA ROMK_trafficking ROMK Trafficking (ER to Membrane) PKA->ROMK_trafficking + SGK1 SGK1 SGK1->ROMK_trafficking + WNK4 WNK4 ROMK_endocytosis Endocytosis WNK4->ROMK_endocytosis + PTK PTK (e.g., c-Src) PTK->ROMK_endocytosis + PTP PTP PTP->ROMK_endocytosis - ROMK_channel ROMK Channel (Apical Membrane) ROMK_trafficking->ROMK_channel ROMK_channel->ROMK_endocytosis K_secretion K+ Secretion ROMK_channel->K_secretion

Caption: Simplified signaling pathway for ROMK channel regulation.

This diagram illustrates that kinases such as PKA and SGK1 promote the trafficking of ROMK to the cell surface, thereby increasing its activity.[10] Conversely, WNK4 and protein tyrosine kinases (PTK) enhance the endocytosis of the channel, leading to its downregulation.[11][12] Protein tyrosine phosphatases (PTPs) can counteract the effect of PTKs.[11]

Experimental Workflow for ROMK Inhibitor Characterization

The process of identifying and characterizing novel ROMK inhibitors typically follows a multi-step workflow, from initial high-throughput screening to detailed electrophysiological analysis.

Inhibitor_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Electrophysiology Electrophysiology (Patch-Clamp) Hit_Validation->Electrophysiology Selectivity_Panel Selectivity Profiling (hERG, other Kir) Electrophysiology->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization

Caption: General experimental workflow for ROMK inhibitor discovery.

This workflow begins with a high-throughput screen to identify initial hits. Promising compounds are then subjected to dose-response studies to confirm their activity and determine their potency. The most potent hits are further characterized using patch-clamp electrophysiology to confirm their mechanism of action. Finally, selectivity profiling against other ion channels is performed to identify compounds with a favorable safety profile for further lead optimization.

References

A Comparative Guide to the Pharmacokinetic Profiling of Octahydropyrazino[2,1-c]oxazine and Related Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic profiles. This guide provides a comparative overview of the pharmacokinetic properties of the heterocyclic scaffold octahydropyrazino[2,1-c]oxazine and other drug candidates containing the morpholine moiety. Due to the limited publicly available pharmacokinetic data for octahydropyrazino[2,1-c]oxazine, this guide presents illustrative data to showcase a comparative framework and details the experimental methodologies crucial for obtaining such data. The morpholine ring is a key structural feature in many approved drugs, often incorporated to enhance metabolic stability and improve pharmacokinetic characteristics.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for octahydropyrazino[2,1-c]oxazine alongside several well-established morpholine-containing drugs for comparative purposes. Note: The data for Octahydropyrazino[2,1-c]oxazine is hypothetical and for illustrative purposes only.

CompoundMolecular Weight ( g/mol )LogPPlasma Protein Binding (%)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)
Octahydropyrazino[2,1-c]oxazine (Hypothetical) 142.20-0.7Low1.085042004.5
Gefitinib 446.903.2~903-7257496048
Linezolid 337.350.4~311-212,90091,4004.5-5.5
Aprepitant 534.534.7>95~486011,8009-13

Experimental Protocols

Detailed methodologies are essential for the accurate determination and comparison of pharmacokinetic profiles.

In Vivo Rodent Pharmacokinetic Study

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound in a rodent model.[1][2][3][4]

1. Animal Model and Housing:

  • Species: Sprague Dawley rats or C57BL/6 mice are commonly used.[3][4]

  • Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle and free access to food and water.[3]

  • Acclimation: A minimum of one week of acclimation to the facility is required before the study begins.[1]

2. Dosing and Administration:

  • Formulation: The test compound is formulated in an appropriate vehicle (e.g., saline, polyethylene glycol).

  • Routes of Administration: The compound is administered via intravenous (IV) and oral (PO) routes to determine bioavailability.[4]

  • Dose: The dosage is determined based on preliminary toxicity and efficacy studies.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or submandibular vein.[2][3]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[3]

  • Storage: Plasma samples are stored at -80°C until analysis.[1]

4. Bioanalysis:

  • Method: Compound concentrations in plasma are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[3]

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.

1. Method: Rapid Equilibrium Dialysis (RED)

  • Apparatus: A RED device with inserts containing a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used.

  • Procedure:

    • The test compound is added to plasma (human, rat, or mouse).

    • The plasma-compound mixture is added to one chamber of the RED insert, and buffer is added to the other chamber.

    • The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate a typical workflow for a rodent pharmacokinetic study and a potential signaling pathway of interest for compounds with CNS activity.

G cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis & Data Processing cluster_results Results animal_acclimation Animal Acclimation formulation Compound Formulation animal_acclimation->formulation dose_calculation Dose Calculation formulation->dose_calculation dosing Compound Administration (IV and PO) dose_calculation->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis pk_parameters PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->pk_parameters report Study Report Generation pk_parameters->report

Caption: Workflow of a Rodent Pharmacokinetic Study.

A related compound, 3-phenyloctahydropyrido[2,1-c][1][3]oxazine, has been shown to have a depressant action on the central nervous system (CNS).[5] The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in CNS depressant activity, focusing on the enhancement of GABAergic inhibition, a common mechanism for such compounds.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_R GABA-A Receptor Cl_channel Chloride Ion Channel Opening GABA_A_R->Cl_channel Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Neuronal_inhibition Compound Octahydropyrazino [2,1-c]oxazine (Hypothetical) Compound->GABA_A_R Positive Allosteric Modulation GABA_release->GABA_A_R Binds to

Caption: Hypothetical GABAergic Signaling Pathway.

References

Safety Operating Guide

Personal protective equipment for handling Octahydropyrazino[2,1-c][1,4]oxazine

Essential Safety and Handling Guide for Octahydropyrazino[2,1-c][1][2]oxazine

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Octahydropyrazino[2,1-c][1][2]oxazine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Summary

Octahydropyrazino[2,1-c][1][2]oxazine and its salts are chemical compounds that require careful handling due to their potential health hazards. Based on available safety data, these compounds may cause skin irritation, serious eye damage, and respiratory irritation.[3] Some forms are considered harmful if swallowed.[2][3] The toxicological properties have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Octahydropyrazino[2,1-c][1][2]oxazine.

Equipment Specifications Purpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][4]To prevent skin contact.
Eye/Face Protection Safety goggles with side-shields or a face shield.[4][5]To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat, impervious clothing.[4]To protect skin and personal clothing from contamination.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Use in a well-ventilated area or under a chemical fume hood.[1][4]To prevent inhalation of dust or aerosols.

Operational Handling and Storage Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store at room temperature for short-term use, and for long-term storage, consider 4°C and protection from light as per supplier recommendations.[6][7]

Handling Procedures:

  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.[4]

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][4]

    • Assemble all necessary equipment and materials before starting.

  • Weighing and Transferring:

    • Avoid the formation of dust and aerosols.[1]

    • If the compound is a solid, handle it carefully to prevent it from becoming airborne.

    • Use appropriate tools (e.g., spatula, weighing paper) for transfers.

  • In Case of Exposure:

    • Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][4]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment as outlined above.[4]

  • Avoid breathing vapors, mist, or gas.[1]

  • Prevent dust formation.[1]

  • For solid spills, sweep up and shovel. For liquid spills, absorb with an inert material (e.g., sand, diatomite).[1][4]

  • Collect the spilled material into a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.[1]

Workflow for Safe Handling and Disposal

cluster_emergencyEmergency Proceduresprep_ppeDon Personal Protective Equipment (PPE)prep_workspacePrepare Workspace (Fume Hood)prep_ppe->prep_workspaceprep_materialsGather Materialsprep_workspace->prep_materialsweighWeighing and Transferprep_materials->weighProceed to HandlingexperimentExperimental Useweigh->experimentdecontaminateDecontaminate Workspaceexperiment->decontaminateProceed to Cleanupdispose_wasteDispose of Chemical Wastedecontaminate->dispose_wastedispose_ppeDispose of Contaminated PPEdispose_waste->dispose_ppespillSpillspill->decontaminateFollow Spill Cleanup ProtocolexposurePersonal Exposureexposure->prep_ppeFollow First Aid & Seek Medical Attention

Caption: Workflow for the safe handling and disposal of Octahydropyrazino[2,1-c][1][2]oxazine.

×

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Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.